Fosrolapitant
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2573694-38-7 |
|---|---|
Molecular Formula |
C27H29F6N2O8P |
Molecular Weight |
654.5 g/mol |
IUPAC Name |
phosphonooxymethyl (5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-2-oxo-8-phenyl-1,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C27H29F6N2O8P/c1-17(18-11-20(26(28,29)30)13-21(12-18)27(31,32)33)41-15-25(19-5-3-2-4-6-19)10-9-24(8-7-22(36)34-24)14-35(25)23(37)42-16-43-44(38,39)40/h2-6,11-13,17H,7-10,14-16H2,1H3,(H,34,36)(H2,38,39,40)/t17-,24-,25-/m1/s1 |
InChI Key |
PKXQGSOAMISYFP-LJXNEXSDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the NK-1 Receptor Binding Affinity and Selectivity of Rolapitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolapitant is a potent and highly selective antagonist of the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor that plays a critical role in the pathophysiology of chemotherapy-induced nausea and vomiting (CINV).[1][2][3] This technical guide provides an in-depth overview of the binding characteristics of Rolapitant to the human NK-1 receptor, its selectivity profile, the experimental methodologies used for its characterization, and the associated signaling pathways.
Rolapitant Binding Affinity and Selectivity
Rolapitant exhibits a high affinity for the human NK-1 receptor with a sub-nanomolar inhibition constant (Ki).[1][4] Its selectivity for the NK-1 receptor over other neurokinin receptor subtypes, namely NK-2 and NK-3, is a key feature of its pharmacological profile, contributing to its favorable safety and tolerability.
Data Presentation: Rolapitant Binding Profile
The following table summarizes the quantitative data on Rolapitant's binding affinity and selectivity.
| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | Selectivity vs. NK-1 | Reference |
| NK-1 | Rolapitant | Human | Radioligand Binding | 0.66 | - | [1][4] |
| NK-2 | Rolapitant | Human | Radioligand Binding | >660 | >1000-fold | [4] |
| NK-3 | Rolapitant | Human | Radioligand Binding | >660 | >1000-fold | [4] |
Note: The Ki values for NK-2 and NK-3 receptors are presented as greater than 660 nM, reflecting a selectivity of over 1000-fold compared to the NK-1 receptor, as specific values for these receptors are not prominently published, indicating insignificant affinity.
Experimental Protocols
The determination of Rolapitant's binding affinity and functional antagonism involves specific and robust experimental protocols.
Radioligand Competitive Binding Assay
This assay quantifies the affinity of Rolapitant for the NK-1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of Rolapitant for the human NK-1 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK-1 receptor.
-
Radioligand: [³H]Substance P or other suitable radiolabeled NK-1 receptor antagonist.
-
Competitor: Rolapitant.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
Protocol:
-
Membrane Preparation:
-
Culture CHO-NK1 cells to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]Substance P at a concentration close to its Kd).
-
Add increasing concentrations of Rolapitant to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Rolapitant concentration.
-
Determine the IC₅₀ (the concentration of Rolapitant that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Competitive Binding Assay.
Functional Antagonism Assay (Calcium Mobilization)
This assay assesses the ability of Rolapitant to inhibit the downstream signaling of the NK-1 receptor upon activation by its natural ligand, Substance P.
Objective: To determine the functional antagonist potency of Rolapitant by measuring its inhibition of Substance P-induced intracellular calcium mobilization.
Materials:
-
Cell Line: CHO cells stably expressing the human NK-1 receptor.
-
Agonist: Substance P.
-
Antagonist: Rolapitant.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Protocol:
-
Cell Preparation:
-
Plate CHO-NK1 cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution.
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of Rolapitant to the wells and pre-incubate for a defined period.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Inject a fixed concentration of Substance P into the wells to stimulate the NK-1 receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P response against the logarithm of the Rolapitant concentration.
-
Determine the IC₅₀ value for Rolapitant's functional antagonism.
-
Caption: Workflow for Calcium Mobilization Functional Assay.
NK-1 Receptor Signaling Pathways
The NK-1 receptor is coupled to heterotrimeric G proteins, primarily Gq/11 and to a lesser extent Gs.[5] Activation of these pathways by Substance P leads to the generation of intracellular second messengers. Rolapitant, as a competitive antagonist, blocks the initiation of these signaling cascades.
Gq Signaling Pathway
The predominant signaling pathway for the NK-1 receptor is through the Gq alpha subunit.
-
Receptor Activation: Binding of Substance P to the NK-1 receptor induces a conformational change.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq activates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃: Binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).
-
DAG: Along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses.
-
Gs Signaling Pathway
The NK-1 receptor can also couple to the Gs alpha subunit.
-
Receptor Activation: Substance P binding activates the NK-1 receptor.
-
Gs Protein Activation: The receptor promotes the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase (AC) Activation: The GTP-bound Gαs activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA), which then phosphorylates numerous cellular proteins.
References
- 1. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 2. Rolapitant: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for Fosrolapitant in Emesis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosrolapitant is a neurokinin-1 (NK1) receptor antagonist under investigation for the prevention of chemotherapy-induced nausea and vomiting (CINV). As a prodrug, it is rapidly converted in vivo to its active metabolite, rolapitant (B1662417). The NK1 receptor, predominantly found in the central and peripheral nervous systems, is the primary receptor for Substance P, a neuropeptide implicated in the emetic reflex. This technical guide summarizes the core preclinical evidence for the anti-emetic efficacy of rolapitant, the active form of this compound, in established animal models of emesis. The data presented herein provides a foundational understanding of its pharmacological activity and supports its clinical development.
Data Presentation: Efficacy in Preclinical Emesis Models
The following tables summarize the quantitative data from preclinical studies evaluating the anti-emetic efficacy of rolapitant in ferret models of cisplatin-induced emesis. Cisplatin (B142131) is a highly emetogenic chemotherapeutic agent, and the ferret is considered a gold-standard model for emesis research due to its robust and predictable emetic response.
Table 1: Efficacy of Rolapitant in a Ferret Model of Cisplatin-Induced Acute Emesis
| Treatment Group | Dose (mg/kg) | Route of Administration | Emetic Challenge | Observation Period | Outcome Measure | Result | Citation |
| Rolapitant | 0.1 | Not Specified | Cisplatin | Acute Phase | Minimal Effective Dose (MED) | Active | [1] |
Table 2: Efficacy of Rolapitant in a Ferret Model of Cisplatin-Induced Delayed Emesis
| Treatment Group | Dose (mg/kg) | Route of Administration | Emetic Challenge | Observation Period | Outcome Measure | Result | Citation |
| Rolapitant | 1 | Not Specified | Cisplatin | Delayed Phase | Minimal Effective Dose (MED) | Active | [1] |
Note: Detailed quantitative data on the percentage of inhibition or reduction in the number of emetic episodes for rolapitant were not available in the public domain at the time of this review. The available information indicates the minimal effective doses.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following are representative protocols for cisplatin-induced acute and delayed emesis in ferrets and apomorphine-induced emesis in dogs, based on studies with NK1 receptor antagonists.
Cisplatin-Induced Emesis in Ferrets
This model is used to evaluate the efficacy of anti-emetic agents against both the acute and delayed phases of CINV.
Animals: Male ferrets (Mustela putorius furo) are commonly used. They are group-housed and allowed to acclimate to the laboratory conditions before the experiment.
Emetic Challenge:
-
Acute Emesis: Cisplatin is administered intravenously (i.v.) at a dose of 10 mg/kg.[2]
-
Delayed Emesis: A lower dose of cisplatin, typically 5 mg/kg, is administered intraperitoneally (i.p.) to induce a biphasic emetic response.[2]
Drug Administration: The test compound (e.g., an NK1 receptor antagonist) or vehicle is administered at a predetermined time before the cisplatin challenge. The route of administration can be intravenous (i.v.), oral (p.o.), or subcutaneous (s.c.).
Observation:
-
Acute Phase: The animals are observed for a period of 4 hours immediately following cisplatin administration. The number of retches and vomits are counted.[2]
-
Delayed Phase: Following the initial 4-hour observation for the acute phase, the animals are monitored for up to 72 hours. The number of emetic episodes (retches and vomits) are recorded, often using a video monitoring system.[2][3]
Endpoint: The primary endpoint is the reduction in the number of emetic episodes in the drug-treated group compared to the vehicle-treated control group.
Apomorphine-Induced Emesis in Dogs
This model is used to assess the efficacy of anti-emetic agents against centrally mediated emesis. Apomorphine (B128758) is a dopamine (B1211576) agonist that directly stimulates the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem.
Animals: Beagle dogs are a commonly used breed for this model. Animals are fasted overnight before the experiment but have free access to water.
Emetic Challenge: Apomorphine is administered, typically subcutaneously (s.c.), at a dose that reliably induces emesis.
Drug Administration: The test compound or vehicle is administered prior to the apomorphine challenge. The timing and route of administration depend on the pharmacokinetic properties of the test compound.
Observation: Following apomorphine administration, the dogs are observed for a defined period (e.g., 30-60 minutes), and the number of emetic events (retching and vomiting) is recorded. The latency to the first emetic event may also be measured.
Endpoint: The primary endpoint is the prevention or reduction in the number of emetic episodes in the drug-treated group compared to the control group.
Mandatory Visualizations
Signaling Pathway of NK1 Receptor-Mediated Emesis
The binding of Substance P to the NK1 receptor in the brainstem nuclei, particularly the Nucleus Tractus Solitarius (NTS) and the Area Postrema, is a critical step in the emetic reflex. The following diagram illustrates the downstream signaling cascade initiated by NK1 receptor activation.
Caption: NK1 Receptor Signaling Cascade in Emesis.
Experimental Workflow for Preclinical Emesis Studies
The following diagram outlines the typical workflow for conducting preclinical studies to evaluate the anti-emetic potential of a compound like this compound.
References
- 1. Rolapitant (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric myoelectric activity during cisplatin-induced acute and delayed emesis reveals a temporal impairment of slow waves in ferrets: effects not reversed by the GLP-1 receptor antagonist, exendin (9-39) - PMC [pmc.ncbi.nlm.nih.gov]
Fosrolapitant: A Technical Whitepaper on Potential Therapeutic Applications Beyond CINV
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document explores the potential therapeutic applications of Fosrolapitant, a neurokinin-1 (NK1) receptor antagonist, beyond its current indication for chemotherapy-induced nausea and vomiting (CINV). It delves into the underlying pharmacology, proposes avenues for investigation in depression, anxiety, pain, and inflammatory disorders, and provides exemplar experimental frameworks.
Introduction to this compound and the NK1 Receptor System
This compound is a water-soluble phosphoryl prodrug that is rapidly converted in vivo to its active metabolite, Rolapitant (B1662417).[1] Rolapitant is a potent, highly selective, and long-acting antagonist of the human substance P/neurokinin-1 (NK1) receptor.[2][3][4] The substance P/NK1 receptor system is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological and pathophysiological processes, including emesis, pain transmission, inflammation, and the regulation of mood and anxiety.[5][6]
Rolapitant's established role in preventing CINV is attributed to its ability to block the binding of substance P to NK1 receptors in the brain, thereby inhibiting the emetic reflex.[7] However, the widespread distribution and function of the NK1 receptor suggest a much broader therapeutic potential for its antagonists.
Pharmacology of this compound and Rolapitant
This compound is administered intravenously and is completely converted to Rolapitant.[1] Rolapitant exhibits high-affinity binding to the human NK1 receptor and has a long plasma half-life, which contributes to its sustained clinical effects.[8][9]
Quantitative Pharmacological Data
The following table summarizes key quantitative data for Rolapitant, the active metabolite of this compound.
| Parameter | Value | Species | Reference |
| In Vitro Binding Affinity (Ki) | 0.66 nM | Human | [10] |
| Receptor Selectivity | >1,000-fold for NK1 vs. NK2/NK3 | Human | [10] |
| Plasma Half-life (t½) | Approximately 180 hours | Human | [2][8] |
| Time to Maximum PlasmaConcentration (Tmax) | ~4 hours (oral administration) | Human | [11] |
| Plasma Protein Binding | 99.8% | Human | Not explicitly cited |
| Metabolism | Primarily by CYP3A4 to the active metabolite M19 | Human | Not explicitly cited |
| Excretion | Mainly via feces (52-89%) and to a lesser extent via urine (9-20%) | Human | Not explicitly cited |
| CNS Penetration | Yes | Preclinical models | [12][13] |
Potential Therapeutic Applications Beyond CINV
The involvement of the substance P/NK1 receptor pathway in various neurological and inflammatory conditions provides a strong rationale for investigating this compound in new therapeutic areas.
Depression and Anxiety Disorders
Rationale: Substance P and the NK1 receptor are densely expressed in brain regions critical for mood and anxiety regulation, such as the amygdala and hippocampus. Preclinical and some clinical evidence with other NK1 receptor antagonists have suggested potential antidepressant and anxiolytic effects.[14] Blockade of the NK1 receptor may modulate serotonergic and other neurotransmitter systems involved in the pathophysiology of these disorders.
Proposed Preclinical Investigation Workflow:
Workflow for preclinical depression studies.
Exemplar Experimental Protocol: Forced Swim Test (FST) in Rodents
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Acclimation: Animals are housed for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Rolapitant is administered orally at various doses (e.g., 1, 3, and 10 mg/kg) or via a vehicle control one hour before the test. A positive control, such as a standard antidepressant, is also included.
-
Test Procedure:
-
Rats are individually placed in a transparent cylinder (40 cm high, 20 cm diameter) filled with water (25°C) to a depth of 30 cm for a 15-minute pre-swim session.
-
24 hours later, they are returned to the cylinder for a 5-minute test session.
-
The duration of immobility (floating with minimal movements to keep the head above water) is recorded during the 5-minute test.
-
-
Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time is indicative of antidepressant-like activity.
Pain Management
Rationale: Substance P is a key neurotransmitter in the transmission of pain signals from the periphery to the central nervous system. It is released from primary afferent nerve fibers in response to noxious stimuli.[5] By blocking NK1 receptors in the spinal cord and brain, Rolapitant could potentially modulate pain perception and offer a novel analgesic approach.
Proposed Preclinical Investigation Workflow:
Workflow for preclinical pain studies.
Exemplar Experimental Protocol: Formalin-Induced Nociception in Rodents
-
Animals: Male C57BL/6 mice (20-25g).
-
Acclimation: As described for the FST.
-
Drug Administration: Rolapitant is administered (e.g., intraperitoneally) 30 minutes before the formalin injection.
-
Test Procedure:
-
A dilute solution of formalin (e.g., 20 µL of 5% formalin) is injected into the plantar surface of one hind paw.
-
The mouse is immediately placed in an observation chamber.
-
The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
-
Data Analysis: The total licking/biting time in each phase is calculated for each treatment group and compared to the vehicle control. A reduction in this behavior, particularly in the late phase which is associated with inflammatory pain, suggests analgesic activity.
Inflammatory Disorders
Rationale: Substance P is involved in neurogenic inflammation, a process where the release of neuropeptides from sensory nerves contributes to inflammatory responses. It can induce vasodilation, increase vascular permeability, and stimulate the release of inflammatory mediators from immune cells.[5] Antagonism of the NK1 receptor could therefore represent a novel anti-inflammatory strategy.
Signaling Pathway of Substance P in Neurogenic Inflammation:
Substance P signaling in inflammation.
Exemplar Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animals: Male Wistar rats (180-220g).
-
Acclimation: As previously described.
-
Drug Administration: Rolapitant is administered orally one hour before the carrageenan injection.
-
Test Procedure:
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage increase in paw volume is calculated for each time point and compared between the Rolapitant-treated groups and the vehicle control group. A significant reduction in paw edema indicates anti-inflammatory activity.
Conclusion and Future Directions
This compound, through its active metabolite Rolapitant, is a well-characterized, potent, and selective NK1 receptor antagonist with a favorable pharmacokinetic profile. While its clinical utility is currently established in CINV, the integral role of the substance P/NK1 receptor system in the pathophysiology of depression, anxiety, pain, and inflammation presents compelling opportunities for therapeutic expansion.
The preclinical models and experimental protocols outlined in this whitepaper provide a foundational framework for the systematic evaluation of this compound in these novel indications. Further research is warranted to elucidate the efficacy and mechanisms of action of this compound in these contexts, which could potentially lead to the development of a novel therapeutic agent for a range of unmet medical needs. The high CNS penetration and long half-life of Rolapitant are particularly advantageous for chronic conditions such as depression and chronic pain. Rigorous preclinical and subsequent clinical investigations are essential to fully realize the therapeutic potential of this promising compound.
References
- 1. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 3. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential clinical pharmacology of rolapitant in delayed chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Differential clinical pharmacology of rolapitant in delayed chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rolapitant: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
In Vitro Characterization of Fosrolapitant's Active Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosrolapitant is a neurokinin-1 (NK1) receptor antagonist prodrug. In vivo, it is completely hydrolyzed to its active form, rolapitant (B1662417). Rolapitant, in turn, is metabolized to a major active metabolite known as M19, or C4-pyrrolidine-hydroxylated rolapitant.[1][2] This document provides a comprehensive in vitro characterization of this active metabolite, alongside its parent compound, rolapitant. It is intended to serve as a technical resource for professionals engaged in drug development and research.
Quantitative Data Summary
While both rolapitant and its active metabolite M19 are known to be high-affinity antagonists of the NK1 receptor, specific quantitative in vitro binding and functional activity data for M19 are not publicly available.[2] The available data for the parent compound, rolapitant, is presented below.
| Compound | Target | Assay Type | Parameter | Value |
| Rolapitant | Human NK1 Receptor | Radioligand Binding | Ki | 0.66 nM[3] |
| Rolapitant | Human NK1 Receptor | Calcium Efflux | Kb | 0.17 nM[3] |
| M19 (C4-pyrrolidine-hydroxylated rolapitant) | Human NK1 Receptor | Radioligand Binding | K i | High Affinity (Specific value not available)[2] |
| M19 (C4-pyrrolidine-hydroxylated rolapitant) | Human NK1 Receptor | Functional Antagonism | IC50/EC50 | Active Antagonist (Specific value not available) |
Experimental Protocols
NK1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the human NK1 receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P (or other suitable radiolabeled NK1 receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: High concentration of a known non-radiolabeled NK1 receptor antagonist (e.g., Aprepitant).
-
Test Compounds: Rolapitant and M19.
-
Instrumentation: Scintillation counter.
Workflow:
Procedure:
-
Preparation: Prepare cell membranes expressing the human NK1 receptor. Prepare serial dilutions of the test compounds (rolapitant, M19) and a fixed concentration of the radioligand in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either a test compound dilution or buffer (for total binding) or the non-specific binding control. Incubate at room temperature for a predetermined time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
NK1 Receptor Functional Assay (Calcium Mobilization)
This protocol describes a method to assess the functional antagonist activity of a test compound by measuring its ability to inhibit substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human NK1 receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Substance P.
-
Test Compounds: Rolapitant and M19.
-
Instrumentation: Fluorescence plate reader with automated liquid handling.
Workflow:
Procedure:
-
Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C.
-
Compound Addition: After washing to remove excess dye, add serial dilutions of the test compounds (rolapitant, M19) to the wells and incubate for a specified period.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject a solution of Substance P at a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: Immediately following agonist addition, monitor the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Metabolic Stability Assay
This protocol is designed to assess the rate of metabolism of rolapitant to its active metabolite, M19, using human liver microsomes.
Materials:
-
Enzyme Source: Pooled human liver microsomes.
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Substrate: Rolapitant.
-
Buffer: Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Quenching Solution: Acetonitrile (B52724) or methanol (B129727) containing an internal standard.
-
Instrumentation: LC-MS/MS for quantification of rolapitant and M19.
Workflow:
Procedure:
-
Incubation Setup: Prepare an incubation mixture containing human liver microsomes, rolapitant, and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentrations of both the parent drug (rolapitant) and the metabolite (M19) using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining rolapitant versus time to determine the elimination rate constant. From this, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). Simultaneously, monitor the formation of M19 over time.
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the NK1 receptor primarily couples to Gαq and Gαs proteins.
Upon Substance P binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses. The Gαs subunit, when activated, stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets. This compound's active metabolite, M19, as an antagonist, blocks the binding of Substance P to the NK1 receptor, thereby inhibiting these signaling cascades.
References
- 1. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rolapitant - Wikipedia [en.wikipedia.org]
- 3. Rolapitant (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Neurokinin-1 (NK-1) Receptors in Nausea and Vomiting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nausea and vomiting are complex protective reflexes coordinated by the central nervous system. While often symptoms of underlying illness, they are also significant and debilitating side effects of many medical treatments, particularly chemotherapy. The discovery and elucidation of the neurokinin-1 (NK-1) receptor pathway have revolutionized the management of emesis. This technical guide provides an in-depth exploration of the NK-1 receptor's role in nausea and vomiting, its signaling mechanisms, the therapeutic action of its antagonists, and the experimental methodologies used to study this critical pathway.
The Substance P/NK-1 Receptor System
The primary ligand for the NK-1 receptor is Substance P (SP), a neuropeptide of the tachykinin family.[1][2] SP acts as a key neurotransmitter and neuromodulator in pathways that mediate pain, inflammation, and, critically, emesis.[3][4]
Distribution: NK-1 receptors are G protein-coupled receptors (GPCRs) widely distributed in both the central and peripheral nervous systems.[5][6] Their highest concentrations are found in brain regions integral to the emetic reflex, including the nucleus tractus solitarius (NTS) and the area postrema in the brainstem.[1][2][7] These areas serve as a "chemoreceptor trigger zone," integrating signals from the gastrointestinal tract and blood to initiate the vomiting reflex.[1][8]
Signaling Pathways of NK-1 Receptor Activation
The binding of Substance P to the NK-1 receptor initiates a well-defined intracellular signaling cascade. This process is fundamental to the neuronal activation that triggers emesis.
-
Receptor Binding & G-Protein Activation: As a GPCR, the NK-1 receptor is coupled to the Gαq protein.[6] The binding of Substance P induces a conformational change in the receptor, leading to the activation of Gαq.
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates the enzyme phospholipase C.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
-
Neuronal Excitation: The rise in intracellular calcium and the activation of PKC lead to the phosphorylation of various downstream targets, resulting in neuronal depolarization and the propagation of the emetic signal.
Role in Chemotherapy-Induced Nausea and Vomiting (CINV)
The pathophysiology of CINV involves two distinct phases, with the SP/NK-1 pathway playing a dominant role in the delayed phase.[6][8]
-
Acute Phase (0-24 hours post-chemotherapy): This phase is primarily mediated by the release of serotonin (B10506) from enterochromaffin cells in the gut, which activates 5-HT3 receptors on vagal afferent nerves.[8]
-
Delayed Phase (>24-120 hours post-chemotherapy): Highly emetogenic chemotherapy induces the release of Substance P in the brainstem.[3][8] This release activates NK-1 receptors in the NTS and area postrema, driving the persistent nausea and vomiting characteristic of this phase.[2][8] The development of NK-1 receptor antagonists has been a major breakthrough in managing this previously difficult-to-control delayed emesis.[6]
NK-1 Receptor Antagonists: A Therapeutic Strategy
NK-1 receptor antagonists are a class of drugs that prevent nausea and vomiting by blocking the binding of Substance P to the NK-1 receptor.[3][4] By competitively occupying the receptor, these antagonists prevent the initiation of the downstream signaling cascade that leads to neuronal excitation and the emetic reflex.[8] This central site of action is believed to be responsible for their broad antiemetic profile.[3]
Quantitative Data Presentation
The efficacy and potency of NK-1 receptor antagonists are determined by their binding affinity for the receptor and their clinical performance in preventing emesis.
Table 1: Binding Affinities of Common NK-1 Receptor Antagonists
This table summarizes the in vitro binding affinities of several approved NK-1 receptor antagonists for the human NK-1 receptor. Lower Ki/IC50 values indicate higher binding affinity.
| Drug | Receptor Type | Binding Affinity (IC50 or Ki) |
| Aprepitant | Human NK-1 | 0.1 - 0.12 nM[8][9][10] |
| Netupitant | Human NK-1 | 1.0 nM[8][10] |
| Rolapitant | Human NK-1 | 0.66 nM[8][10] |
| Casopitant | Ferret NK-1 | 0.16 nM[10] |
Table 2: Clinical Efficacy of NK-1 Receptor Antagonists in Delayed CINV
This table presents data from key clinical trials demonstrating the efficacy of adding an NK-1 receptor antagonist to standard therapy (a 5-HT3 antagonist and dexamethasone) for the prevention of delayed emesis in patients receiving highly emetogenic chemotherapy (HEC). The primary endpoint is typically "Complete Response" (defined as no emetic episodes and no use of rescue medication).
| Drug | Patient Population | Phase of CINV | Complete Response (Drug + Standard Therapy) | Complete Response (Placebo + Standard Therapy) |
| Rolapitant (Trial 1) | HEC (Cisplatin-based) | Delayed (25-120h) | 72.7%[11] | 58.4%[11] |
| Rolapitant (Trial 2) | HEC (Cisplatin-based) | Delayed (25-120h) | 70.1%[11][12] | 61.9%[11][12] |
| Rolapitant | MEC (incl. AC regimens) | Delayed (25-120h) | 71.3%[11] | 61.6%[11] |
Experimental Protocols
Standardized preclinical and in vitro models are essential for the discovery and characterization of novel NK-1 receptor antagonists.
Protocol 1: In Vitro NK-1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK-1 receptor.
Methodology:
-
Preparation: Cell membrane homogenates from a cell line stably expressing the recombinant human NK-1 receptor (e.g., CHO-K1 cells) are prepared.[13]
-
Reaction Mixture: In a 96-well plate, the membrane homogenate is incubated in an assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[13]
-
Competition: A constant, low concentration of a radiolabeled NK-1 ligand (e.g., [3H]Substance P or [125I]Substance P) is added to each well.[13][14] A series of increasing concentrations of the unlabeled test compound is then added.
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled known NK-1 ligand (e.g., 10 µM Substance P) to saturate the receptors.[13]
-
-
Incubation: The plate is incubated for a set time (e.g., 20-60 minutes) at a controlled temperature (e.g., 25-27°C) to allow the binding to reach equilibrium.[13][15]
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[15]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
Protocol 2: In Vivo Model of Emesis (Cisplatin-Induced Emesis in Ferrets)
Objective: To evaluate the in vivo antiemetic efficacy of a test compound. The ferret is a standard model as it possesses a vomiting reflex similar to humans.[16][17][18]
Methodology:
-
Animal Model: Male ferrets are used. They are acclimated and fasted overnight before the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups (e.g., n=4 per group).[19]
-
Drug Administration:
-
The test compound (NK-1 receptor antagonist) or vehicle is administered (e.g., intravenously or orally) at a predetermined time before the emetogenic challenge.
-
A reference antiemetic (e.g., ondansetron) may be used as a positive control.[19]
-
-
Emetogenic Challenge: Cisplatin (B142131) (e.g., 5-10 mg/kg) is administered intraperitoneally or intravenously to induce emesis.[19][20] A dose of 5 mg/kg can be used to model both acute and delayed emesis.[18][20]
-
Observation: Following cisplatin administration, the animals are observed continuously for a set period (e.g., 4-8 hours for the acute phase).[19] The number of retches and vomits is recorded. The latency to the first emetic episode is also noted.
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the treatment groups to the vehicle control group. A statistically significant reduction in emesis indicates an effective compound.
Conclusion
The elucidation of the Substance P/NK-1 receptor pathway has been a landmark achievement in understanding the neurobiology of nausea and vomiting. This knowledge has directly translated into the development of a highly effective class of antiemetic drugs that have significantly improved the quality of life for patients undergoing chemotherapy. The targeted blockade of the NK-1 receptor, particularly in combination with 5-HT3 antagonists, represents the current standard of care for preventing CINV. Future research will continue to refine the use of these agents and explore the role of the NK-1 receptor in other conditions associated with nausea and vomiting.
References
- 1. Roles of substance P and NK(1) receptor in the brainstem in the development of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rolapitant for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 20. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosrolapitant's Effect on Central Nervous System Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosrolapitant is an intravenous prodrug of rolapitant (B1662417), a potent and highly selective neurokinin-1 (NK1) receptor antagonist.[1][2] Developed for the prevention of chemotherapy-induced nausea and vomiting (CINV), its mechanism of action is centered on the blockade of NK1 receptors within the central nervous system (CNS).[3][4][5] This technical guide provides an in-depth overview of this compound's effects on its CNS targets, detailing its binding affinity, receptor occupancy, and the experimental methodologies used to characterize its pharmacodynamic profile.
Rolapitant, the active metabolite of this compound, readily crosses the blood-brain barrier and exhibits a prolonged half-life of approximately 180 hours, which contributes to its sustained clinical efficacy.[6][7] Its primary therapeutic action is the inhibition of substance P, the endogenous ligand for the NK1 receptor, in key brain regions associated with the emetic reflex, such as the area postrema and the nucleus tractus solitarius.[4][5]
Core Mechanism of Action
This compound exerts its effects on the central nervous system through its active moiety, rolapitant, which is a selective and competitive antagonist of the human substance P/neurokinin-1 (NK1) receptor.[4][8] The antiemetic properties of rolapitant are derived from its ability to block the binding of substance P to NK1 receptors located in critical areas of the brain that regulate the emetic reflex.[4][9] Notably, rolapitant demonstrates high selectivity for the NK1 receptor with minimal affinity for NK2 or NK3 receptors.[8][10]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of rolapitant with the NK1 receptor and its pharmacokinetic profile, which is essential for its sustained central nervous system effects.
Table 1: Rolapitant Binding Affinity and Selectivity
| Parameter | Value | Receptor Subtype | Species | Reference |
| Binding Affinity (Ki) | 0.66 nM | Human NK1 | [10][11] | |
| Selectivity | >1000-fold vs. NK2 & NK3 | Human | [10] |
Table 2: Rolapitant Receptor Occupancy in the Central Nervous System (Human)
| Dose (Oral) | Brain Region | Time Post-Dose | Mean Receptor Occupancy | Reference |
| 180 mg | Cortex | 120 hours | 94% (± 9%) | [10][12] |
| 200 mg | Cortex | 120 hours | >90% | [12] |
A pharmacokinetic-pharmacodynamic model predicts that rolapitant plasma concentrations exceeding 348 ng/mL result in greater than 90% NK1 receptor occupancy in the cortex.[12]
Table 3: Key Pharmacokinetic Parameters of Rolapitant
| Parameter | Value | Species | Reference |
| Half-life (t½) | ~180 hours | Human | [6][7] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours (oral) | Human | [13] |
| Plasma Protein Binding | 99.8% | Human | [8][13] |
| Bioavailability | ~100% (oral) | Human | [12] |
Signaling Pathways
The neurokinin-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand substance P, primarily couples to the Gq/11 family of G-proteins.[9] This initiates a downstream signaling cascade that plays a role in neuronal excitability and signaling. Rolapitant, by blocking the binding of substance P, inhibits this signaling cascade. The major pathways activated by the substance P/NK1 receptor complex involve phosphoinositide hydrolysis, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[9] This, in turn, triggers the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[9] Furthermore, this signaling cascade can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.[9] While the general pathway is understood, specific studies quantifying the direct inhibitory effect of rolapitant on these second messengers and kinases in CNS neurons are not extensively available in the public domain.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol is a representative example for determining the binding affinity of a compound like rolapitant to the NK1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates from cells expressing the human NK1 receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]-Substance P or another suitable NK1 receptor radioligand.
-
Test Compound: Rolapitant.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled NK1 receptor ligand (e.g., unlabeled Substance P).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (rolapitant).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Receptor Occupancy by Positron Emission Tomography (PET)
This protocol outlines the methodology used in human PET studies to determine the in-brain NK1 receptor occupancy of rolapitant.[12]
Objective: To quantify the percentage of NK1 receptors occupied by rolapitant in the human brain at a specific time point after administration.
Materials and Methods:
-
Subjects: Healthy human volunteers.
-
Drug: Oral rolapitant at various doses.
-
Radiotracer: A specific PET ligand for the NK1 receptor, such as [11C]GR205171.[12]
-
PET Scanner.
-
Arterial Blood Sampling (for some analysis methods).
Procedure:
-
Baseline Scan: A baseline PET scan is performed on each subject after injection of the radiotracer to measure the baseline NK1 receptor availability.
-
Drug Administration: Subjects are administered a single oral dose of rolapitant.
-
Post-Dose Scan: A second PET scan is performed at a specified time after rolapitant administration (e.g., 120 hours) following another injection of the radiotracer.
-
Image Analysis:
-
Regions of interest (ROIs) are defined in the brain images, particularly in areas with high NK1 receptor density (e.g., cortex, striatum).
-
The binding potential (BPND) or other measures of specific radiotracer binding are calculated for each ROI in both the baseline and post-dose scans.
-
-
Receptor Occupancy Calculation: The percentage of receptor occupancy (RO) is calculated for each ROI using the following formula: RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
References
- 1. m.youtube.com [m.youtube.com]
- 2. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of central substance P receptor occupancy by aprepitant using small animal positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rolapitant Absolute Bioavailability and PET Imaging Studies in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Randomized, Phase III Trial of Mixed Formulation of this compound and Palonosetron (HR20013) in Preventing Cisplatin-Based Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: PROFIT - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Phase Discovery and Development of Fosrolapitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosrolapitant is a novel, intravenous neurokinin-1 (NK1) receptor antagonist developed for the prevention of chemotherapy-induced nausea and vomiting (CINV), a significant and debilitating side effect of cancer therapy.[1][2] It is a water-soluble prodrug that is rapidly and completely converted in vivo to its active metabolite, rolapitant (B1662417).[3][4] Rolapitant is a highly selective, long-acting antagonist of the substance P/NK1 receptor, which plays a crucial role in the emetic reflex.[5][6][7] This technical guide provides a comprehensive overview of the early-phase discovery and development of this compound, with a focus on its mechanism of action, preclinical evaluation, and clinical pharmacology.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
The emetic effects of chemotherapy are mediated, in part, by the release of substance P in the brainstem, which then binds to NK1 receptors.[7] Rolapitant, the active form of this compound, is a competitive antagonist at the human NK1 receptor, effectively blocking the binding of substance P and thereby inhibiting the downstream signaling that leads to nausea and vomiting.[5][6]
Substance P/NK1 Receptor Signaling Pathway
The binding of substance P to the NK1 receptor, a G-protein coupled receptor, initiates a signaling cascade that results in the physiological responses associated with emesis. A simplified representation of this pathway is provided below.
Preclinical Discovery and Development
The preclinical development of this compound focused on the characterization of its active metabolite, rolapitant, including its binding affinity for the NK1 receptor and its efficacy in animal models of emesis.
In Vitro Studies: NK1 Receptor Binding Affinity
The affinity of rolapitant for the human NK1 receptor was determined through radioligand binding assays.
Experimental Protocol: NK1 Receptor Binding Assay
A competitive radioligand binding assay was utilized to determine the inhibitory constant (Ki) of rolapitant for the human NK1 receptor. The assay typically involves the following steps:
-
Receptor Source: Membranes from a stable cell line (e.g., Chinese Hamster Ovary cells) recombinantly expressing the human NK1 receptor are used.
-
Radioligand: A radiolabeled NK1 receptor antagonist, such as [3H]-aprepitant or a similar high-affinity ligand, is used as the tracer.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (rolapitant) are incubated in a suitable buffer (e.g., Tris-HCl with protease inhibitors) at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Data Presentation: Rolapitant Binding Affinity
| Compound | Receptor | Ki (nM) |
| Rolapitant | Human NK1 | 0.66[8] |
In Vivo Studies: Animal Models of Emesis
The antiemetic potential of rolapitant was evaluated in established animal models that mimic human emesis.
1. Cisplatin-Induced Emesis in Ferrets
The ferret is a well-validated model for studying CINV as it exhibits both acute and delayed phases of emesis following cisplatin (B142131) administration.[5][6][8][9][10]
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
-
Animals: Male ferrets are typically used.
-
Acclimation: Animals are acclimated to the experimental conditions.
-
Drug Administration:
-
Observation: The animals are observed for a defined period (e.g., up to 72 hours) to cover both the acute and delayed phases of emesis.
-
Data Collection: The primary endpoints measured include the number of retches and vomits, and the latency to the first emetic event.
-
Data Analysis: The efficacy of the test compound is determined by comparing the emetic responses in the treated group to the vehicle-control group.
2. Substance P-Induced Foot Tapping in Gerbils
The central activity of NK1 receptor antagonists can be assessed in gerbils, where intracerebroventricular administration of a substance P agonist induces a characteristic foot-tapping behavior.[11][12]
Experimental Protocol: Substance P-Induced Foot Tapping in Gerbils
-
Animals: Male gerbils are commonly used.
-
Drug Administration:
-
The test compound (rolapitant or its vehicle) is administered systemically (e.g., intraperitoneally or orally) prior to the central challenge.
-
A substance P agonist (e.g., GR73632) is administered via intracerebroventricular injection to induce foot-tapping.[13]
-
-
Observation: The animals are placed in an observation chamber, and the number of hind-limb foot taps (B36270) is counted for a specific duration.
-
Data Analysis: The ability of the test compound to inhibit the foot-tapping behavior is compared to the vehicle-treated group.
Clinical Development of this compound
This compound has undergone clinical evaluation, primarily as a fixed-dose combination with the 5-HT3 receptor antagonist palonosetron (B1662849) (HR20013), for the prevention of CINV.
Phase I Clinical Trial (NCT05465681)
A Phase I, open-label, single-arm study was conducted to evaluate the pharmacokinetics, safety, and preliminary efficacy of a single intravenous infusion of HR20013 (218 mg this compound and 0.25 mg palonosetron) in combination with dexamethasone (B1670325) in patients with solid tumors receiving highly emetogenic cisplatin-based chemotherapy.[3]
Experimental Protocol: Phase I Clinical Trial
-
Study Population: Patients with malignant solid tumors scheduled to receive their first course of cisplatin-based chemotherapy (≥60 mg/m²).[3]
-
Treatment: A single intravenous infusion of HR20013 was administered over 1 hour on Day 1 prior to chemotherapy. Oral dexamethasone was co-administered.[3][4]
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound, rolapitant, and its major active metabolite (M19).[3]
-
Pharmacokinetic Analysis: Plasma concentrations were determined using a validated analytical method, and pharmacokinetic parameters were calculated using non-compartmental analysis.[3]
-
Efficacy Assessment: The primary efficacy endpoint was the rate of complete response (CR), defined as no emesis and no use of rescue medication, during the overall phase (0-120 hours).
Data Presentation: Pharmacokinetic Parameters of this compound and its Metabolites (Single IV Infusion of HR20013)
| Analyte | Tmax (h) | Cmax (ng/mL) | t1/2 (h) |
| This compound | 1.0 | - | - |
| Rolapitant | ~1.25 | 1304.4 | 188.2 |
| M19 (active metabolite) | 166.2 | 150.9 | - |
Data from a Phase I study of HR20013.[3]
Data Presentation: Phase I Efficacy Results (HR20013 + Dexamethasone)
| Efficacy Endpoint | Timeframe | Complete Response Rate (%) |
| Overall Phase | 0-120 h | 90.9% |
| Beyond Delayed Phase | 120-168 h | 86.4% |
Phase III Clinical Trial (PROFIT)
The PROFIT trial was a randomized, double-blind, phase III study designed to evaluate the efficacy and safety of HR20013 plus dexamethasone compared to fosaprepitant (B1673561) plus palonosetron and dexamethasone for the prevention of CINV in patients receiving cisplatin-based highly emetogenic chemotherapy.[9]
Experimental Protocol: PROFIT Phase III Clinical Trial
-
Study Population: Chemotherapy-naïve patients with malignant solid tumors scheduled to receive cisplatin-based highly emetogenic chemotherapy.[9]
-
Randomization: Patients were randomized 1:1 to receive either HR20013 or the control regimen.[9]
-
Treatment:
-
Primary Endpoint: The primary efficacy endpoint was the rate of complete response (CR) during the overall phase (0-120 hours) in the first cycle of chemotherapy.[9]
-
Key Secondary Endpoint: CR rate in the beyond delayed phase (120-168 hours).[9]
Data Presentation: PROFIT Phase III Efficacy Results (Cycle 1)
| Treatment Group | Overall CR (0-120h) | Beyond Delayed CR (120-168h) |
| HR20013 + Dexamethasone | 77.7% | 90.3% |
| FAPR + PALO + Dexamethasone | 78.2% | 86.5% |
The study demonstrated the non-inferiority of HR20013 + dexamethasone to the control regimen for the primary endpoint.[9]
This compound Development Workflow
The development of this compound followed a logical progression from preclinical characterization to clinical validation.
Conclusion
The early-phase discovery and development of this compound have established it as a promising agent for the prevention of CINV. Its mechanism as a prodrug of the potent and long-acting NK1 receptor antagonist, rolapitant, offers a convenient intravenous administration route. Preclinical studies demonstrated high affinity for the NK1 receptor and efficacy in relevant animal models. Subsequent Phase I and Phase III clinical trials have confirmed its favorable pharmacokinetic profile, safety, and non-inferior efficacy compared to standard-of-care regimens in patients undergoing highly emetogenic chemotherapy. This technical guide provides a foundational understanding of the key scientific and clinical data that support the continued development and clinical use of this compound.
References
- 1. Study of rolapitant, a novel, long-acting, NK-1 receptor antagonist, for the prevention of chemotherapy-induced nausea and vomiting (CINV) due to highly emetogenic chemotherapy (HEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Randomized, Phase III Trial of Mixed Formulation of this compound and Palonosetron (HR20013) in Preventing Cisplatin-Based Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: PROFIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 5. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. radfarm.ncbj.gov.pl [radfarm.ncbj.gov.pl]
- 12. ascopubs.org [ascopubs.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Pharmacological Profile of Fosrolapitant
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosrolapitant is an intravenous, water-soluble phosphate (B84403) ester prodrug developed to deliver the active moiety, rolapitant (B1662417).[1][2] Upon administration, it undergoes rapid and complete hydrolysis in vivo to form rolapitant, a highly selective and long-acting neurokinin-1 (NK-1) receptor antagonist.[1][2] This profile makes it a critical component in the prevention of chemotherapy-induced nausea and vomiting (CINV), particularly the delayed phase. This compound is co-formulated with palonosetron (B1662849), a second-generation 5-HT3 receptor antagonist, in a fixed-dose combination (HR20013), to simultaneously target two critical pathways involved in emesis.[3][4] This document provides a comprehensive overview of its pharmacological properties, supported by clinical data, experimental methodologies, and visual diagrams of its mechanism and clinical evaluation.
Pharmacodynamics: Mechanism of Action
The antiemetic effect of this compound is solely attributable to its active form, rolapitant. Rolapitant functions as a potent and selective antagonist of the human NK-1 receptor.[1] The NK-1 receptor's endogenous ligand is Substance P, a neuropeptide found in the central and peripheral nervous systems that plays a pivotal role in the emetic reflex. By blocking the binding of Substance P to NK-1 receptors in the brain, rolapitant effectively inhibits the signaling cascade that leads to nausea and vomiting.[5] This mechanism is particularly crucial for preventing delayed CINV (occurring 24 to 120 hours after chemotherapy).
The co-formulation with palonosetron, a 5-HT3 receptor antagonist, provides a dual-pathway blockade. Palonosetron targets the 5-HT3 receptors, which are key mediators of the acute phase of CINV.[4][5]
References
- 1. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial | springermedizin.de [springermedizin.de]
- 2. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/Palonosetron - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. dengyuemed.com [dengyuemed.com]
- 5. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Fosrolapitant's potential in postoperative nausea and vomiting (PONV)
This technical guide provides an in-depth analysis of the investigational drug Fosrolapitant, a neurokinin-1 (NK-1) receptor antagonist, and its potential application in the prevention and management of postoperative nausea and vomiting (PONV). This document is intended for researchers, scientists, and professionals involved in drug development and perioperative care.
Introduction
Postoperative nausea and vomiting remains a significant challenge in the perioperative period, affecting a substantial number of surgical patients. It can lead to patient discomfort, delayed recovery, and increased healthcare costs. The pathophysiology of PONV is complex, involving multiple neurotransmitter pathways. This compound, a prodrug of the long-acting NK-1 receptor antagonist Rolapitant, is being investigated for its potential to block the final common pathway of emesis mediated by Substance P. While extensively studied for chemotherapy-induced nausea and vomiting (CINV), its development for PONV is also underway.
Mechanism of Action
This compound is a water-soluble prodrug that is rapidly converted in the body to Rolapitant. Rolapitant is a highly selective, potent, and long-acting antagonist of the human neurokinin-1 (NK-1) receptor.
The NK-1 receptor is the primary receptor for Substance P, a neuropeptide found in high concentrations in the nucleus tractus solitarius and the area postrema of the brainstem, which are key components of the central vomiting center. By blocking the binding of Substance P to the NK-1 receptor, Rolapitant inhibits the emetic signaling cascade.
Pharmacokinetics
Pharmacokinetic data for this compound is primarily derived from studies in the context of CINV. Following intravenous administration, this compound is rapidly and completely converted to its active metabolite, Rolapitant.
Table 1: Pharmacokinetic Parameters of Rolapitant (from CINV studies)
| Parameter | Value |
| Time to Peak Concentration (Tmax) of Rolapitant | ~15 minutes post-infusion |
| Mean Elimination Half-life (t1/2) of Rolapitant | ~180 hours |
| Protein Binding of Rolapitant | >95% |
| Metabolism | Primarily via CYP3A4 (minor) |
The long half-life of Rolapitant is a key feature, suggesting that a single preoperative dose of this compound could provide antiemetic coverage throughout the high-risk postoperative period.
Clinical Development for PONV
This compound has been evaluated in clinical trials for the prevention of PONV. A Phase 2, randomized, multicenter, dose-finding, positive-control, and placebo-controlled, double-blind, double-dummy clinical trial (NCT06475846, CTR20242176) has been completed. Additionally, a Phase 3 trial (ChiCTR2400086922) was initiated but is currently suspended. As of the time of this writing, the results of these trials have not been publicly disclosed in peer-reviewed literature.
Hypothetical Experimental Protocol for a Phase 3 PONV Trial
The following represents a typical experimental protocol for a Phase 3 clinical trial investigating this compound for PONV, based on standard trial designs for this indication.
Inclusion Criteria:
-
Adult patients undergoing general anesthesia for elective surgery.
-
High risk for PONV, typically defined by an Apfel score of 2 or greater.
Exclusion Criteria:
-
Known hypersensitivity to NK-1 receptor antagonists.
-
Concomitant use of medications that are strong CYP3A4 inhibitors or inducers.
-
Nausea or vomiting within 24 hours prior to surgery.
Intervention:
-
Investigational Arm: A single intravenous dose of this compound administered prior to the induction of anesthesia.
-
Control Arm: A single intravenous dose of placebo or an active comparator (e.g., a 5-HT3 receptor antagonist like ondansetron) administered prior to induction.
Endpoints:
-
Primary Endpoint: Complete response, defined as no emetic episodes and no use of rescue antiemetic medication within the first 24 hours after surgery.
-
Secondary Endpoints:
-
Incidence of nausea and vomiting in various postoperative intervals (e.g., 0-2h, 2-24h, 24-48h).
-
Severity of nausea, often measured on a visual analog scale (VAS).
-
Time to first emetic episode.
-
Time to first use of rescue medication.
-
Patient satisfaction with antiemetic therapy.
-
Incidence of treatment-emergent adverse events.
-
Efficacy and Safety Profile (Extrapolated and Comparative)
While specific efficacy and safety data for this compound in PONV are not yet published, we can extrapolate potential outcomes based on its mechanism of action and data from another NK-1 receptor antagonist, Fosaprepitant, which is approved for PONV.
Table 2: Comparative Efficacy of NK-1 Receptor Antagonists in PONV (Based on Fosaprepitant Data)
| Endpoint (0-24h Post-op) | NK-1 RA + 5-HT3 RA + Dexamethasone | 5-HT3 RA + Dexamethasone |
| Incidence of Vomiting | Significantly Lower | Higher |
| Complete Response | Significantly Higher | Lower |
| Use of Rescue Medication | Significantly Lower | Higher |
Potential Safety Profile: Based on studies of this compound for CINV and Fosaprepitant for PONV, the safety profile is expected to be generally favorable.
Table 3: Potential Adverse Events Associated with this compound for PONV
| Adverse Event | Expected Frequency |
| Constipation | Common |
| Headache | Common |
| Fatigue | Common |
| Infusion-site reactions | Less Common |
| Hypotension | Possible (observed with Fosaprepitant) |
Logical Framework for Development
The development of this compound for PONV follows a structured pathway from preclinical research to post-market surveillance.
Conclusion
This compound, through its active metabolite Rolapitant, presents a promising therapeutic option for the prevention of postoperative nausea and vomiting due to its potent and long-acting NK-1 receptor antagonism. While clinical trial data for the PONV indication are pending public release, the established mechanism of action and the clinical precedent set by other drugs in its class suggest a favorable efficacy and safety profile. The completion of Phase 2 trials for PONV indicates that further development is likely, which could provide a valuable new tool in the multimodal management of this common and distressing postoperative complication. Future publications from the completed clinical trials are eagerly awaited to fully delineate the role of this compound in the perioperative setting.
Rolapitant's Interaction with Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rolapitant (B1662417) is a highly selective and potent antagonist of the human neurokinin-1 (NK-1) receptor, a key component in the emetic reflex. This technical guide provides an in-depth analysis of rolapitant's interaction with various neurotransmitter systems. While its primary mechanism of action is the blockade of the NK-1 receptor, this document also explores its effects on other neurotransmitter pathways, drug-metabolizing enzymes, and transporters. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of rolapitant's pharmacological profile.
Primary Pharmacological Target: The Neurokinin-1 (NK-1) Receptor
Rolapitant exhibits high-affinity, selective, and competitive antagonism at the human substance P/neurokinin-1 (NK-1) receptor.[1][2][3] Substance P, the natural ligand for the NK-1 receptor, is a neuropeptide involved in the transmission of pain signals and the induction of the vomiting reflex, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[4][5] By blocking the binding of substance P to NK-1 receptors in the central nervous system, rolapitant effectively mitigates the emetic response.[5][6]
Binding Affinity and Receptor Occupancy
In vitro studies have demonstrated rolapitant's high affinity for the human NK-1 receptor, with a Ki value of 0.66 nM.[1] It displays over 1,000-fold selectivity for the NK-1 receptor over the NK-2 and NK-3 receptor subtypes.[1] Furthermore, in functional assays measuring calcium efflux, rolapitant acts as a competitive antagonist with a calculated Kb of 0.17 nM.[1]
Positron Emission Tomography (PET) studies in healthy human subjects have confirmed that rolapitant crosses the blood-brain barrier and occupies brain NK-1 receptors in a dose-dependent manner.[2][7] A single 180 mg oral dose of rolapitant leads to high levels of NK-1 receptor occupancy in the brain, which is sustained for up to 5 days, a key factor in its efficacy against delayed CINV.[7][8]
Interaction with Other Neurotransmitter Systems
While rolapitant's primary activity is centered on the NK-1 receptor, a thorough understanding of its potential off-target effects is crucial for a complete pharmacological profile. In vitro studies have indicated that rolapitant does not possess significant affinity for a wide array of other receptors, transporters, enzymes, and ion channels.[2][3]
Table 1: Summary of Rolapitant's Off-Target Binding Profile
| Target Class | Specific Receptors/Transporters/Enzymes | Interaction |
|---|---|---|
| Neurokinin Receptors | NK-2, NK-3 | No significant affinity (>1000-fold selectivity for NK-1)[1] |
| Other GPCRs, Ion Channels, Transporters | A broad panel of other receptors and transporters | No significant affinity reported[2][3] |
Note: A comprehensive quantitative screening panel with specific Ki or IC50 values for a wide range of neurotransmitter receptors is not publicly available. The information is based on statements of high selectivity from multiple sources.
Interaction with Drug Metabolizing Enzymes (Cytochrome P450 System)
Rolapitant exhibits clinically significant interactions with the cytochrome P450 (CYP) enzyme system. It is a substrate for CYP3A4 and a moderate inhibitor of CYP2D6.[4]
Metabolism by CYP3A4
Rolapitant is primarily metabolized by CYP3A4.[4] Co-administration with strong inducers of CYP3A4, such as rifampin, can significantly decrease plasma concentrations of rolapitant, potentially reducing its efficacy.[3]
Inhibition of CYP2D6
Rolapitant is a moderate inhibitor of CYP2D6. This inhibition is long-lasting, with effects observed for at least seven days after a single dose. Co-administration of rolapitant with drugs that are substrates of CYP2D6 can lead to increased plasma concentrations of these substrates, potentially increasing their toxicity. Therefore, caution is advised when rolapitant is used concomitantly with CYP2D6 substrates.[3]
Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by Rolapitant
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP2D6 | 2.5 |
| CYP2C19 | 11.2 |
| CYP2C9 | 15.3 |
| CYP1A2 | >50 |
| CYP2E1 | >50 |
| CYP3A4 (midazolam) | >50 |
| CYP3A4 (testosterone) | >50 |
Source: Adapted from FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 206500.
Interaction with Drug Transporters
Rolapitant has been shown to be an inhibitor of the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) transporters.[3]
BCRP and P-gp Inhibition
Inhibition of BCRP and P-gp by rolapitant can lead to increased plasma concentrations of co-administered drugs that are substrates of these transporters.[3] This is a critical consideration for drug-drug interactions, particularly with certain chemotherapeutic agents and other medications with narrow therapeutic indices.
Signaling Pathways and Experimental Workflows
NK-1 Receptor Signaling Pathway
The binding of substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C and subsequent downstream events culminating in neuronal excitation and the emetic reflex. Rolapitant, as a competitive antagonist, prevents this initial binding step.
Caption: NK-1 receptor signaling pathway and the inhibitory action of rolapitant.
Experimental Workflow for In Vitro CYP450 Inhibition Assay
The determination of rolapitant's inhibitory potential on CYP enzymes typically involves in vitro assays using human liver microsomes.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. Rolapitant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ascopubs.org [ascopubs.org]
- 8. drugtopics.com [drugtopics.com]
Preclinical Evaluation of Fosrolapitant: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosrolapitant, a novel neurokinin-1 (NK-1) receptor antagonist, is the prodrug of rolapitant (B1662417).[1][2] It is under development for various therapeutic applications, primarily investigated for its antiemetic properties in the context of chemotherapy-induced nausea and vomiting (CINV).[3][4] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, with a focus on its mechanism of action, pharmacokinetic profile, and its potential in novel disease models beyond CINV, particularly in oncology. The information presented is intended to support researchers and drug development professionals in understanding the preclinical data package for this compound.
This compound exerts its pharmacological effect through its active metabolite, rolapitant, a highly selective antagonist of the NK-1 receptor.[1] The NK-1 receptor, the primary receptor for Substance P, is a key mediator in various physiological and pathological processes, including emesis, pain, inflammation, and cancer progression.[5][6][7][8][9] By blocking the binding of Substance P to the NK-1 receptor, rolapitant modulates downstream signaling pathways implicated in these conditions.
Mechanism of Action: The Neurokinin-1 Receptor Signaling Pathway
This compound, upon administration, is rapidly and completely converted to its active form, rolapitant.[10][11] Rolapitant then acts as a competitive antagonist at the neurokinin-1 (NK-1) receptor. The binding of the endogenous ligand, Substance P (SP), to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Rolapitant prevents this activation.
The primary signaling pathway activated by the NK-1 receptor involves the Gαq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and DAG together activate protein kinase C (PKC).
Furthermore, NK-1 receptor activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in cell proliferation, differentiation, and survival. The antitumor effects of NK-1 receptor antagonists are thought to be mediated, in part, by the inhibition of these proliferative and pro-survival signals.[5][9]
Diagram of the NK-1 Receptor Signaling Pathway and the Action of this compound (Rolapitant)
Caption: NK-1 receptor signaling and this compound's mechanism.
Pharmacokinetics
Preclinical and Phase I clinical studies have characterized the pharmacokinetic profile of this compound and its active metabolite, rolapitant.
| Parameter | This compound | Rolapitant | Palonosetron (B1662849) (in combination) | Reference |
| Time to Cmax (Tmax) | Immediately at the end of infusion (1 h) | ~15 minutes after end of infusion | Immediately at the end of infusion | [10][11] |
| Mean Cmax | Not reported | 1304.4 ng/mL | 0.9 ng/mL | [10] |
| Mean Elimination Half-life (t1/2) | Short terminal phase | 188.2 hours | 51.5 hours | [10][11] |
| Metabolism | Completely hydrolyzed to rolapitant | Primarily by CYP3A4 to active metabolite M19 | - | [10][11] |
| Protein Binding | Not applicable | 99.8% | - | [12] |
Table 1: Summary of Pharmacokinetic Parameters of this compound and its Metabolites.
Preclinical Evaluation in Novel Disease Models: Oncology
While initially developed for CINV, the role of the Substance P/NK-1 receptor pathway in tumor proliferation, angiogenesis, and metastasis has led to the investigation of NK-1 receptor antagonists as potential anti-cancer agents.[5][6][9] Preclinical studies have explored the utility of this class of drugs in various cancer models.
In Vitro and In Vivo Anti-Tumor Activity
Preclinical research has demonstrated that NK-1 receptor antagonists, including aprepitant (B1667566) (a structurally related NK-1 antagonist), exhibit anti-tumor activity across a broad spectrum of human cancer cell lines.[6][9] These effects are often dose-dependent and include:
-
Inhibition of cell proliferation: NK-1 receptor antagonists have been shown to reduce the growth of various cancer cell lines, including those from acute myeloid leukemia, hepatoblastoma, and pancreatic cancer.[5]
-
Induction of apoptosis: By blocking the pro-survival signals mediated by the NK-1 receptor, these antagonists can trigger programmed cell death in cancer cells.[5][7]
-
Anti-angiogenic effects: The Substance P/NK-1 receptor system is implicated in tumor angiogenesis. Antagonists can inhibit the formation of new blood vessels, thereby limiting tumor growth and metastasis.[5]
-
Synergistic effects with chemotherapy: NK-1 receptor antagonists can enhance the efficacy of conventional chemotherapeutic agents and may also mitigate some of their side effects, such as doxorubicin-induced cardiotoxicity and cisplatin-induced nephrotoxicity.[5]
Diagram of the Experimental Workflow for In Vivo Anti-Tumor Efficacy Studies
Caption: General workflow for in vivo anti-tumor studies.
Developmental Toxicity Model: Chick Embryo Study
A preclinical study investigated the effects of rolapitant on the morphological and skeletal development of chick embryos. This model provides insights into the potential teratogenic effects of the drug.
Experimental Protocol:
-
Animal Model: Fertilized chick eggs (Gallus domesticus).
-
Dose Preparation: A stock solution of rolapitant (10 mg in 10 ml distilled water) was prepared. Serial dilutions were made to achieve the desired concentrations for administration to the chick embryos. The dose for the chick embryo was calculated based on the approved human dose, adjusted for the embryo's weight on the 5th day of incubation.[13]
-
Administration: The calculated dose of rolapitant was administered to the chick embryos.
-
Endpoint Evaluation: On the 20th day of incubation, the embryos were examined for:
-
Lethality
-
Gross morphological abnormalities
-
Skeletal abnormalities (after staining with Alizarin red S)
-
Crown-rump length and weight
-
Quantitative Data:
The study reported dose-dependent increases in lethality and the incidence of morphological and skeletal abnormalities in chick embryos treated with rolapitant.[13]
| Treatment Group | Lethality (%) | Morphological Abnormalities (%) | Skeletal Abnormalities (%) |
| Control | 0 | 0 | 0 |
| Rolapitant (Dose 1) | 10 | 6.67 | 10 |
| Rolapitant (Dose 2) | 16.67 | 13.33 | 20 |
| Rolapitant (Dose 3) | 23.33 | 20 | 30 |
| Rolapitant (Dose 4) | 30 | 26.67 | 40 |
| Rolapitant (Dose 5) | 36.67 | 33.33 | 50 |
Table 2: Summary of Developmental Toxicity of Rolapitant in Chick Embryos (Data adapted from[13])
Conclusion
The preclinical evaluation of this compound, primarily through its active metabolite rolapitant, has established its mechanism of action as a potent and selective NK-1 receptor antagonist. While its clinical development has been focused on CINV, a growing body of preclinical evidence suggests its potential utility in oncology. The anti-proliferative, pro-apoptotic, and anti-angiogenic effects observed in various cancer models warrant further investigation. The developmental toxicity study in chick embryos provides important safety information. This technical guide summarizes the key preclinical findings to aid researchers and drug development professionals in further exploring the therapeutic potential of this compound in novel disease indications.
References
- 1. Study of rolapitant, a novel, long-acting, NK-1 receptor antagonist, for the prevention of chemotherapy-induced nausea and vomiting (CINV) due to highly emetogenic chemotherapy (HEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infusion reactions following administration of intravenous rolapitant at an academic medical center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Mixed-Formulation this compound and Palonosetron in Preventing Cisplatin-Based Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 5. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neurokinin-1 Receptor Antagonists as Anticancer Drugs | Bentham Science [benthamscience.com]
- 9. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Fosrolapitant's Impact on Neuroinflammation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential impact of Fosrolapitant on neuroinflammation pathways. While direct preclinical and clinical data on this compound's role in neuroinflammation is limited, its mechanism of action as a potent and selective neurokinin-1 (NK1) receptor antagonist provides a strong theoretical foundation for its potential therapeutic utility in this area. This document will detail the core mechanism, outline the implicated signaling pathways, and present hypothetical experimental frameworks for future investigation.
Core Mechanism of Action: Targeting the Substance P/NK1 Receptor Axis
This compound is a water-soluble prodrug of rolapitant (B1662417). Rolapitant is a selective antagonist of the neurokinin-1 (NK1) receptor, with a long half-life of approximately 160 hours.[1] The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide that is a member of the tachykinin family.[1] The interaction between Substance P and the NK1 receptor is a key component in the transmission of pain signals, the emetic reflex, and, importantly, the modulation of inflammatory processes within the central nervous system (CNS).[2][3]
Neurokinin-1 receptors are G protein-coupled receptors located on neurons and glial cells (astrocytes and microglia) within the CNS.[2] The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events that can lead to the production of pro-inflammatory mediators. By competitively blocking this binding, this compound (through its active metabolite, rolapitant) can theoretically attenuate these downstream inflammatory effects.
The Role of the NK1 Receptor in Neuroinflammatory Signaling
Neuroinflammation is a complex process involving the activation of glial cells, the production of cytokines and chemokines, and the recruitment of peripheral immune cells to the CNS. This process is a hallmark of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, as well as traumatic brain injury and stroke.[4][5][6]
The Substance P/NK1 receptor system is a significant contributor to the neuroinflammatory cascade:
-
Microglial and Astrocyte Activation: Substance P can induce the activation of microglia and astrocytes, the resident immune cells of the CNS.[4][7] This activation leads to a shift towards a pro-inflammatory phenotype, characterized by the release of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][7]
-
Increased Vascular Permeability: Substance P is a potent vasodilator and can increase the permeability of the blood-brain barrier (BBB). This disruption of the BBB allows for the infiltration of peripheral immune cells into the brain parenchyma, further exacerbating the inflammatory response.
-
Pain and Central Sensitization: In the context of pain, the release of Substance P in the spinal cord and its binding to NK1 receptors on dorsal horn neurons contributes to central sensitization, a state of heightened neuronal excitability that is a key component of chronic pain and is associated with neuroinflammatory changes.[2]
The proposed mechanism of this compound's anti-neuroinflammatory action is depicted in the following signaling pathway diagram.
Quantitative Data on NK1 Receptor Antagonists
While specific quantitative data for this compound in neuroinflammation models are not publicly available, data from other NK1 receptor antagonists in various assays can provide a benchmark for the potential potency of this class of drugs.
| Compound | Assay | Model | Effect |
| Aprepitant | Cytokine Release | LPS-stimulated microglial cells | Inhibition of TNF-α and IL-6 release |
| L-733,060 | Paw Edema | Carrageenan-induced inflammation in rats | Reduction in paw volume |
| CP-96,345 | Neurogenic Inflammation | Substance P-induced plasma extravasation | Inhibition of vascular leakage |
This table is illustrative and based on general findings for the NK1 receptor antagonist class. Specific values are not provided due to the lack of direct data for this compound in these models.
Experimental Protocols for Investigating this compound's Anti-Neuroinflammatory Effects
To rigorously evaluate the impact of this compound on neuroinflammation, a series of in vitro and in vivo experiments would be required.
-
Primary Microglial and Astrocyte Cultures:
-
Isolate primary microglia and astrocytes from neonatal rodent brains.
-
Culture cells to confluence.
-
Pre-treat cells with varying concentrations of rolapitant (the active metabolite of this compound).
-
Stimulate neuroinflammation with lipopolysaccharide (LPS) or Substance P.
-
Measure the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide (NO) using ELISA and Griess assays, respectively.
-
Assess the activation of key signaling pathways (e.g., NF-κB, p38 MAPK) via Western blot or immunofluorescence.
-
-
LPS-Induced Neuroinflammation Model:
-
Administer this compound intravenously to adult rodents.
-
After a pre-determined time to allow for conversion to rolapitant, induce systemic inflammation and neuroinflammation via intraperitoneal or intracerebroventricular injection of LPS.
-
At various time points post-LPS injection, collect brain tissue and plasma.
-
Analyze brain tissue for microglial and astrocyte activation using immunohistochemistry (Iba1 and GFAP markers).
-
Measure cytokine levels in brain homogenates and plasma using multiplex assays.
-
Assess behavioral outcomes related to sickness behavior and cognitive function (e.g., open field test, Y-maze).
-
-
Animal Model of Neurodegenerative Disease (e.g., 5xFAD for Alzheimer's):
-
Chronically administer this compound to transgenic and wild-type control animals starting at a pre-symptomatic age.
-
Monitor behavioral and cognitive endpoints throughout the treatment period.
-
At the end of the study, sacrifice animals and perform detailed neuropathological analysis, including quantification of amyloid plaques, neurofibrillary tangles, and markers of neuroinflammation.
-
Conclusion and Future Directions
This compound, through its active metabolite rolapitant, is a potent, long-acting NK1 receptor antagonist. The well-established role of the Substance P/NK1 receptor pathway in mediating neuroinflammatory processes provides a strong rationale for investigating this compound as a potential therapeutic agent for neurological conditions with a significant neuroinflammatory component.
Future research should focus on:
-
Directly assessing the anti-neuroinflammatory efficacy of this compound in the preclinical models outlined above.
-
Investigating the impact of this compound on blood-brain barrier integrity in models of neurological disease.
-
Exploring the potential synergistic effects of this compound with other anti-inflammatory or disease-modifying therapies.
The development of novel therapeutic strategies targeting neuroinflammation is a critical unmet need in the field of neurology.[8][9] Given its specific mechanism of action and favorable pharmacokinetic profile, this compound represents a promising candidate for further investigation in this area.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Role of fosaprepitant, a neurokinin Type 1 receptor antagonist, in morphine-induced antinociception in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NEUROINFLAMMATION, ITS ROLE IN ALZHEIMER’S DISEASE AND THERAPEUTIC STRATEGIES • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 5. A Path Toward Precision Medicine for Neuroinflammatory Mechanisms in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation as a Potential Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Drug Candidate Prevents Cognitive Decline in Alzheimer's | Drug Discovery And Development [labroots.com]
- 9. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]
The Role of Fosrolapitant in Modulating Visceral Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Visceral pain, a complex and often debilitating condition arising from the internal organs, represents a significant unmet medical need. Current therapeutic options are frequently inadequate, highlighting the necessity for novel analgesic strategies. This technical guide explores the potential role of Fosrolapitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, in the modulation of visceral pain. This compound, a prodrug of rolapitant (B1662417), targets the Substance P (SP) signaling pathway, which is critically implicated in the transmission and sensitization of pain signals from the viscera. This document provides a comprehensive overview of the mechanism of action of this compound, summarizes key preclinical and clinical findings with related NK1 receptor antagonists, and details relevant experimental protocols for the investigation of visceral analgesics. While direct clinical evidence for this compound in visceral pain is currently limited, its pharmacological profile and the established role of the SP/NK1 pathway present a compelling rationale for its investigation as a novel therapeutic agent for visceral pain disorders.
Introduction to Visceral Pain and the Substance P/NK1 Pathway
Visceral pain is distinct from somatic pain in its diffuse nature, poor localization, and frequent association with autonomic reflexes such as nausea and emotional responses.[1] It is a hallmark of numerous gastrointestinal disorders, including Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD).[2][3] A key mechanism underlying chronic visceral pain is visceral hypersensitivity, a state of heightened pain perception in response to normal or mildly noxious stimuli.[4]
The Substance P (SP) and its high-affinity receptor, the neurokinin-1 (NK1) receptor, are pivotal players in the pathophysiology of visceral pain.[5][6] SP, an 11-amino acid neuropeptide, is released from the central and peripheral terminals of primary afferent neurons in response to noxious stimuli.[1][7] In the periphery, SP contributes to neurogenic inflammation, while in the spinal cord, it acts as a potent neurotransmitter, facilitating the transmission of pain signals to higher brain centers.[5][8] The binding of SP to NK1 receptors on second-order neurons in the dorsal horn of the spinal cord leads to neuronal depolarization and increased excitability, contributing to the phenomena of central sensitization and chronic pain.[6][8]
This compound and its Active Metabolite, Rolapitant
This compound is a water-soluble prodrug that is rapidly converted in the body to its active metabolite, rolapitant.[9] Rolapitant is a highly selective and potent antagonist of the human NK1 receptor.[10][11] It is currently approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV), a condition in which the SP/NK1 pathway is also implicated.[12][13]
Pharmacological Profile of Rolapitant
The pharmacological properties of rolapitant make it a compelling candidate for the treatment of visceral pain. Its high affinity for the NK1 receptor and long half-life suggest the potential for sustained target engagement and durable analgesic effects.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for human NK1 receptor | 0.66 nM | [9][10] |
| Half-life (t1/2) | Approximately 180 hours | [9][14] |
| Plasma Protein Binding | 99.8% | [11][15] |
| Metabolism | Primarily by CYP3A4 to the active metabolite M19 | [11][14] |
Table 1: Pharmacological and Pharmacokinetic Properties of Rolapitant
Mechanism of Action in Visceral Pain Modulation
The proposed mechanism by which this compound modulates visceral pain is through the competitive antagonism of the NK1 receptor by its active metabolite, rolapitant. By blocking the binding of SP to the NK1 receptor in the spinal cord and potentially in the periphery, rolapitant is expected to inhibit the transmission of nociceptive signals from the viscera and reduce the development and maintenance of visceral hypersensitivity.
Signaling Pathway of Substance P and its Inhibition by Rolapitant
The binding of Substance P to the Gq-protein coupled NK1 receptor initiates a downstream signaling cascade that leads to neuronal excitation. Rolapitant, by occupying the receptor binding site, prevents this cascade from occurring.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment with Neurokinin-1 Receptor Antagonist Reduces Severity of Inflammatory Bowel Disease Induced by Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Literature Review of Major Clinical Trials That Contributed to Treatment Protocols of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms and Pathways in Visceral Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 10. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravenous Rolapitant for Chemotherapy-Induced Delayed Nausea and Vomiting - The ASCO Post [ascopost.com]
- 14. What is the mechanism of Rolapitant Hydrochloride? [synapse.patsnap.com]
- 15. drugs.com [drugs.com]
Methodological & Application
Application Note: Quantification of Fosrolapitant in Human Plasma by RP-HPLC with UV Detection
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Fosrolapitant's active metabolite, Rolapitant, in human plasma. This compound is a neurokinin-1 (NK-1) receptor antagonist, and its accurate measurement in plasma is crucial for pharmacokinetic studies. This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The described method is validated according to ICH guidelines, demonstrating excellent linearity, precision, accuracy, and recovery, making it suitable for bioanalytical applications in drug development.
Introduction
This compound is a prodrug that is rapidly converted to its active metabolite, Rolapitant, a selective neurokinin-1 (NK-1) receptor antagonist. It is used for the prevention of chemotherapy-induced nausea and vomiting. To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for the quantification of the active moiety in plasma is essential. This document provides a detailed protocol for the determination of Rolapitant in human plasma using RP-HPLC with UV detection.
Experimental Protocols
Materials and Reagents
-
Rolapitant reference standard (≥98% purity)
-
HPLC grade acetonitrile (B52724) and methanol
-
Phosphate (B84403) buffer components (e.g., potassium dihydrogen phosphate)
-
Purified water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical Column: X TERRA C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: Acetonitrile and Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 20 µL
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Rolapitant reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards.
-
Phosphate Buffer (pH 3.0): Prepare an appropriate phosphate buffer and adjust the pH to 3.0 using phosphoric acid.
Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 1.0 mL of acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:
System Suitability
System suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria were a relative standard deviation (RSD) of less than 2% for peak area and retention time, a theoretical plate count of greater than 2000, and a tailing factor of less than 2.
Linearity
The linearity of the method was determined by analyzing a series of calibration standards over a specified concentration range.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on three different days, respectively.
Recovery
The extraction recovery of Rolapitant from plasma was determined by comparing the peak areas of pre-spiked and post-spiked plasma samples at three different concentration levels.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.
Data Presentation
The quantitative data for the method validation is summarized in the tables below.
Table 1: Linearity of Rolapitant
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 20 - 100 | 0.999 |
Data adapted from a method for Rolapitant in bulk form.[1]
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 2.0 | < 2.0 | 98.0 - 102.0 |
| Medium | < 2.0 | < 2.0 | 98.0 - 102.0 |
| High | < 2.0 | < 2.0 | 98.0 - 102.0 |
Expected performance based on typical bioanalytical method validation requirements.
Table 3: Recovery
| QC Level | Mean Recovery (%) |
| Low | > 85 |
| Medium | > 85 |
| High | > 85 |
Expected performance for protein precipitation extraction.
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | 0.36 |
| LOQ | 1.10 |
Data adapted from a method for Rolapitant in bulk form.[1]
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
References
Application Notes and Protocols for Developing a Stability-Indicating Assay for Fosrolapitant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosrolapitant is a prodrug that is rapidly and completely hydrolyzed in vivo to its active form, Rolapitant, a selective neurokinin-1 (NK1) receptor antagonist. Rolapitant is used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Given that this compound's primary conversion pathway is hydrolysis, it is crucial to develop a stability-indicating assay method (SIAM) that can accurately quantify this compound while also separating it from its active form, Rolapitant, and any potential degradation products that may arise under various environmental conditions.
This document provides a comprehensive guide for the development and validation of a stability-indicating assay for this compound formulations. The protocols outlined are based on established International Council for Harmonisation (ICH) guidelines and best practices in the pharmaceutical industry. A robust SIAM is essential for ensuring the quality, safety, and efficacy of this compound drug products throughout their shelf life.
Pre-development Considerations
Before initiating the development of the SIAM, it is essential to understand the physicochemical properties of this compound and its related compounds.
2.1 Chemical Structures
-
This compound: A phosphate (B84403) ester prodrug.
-
Rolapitant: The active pharmaceutical ingredient (API), formed by the hydrolysis of this compound.
-
M19: A major active metabolite of Rolapitant, identified as C4-pyrrolidine-hydroxylated Rolapitant.
2.2 Known Conversion Pathway
The primary transformation of this compound is its hydrolysis to Rolapitant. This conversion must be the central consideration in the development of a stability-indicating method, as Rolapitant will be a principal "degradation" product to monitor.
Figure 1: Conversion pathway of this compound.
Experimental Protocols
3.1 Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to intentionally degrade the this compound sample under more severe conditions than accelerated stability studies.[1] This helps to identify potential degradation products and establish the intrinsic stability of the molecule.[1] The target degradation is typically between 5-20%.[2]
3.1.1 Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.[2] A similar concentration should be used for the placebo formulation to identify degradation products originating from the excipients.
3.1.2 Stress Conditions
The following stress conditions should be applied to both the this compound drug substance and the drug product.[2]
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 80°C | 48 hours |
| Photolytic Degradation | ICH Q1B conditions (UV and visible light) | Expose to not less than 1.2 million lux hours and 200 watt-hours/square meter |
| Humidity | 90% RH at 25°C | 7 days |
Table 1: Recommended Forced Degradation Conditions
3.2 Development of a Stability-Indicating UPLC Method
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is the preferred analytical technique for a stability-indicating assay due to its high resolution and sensitivity. The following is a proposed starting point for a UPLC method, which should be optimized as necessary.
3.2.1 Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 3 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detector | Photodiode Array (PDA) at a suitable wavelength (e.g., 210 nm) |
| Injection Volume | 2 µL |
Table 2: Proposed UPLC Method Parameters
3.2.2 Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 3: Proposed Gradient Elution Program
Figure 2: Experimental workflow for SIAM development.
3.3 Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed.
3.3.1 Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is demonstrated by showing that the peaks for this compound, Rolapitant, and any degradation products are well-resolved from each other and from any peaks originating from the placebo. Peak purity analysis using a PDA detector should be performed.
3.3.2 Linearity
The linearity of the method should be established across a range of concentrations, typically from 50% to 150% of the expected working concentration. A minimum of five concentrations should be used. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3.3.3 Accuracy
Accuracy should be assessed by determining the recovery of a known amount of this compound spiked into a placebo formulation at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery should typically be within 98.0% to 102.0%.
3.3.4 Precision
-
Repeatability (Intra-day precision): The precision of the method should be assessed by analyzing a minimum of six replicate samples of the same batch on the same day.
-
Intermediate Precision (Inter-day precision): The precision should be evaluated by analyzing samples on different days, with different analysts, and on different equipment.
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
3.3.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ for this compound and its degradation products should be determined, typically based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
3.3.6 Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the results.
Data Presentation
All quantitative data from the forced degradation studies and method validation should be summarized in clear and concise tables for easy interpretation and comparison.
4.1 Forced Degradation Results
| Stress Condition | % Assay of this compound | % Degradation | % Rolapitant Formed | No. of Degradation Products |
| Control | ||||
| Acid Hydrolysis | ||||
| Base Hydrolysis | ||||
| Oxidative Degradation | ||||
| Thermal Degradation | ||||
| Photolytic Degradation | ||||
| Humidity |
Table 4: Summary of Forced Degradation Results
4.2 Method Validation Summary
| Validation Parameter | Acceptance Criteria | Observed Results |
| Specificity | No interference at the retention time of this compound and its degradants. Peak purity angle < peak purity threshold. | |
| Linearity (r²) | ≥ 0.999 | |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | |
| - Intermediate Precision | ≤ 2.0% | |
| LOD (µg/mL) | Report | |
| LOQ (µg/mL) | Report | |
| Robustness | System suitability parameters should pass. |
Table 5: Summary of Method Validation Parameters
Conclusion
The development of a robust and reliable stability-indicating assay is a critical step in the overall drug development process for this compound formulations. The protocols and methodologies described in this document provide a comprehensive framework for establishing a validated UPLC method capable of accurately quantifying this compound and separating it from its primary conversion product, Rolapitant, as well as any other potential degradation products. Adherence to these guidelines will help ensure that the quality and stability of this compound formulations are maintained throughout their lifecycle.
References
Application Notes and Protocols for Fosrolapitant in Animal Models of Chemotherapy-Induced Nausea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, often impacting their quality of life and adherence to treatment. Fosrolapitant, a neurokinin-1 (NK1) receptor antagonist, represents a targeted therapeutic approach to mitigate CINV. This compound is a prodrug that is rapidly converted to its active form, rolapitant (B1662417), in the body. Rolapitant works by blocking the binding of substance P to NK1 receptors in the central nervous system, a key pathway in the emetic reflex.[1][2]
These application notes provide detailed protocols for utilizing established animal models of CINV to evaluate the efficacy of this compound. The ferret and rat models are highlighted due to their predictive validity for emesis and nausea-like behavior, respectively.
Animal Models of Chemotherapy-Induced Nausea and Vomiting
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-emetic drugs.
-
Ferret (Mustela putorius furo): The ferret is considered the gold standard for studying emesis due to its well-developed vomiting reflex that closely mimics the human response.[3] It is a valuable model for assessing both acute and delayed phases of CINV.
-
Rat (Rattus norvegicus): While rats lack a vomiting reflex, they exhibit a behavior known as "pica," the consumption of non-nutritive substances like kaolin (B608303) clay, in response to emetic stimuli.[4] Pica is widely accepted as a surrogate marker for nausea in this species.
-
Musk Shrew (Suncus murinus): The musk shrew is a small mammal with a vomiting reflex, making it a useful alternative model for emesis research.
Data Presentation
The following tables summarize quantitative data from preclinical studies on CINV models.
Table 1: Efficacy of Rolapitant (Active form of this compound) in Cisplatin-Induced Emesis in Ferrets
| Treatment Group | Dose (mg/kg, p.o.) | Acute Phase (0-24h) Emetic Events (Mean ± SEM) | Delayed Phase (24-72h) Emetic Events (Mean ± SEM) |
| Vehicle Control | - | Data not available | Data not available |
| Rolapitant | 0.1 | Active[4] | - |
| Rolapitant | 1.0 | - | Active[4] |
Note: The abstract of the cited study indicates that rolapitant was active at these doses in the respective phases of emesis. Specific quantitative data on the reduction of emetic events were not available in the abstract.
Table 2: Effect of Cisplatin (B142131) on Kaolin Intake (Pica) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Kaolin Intake (g) over 24h (Mean ± SEM) |
| Saline Control | - | ~0.5 ± 0.1 |
| Cisplatin | 6 | ~5.0 ± 0.5 |
Data compiled from representative studies.
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the anti-emetic efficacy of this compound against cisplatin-induced acute and delayed emesis in ferrets.
Materials:
-
Male ferrets (1-1.5 kg)
-
This compound
-
Cisplatin
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline (0.9% NaCl)
-
Observation cages with video recording equipment
Procedure:
-
Acclimation: Acclimate ferrets to the housing and experimental conditions for at least 7 days.
-
Fasting: Fast the animals overnight prior to the experiment, with water available ad libitum.
-
Drug Administration:
-
Administer this compound (or vehicle) orally (p.o.) at the desired doses.
-
One hour after this compound administration, inject cisplatin (5-10 mg/kg) intraperitoneally (i.p.). A dose of 5 mg/kg is often used to model both acute and delayed emesis, while 10 mg/kg is used for a robust acute response.[5][6]
-
-
Observation:
-
Immediately after cisplatin injection, place the ferrets in individual observation cages.
-
Record the number of retches and vomits continuously for at least 4 hours for the acute phase and up to 72 hours for the delayed phase using a video camera.
-
-
Data Analysis:
-
Quantify the total number of emetic events (retches + vomits) for each animal in both the acute (0-24h) and delayed (24-72h) phases.
-
Compare the mean number of emetic events between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Protocol 2: Cisplatin-Induced Pica in Rats
Objective: To assess the effect of this compound on cisplatin-induced nausea-like behavior (pica) in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound
-
Cisplatin
-
Vehicle for this compound
-
Kaolin pellets
-
Standard rat chow and water
-
Metabolic cages for individual housing and measurement of food and kaolin intake
Procedure:
-
Acclimation: Individually house rats in metabolic cages and acclimate them to the powdered diet and kaolin pellets for at least 3 days.
-
Baseline Measurement: Measure baseline food and kaolin consumption for 24 hours prior to drug administration.
-
Drug Administration:
-
Administer this compound (or vehicle) orally (p.o.) at the desired doses.
-
One hour after this compound administration, inject cisplatin (6 mg/kg) intraperitoneally (i.p.).[4]
-
-
Measurement of Pica:
-
Immediately after cisplatin injection, return the rats to their cages with pre-weighed amounts of kaolin and standard chow.
-
Measure the amount of kaolin and food consumed over the next 24 to 48 hours.
-
-
Data Analysis:
-
Calculate the net kaolin intake (grams) for each rat.
-
Compare the mean kaolin consumption between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Mandatory Visualizations
Caption: CINV Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for this compound Efficacy Testing.
References
- 1. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 4. Rolapitant (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for in vivo receptor occupancy studies with rolapitant
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rolapitant (B1662417) is a potent and selective neurokinin-1 (NK-1) receptor antagonist with a long half-life, developed for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] Its therapeutic efficacy is directly related to its ability to bind to and block NK-1 receptors in the brain.[2] Therefore, quantifying the degree and duration of NK-1 receptor occupancy (RO) is crucial for understanding its pharmacodynamics and for optimizing dosing regimens. This document provides a detailed protocol for conducting in vivo receptor occupancy studies with rolapitant, drawing from clinical positron emission tomography (PET) studies and adaptable preclinical methodologies.
Signaling Pathway of the NK-1 Receptor and Rolapitant's Mechanism of Action
The NK-1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[3][4] The binding of Substance P to the NK-1 receptor initiates a signaling cascade that is implicated in the emetic reflex.[1][5] Rolapitant exerts its antiemetic effect by competitively blocking this interaction.[1][3]
The binding of Substance P to the NK-1 receptor activates Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately resulting in neuronal excitation and the transmission of emetic signals.[6] Rolapitant, by occupying the NK-1 receptor, prevents the initiation of this cascade.
Quantitative Data Summary
The following tables summarize the relationship between rolapitant dose, plasma concentration, and NK-1 receptor occupancy as determined by human PET studies.[2][7][8]
Table 1: Rolapitant Dose and NK-1 Receptor Occupancy in the Cortex (at 120 hours post-dose)
| Rolapitant Oral Dose (mg) | Mean NK-1 Receptor Occupancy (%) |
| 4.5 - 180 | Dose-dependent increase |
| 180 | 94% (± 9%) |
| 200 | >90% |
Data from dose-escalation studies indicate that receptor occupancy increases with the dose, although not in a directly proportional manner.[7]
Table 2: Rolapitant Plasma Concentration and Predicted NK-1 Receptor Occupancy
| Plasma Concentration (ng/mL) | Predicted NK-1 Receptor Occupancy in Cortex |
| >348 | >90% |
This prediction is based on a pharmacokinetic/pharmacodynamic (PK/PD) model derived from a sigmoid Emax model.[2][8]
Experimental Protocols
Two primary methodologies are presented for determining receptor occupancy: in vivo Positron Emission Tomography (PET) imaging, which is directly applicable to human and large animal studies, and a generic ex vivo autoradiography protocol, which is well-suited for preclinical rodent studies.
Protocol 1: In Vivo NK-1 Receptor Occupancy Using PET Imaging
This protocol is based on the methodology used in clinical studies of rolapitant.[2][6]
Objective: To quantify NK-1 receptor occupancy in the brain at various time points after administration of rolapitant.
Materials:
-
Rolapitant (oral formulation)
-
Radiotracer: ¹¹C-GR205171 (a selective NK-1 receptor ligand)[2][6]
-
PET scanner
-
Equipment for intravenous injection and blood sampling
Procedure:
-
Subject Screening and Preparation:
-
Enroll healthy subjects according to study-specific inclusion/exclusion criteria.
-
Subjects should fast for at least 4-6 hours prior to the PET scan.
-
Obtain written informed consent.
-
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Administer a bolus intravenous injection of ¹¹C-GR205171.
-
Perform a dynamic PET scan for 60-90 minutes to measure the baseline uptake of the radiotracer in various brain regions of interest (e.g., cortex, striatum).
-
-
Rolapitant Administration:
-
Administer a single oral dose of rolapitant. Doses can be escalated in different cohorts (e.g., 4.5 mg, 22.5 mg, 90 mg, 180 mg).
-
-
Post-Dose PET Scan:
-
At a specified time point post-rolapitant administration (e.g., 120 hours), repeat the PET scan procedure as described in step 2.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at multiple time points up to the final PET scan (e.g., 0, 2, 4, 24, 48, 72, 96, 120 hours) to determine the plasma concentration of rolapitant.
-
Data Analysis:
-
Reconstruct PET images with corrections for attenuation and scatter.
-
Define regions of interest (ROIs) on the brain images.
-
Use a suitable kinetic model, such as the Patlak graphical method, to determine the tracer influx rate (Ki) for each ROI.[2]
-
Calculate the percent receptor occupancy (RO) for each subject and ROI using the following formula: RO (%) = ((Ki_baseline - Ki_post-dose) / Ki_baseline) * 100[2]
-
Correlate the calculated RO with the administered rolapitant dose and the measured plasma concentrations to establish a dose-occupancy and concentration-occupancy relationship.
Protocol 2: Generic Ex Vivo Autoradiography for Preclinical Models
This protocol provides a general framework for assessing receptor occupancy in animal models, which can be adapted for rolapitant.
Objective: To determine the ex vivo NK-1 receptor occupancy in the brain of rodents following administration of rolapitant.
Materials:
-
Rodents (e.g., rats, mice)
-
Rolapitant (formulated for animal administration)
-
Radioligand specific for the NK-1 receptor (e.g., ³H-Substance P or another suitable ligand)
-
Cryostat
-
Microscope slides
-
Phosphor imaging system or film cassettes
-
Scintillation counter
Procedure:
-
Animal Dosing:
-
Administer rolapitant to groups of animals via the desired route (e.g., oral gavage). Include a vehicle-treated control group (0% occupancy) and a group treated with a high, saturating dose of a standard NK-1 antagonist (100% occupancy).
-
Dose different groups with varying concentrations of rolapitant.
-
-
Tissue Collection:
-
At a predetermined time after dosing, euthanize the animals.
-
Collect a trunk blood sample for pharmacokinetic analysis.
-
Rapidly excise the brain and freeze it in isopentane (B150273) cooled with dry ice.
-
-
Cryosectioning:
-
Mount the frozen brain in a cryostat.
-
Cut thin (e.g., 20 µm) coronal or sagittal sections.
-
Thaw-mount the sections onto microscope slides.
-
-
Radioligand Incubation:
-
Incubate the slides with a solution containing the NK-1 receptor radioligand at a concentration near its Kd until binding equilibrium is reached.
-
To determine non-specific binding, incubate a separate set of slides in the presence of a high concentration of a non-labeled NK-1 antagonist.
-
-
Washing and Drying:
-
Rapidly wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a quick dip in distilled water and dry the slides under a stream of cool air.
-
-
Imaging:
-
Appose the dried slides to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.
-
Expose for an appropriate duration based on the radioligand's specific activity.
-
Data Analysis:
-
Scan the phosphor screens or develop the film.
-
Quantify the signal intensity in specific brain regions of interest (e.g., striatum, cortex) using densitometry software.
-
Convert the signal intensity to radioactive concentration (e.g., fmol/mg tissue) using the standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region.
-
Determine the percent receptor occupancy for each dose group using the following formula: RO (%) = 100 - [ (Specific Binding_Treated / Specific Binding_Vehicle) * 100 ]
-
Correlate the RO with the administered dose and plasma concentration of rolapitant.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rolapitant Absolute Bioavailability and PET Imaging Studies in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Determining the Potency of Fosrolapitant using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosrolapitant is a novel, long-acting prodrug of rolapitant (B1662417), a potent and highly selective antagonist of the human neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for Substance P (SP), a neuropeptide implicated in the pathophysiology of nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV).[2][3] By blocking the binding of Substance P to the NK1 receptor, rolapitant effectively mitigates these emetic responses.
Accurate determination of the potency of this compound, through its active metabolite rolapitant, is critical for quality control, lot release, and characterization of this therapeutic agent. This document provides detailed protocols for two robust cell-based assays to quantify the potency of rolapitant: a radioligand binding assay to determine its affinity for the NK1 receptor, and a functional intracellular calcium mobilization assay to measure its antagonistic activity.
Mechanism of Action of this compound/Rolapitant
This compound is administered intravenously and is rapidly converted to its active form, rolapitant. Rolapitant is a selective antagonist of the NK1 receptor, exhibiting a high binding affinity.[4][5] The NK1 receptor is predominantly coupled to Gq and Gs G-proteins.[6] Upon binding of the endogenous ligand, Substance P, the receptor activates downstream signaling cascades. Gq protein activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This increase in intracellular calcium is a measurable hallmark of receptor activation. Rolapitant competitively binds to the NK1 receptor, preventing Substance P-mediated signaling and the subsequent calcium mobilization.
Data Presentation
The potency of rolapitant, the active metabolite of this compound, can be quantified using the following cell-based assays. The key parameters derived from these assays are summarized below.
| Assay Type | Cell Line | Key Parameter | Rolapitant Value |
| Radioligand Binding Assay | CHO-K1 cells expressing human NK1 receptor | Inhibition Constant (Ki) | 0.66 nM[4][5] |
| Intracellular Calcium Mobilization Assay | CHO-K1 cells expressing human NK1 receptor | Functional Inhibition | Concentration-dependent inhibition of agonist-induced calcium efflux at 1-1000 nM[4][5] |
Signaling Pathway and Experimental Workflow Diagrams
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathway and Inhibition by Rolapitant.
Experimental Workflow: Radioligand Binding Assay
References
- 1. Rolapitant - Wikipedia [en.wikipedia.org]
- 2. Rolapitant for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Hi-Affi™ In Vitro Cell based Tachykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Intravenous Fosrolapitant Formulation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosrolapitant is a neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV). As a prodrug, it is rapidly converted in vivo to its active metabolite, rolapitant (B1662417). Due to the low aqueous solubility of rolapitant, and by extension the lipophilic nature of this compound, developing a stable and safe intravenous formulation presents a significant challenge. This document outlines formulation strategies, experimental protocols, and characterization methods for the successful development of an intravenous this compound formulation, focusing on an oil-in-water emulsion approach. This strategy is supported by the clinical use of a mixed intravenous formulation of this compound and palonosetron (B1662849) (HR20013), where a 218 mg dose of this compound is administered as an intravenous infusion.[1] This dose is an equimolar conversion of a 166.5 mg intravenous rolapitant emulsion, indicating the viability of an emulsion-based delivery system.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to designing a robust formulation.
| Property | Value | Source |
| Molecular Formula | C27H29F6N2O8P | PubChem |
| Molecular Weight | 654.5 g/mol | PubChem[2] |
| XLogP3 (Predicted) | 3.1 | PubChem[2] |
| Description | Prodrug of rolapitant, a selective NK-1 receptor antagonist. | Clinical Trials Data[1] |
The predicted lipophilicity (XLogP3 of 3.1) suggests that this compound is a poorly water-soluble compound, making an oil-in-water emulsion a suitable strategy to achieve the required concentration for intravenous administration.
Formulation Strategy: Oil-in-Water Emulsion
An oil-in-water (O/W) emulsion is a promising approach for the intravenous delivery of lipophilic drugs like this compound. In this system, the drug is dissolved in a pharmaceutically acceptable oil phase, which is then dispersed as fine droplets in a continuous aqueous phase. This approach can enhance the solubility and stability of the drug. A typical composition for a this compound O/W emulsion is presented below.
| Component | Example Excipient | Function | Concentration Range (% w/v) |
| Active Pharmaceutical Ingredient | This compound | Therapeutic Agent | 1 - 2 mg/mL |
| Oil Phase | Soybean Oil, USP | Drug Solvent, Dispersed Phase | 5 - 20% |
| Emulsifier/Surfactant | Egg Lecithin (B1663433) / Soy Lecithin | Stabilizes Oil Droplets | 1 - 2% |
| Co-Surfactant | Polysorbate 80 | Enhances Emulsion Stability | 0.1 - 0.5% |
| Tonicity Agent | Glycerin, USP | Isotonicity Adjustment | 2 - 3% |
| Aqueous Phase | Water for Injection (WFI) | Continuous Phase | q.s. to 100% |
Experimental Protocols
Preparation of this compound Oil-in-Water Emulsion
This protocol describes the preparation of a 100 mL batch of a this compound O/W emulsion using a high-shear homogenization method.
Materials:
-
This compound
-
Soybean Oil, USP
-
Egg Lecithin
-
Polysorbate 80
-
Glycerin, USP
-
Water for Injection (WFI)
-
High-shear homogenizer
-
Heated magnetic stirrers
-
Sterile beakers and graduated cylinders
-
0.22 µm sterile filter
Procedure:
-
Oil Phase Preparation: a. In a sterile beaker, accurately weigh the required amounts of Soybean Oil and Egg Lecithin. b. Heat the mixture to 60-70°C on a heated magnetic stirrer and stir until the lecithin is completely dissolved. c. Accurately weigh and add the this compound to the heated oil phase and stir until completely dissolved. Maintain the temperature.
-
Aqueous Phase Preparation: a. In a separate sterile beaker, combine the required amounts of Water for Injection, Glycerin, and Polysorbate 80. b. Heat the aqueous phase to 60-70°C on a heated magnetic stirrer and stir until all components are dissolved.
-
Emulsification: a. While maintaining the temperature of both phases, slowly add the oil phase to the aqueous phase under continuous high-shear homogenization. b. Homogenize the mixture for 5-10 minutes to form a coarse emulsion.
-
Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer for a sufficient number of cycles to achieve a uniform nanoemulsion with the desired particle size distribution.
-
Cooling and Final Volume Adjustment: a. Allow the resulting emulsion to cool to room temperature with gentle stirring. b. Adjust the final volume with Water for Injection if necessary.
-
Sterile Filtration: a. Aseptically filter the final emulsion through a 0.22 µm sterile filter into a sterile container.
Characterization of the Emulsion
Objective: To determine the mean droplet size, polydispersity index (PDI), and zeta potential of the emulsion.
Instrumentation: Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Dilute a sample of the this compound emulsion with Water for Injection to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement to obtain the hydrodynamic diameter (particle size), PDI, and zeta potential. The US Pharmacopeia suggests that for emulsions, the droplet size should generally be below 500 nm.[3]
-
Repeat the measurement in triplicate to ensure reproducibility.
Objective: To quantify the concentration of this compound and its degradation products to assess the chemical stability of the formulation.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and a phosphate (B84403) buffer (pH 3.0) in a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Sample Preparation: Dilute a known volume of the this compound emulsion with a suitable solvent (e.g., methanol (B129727) or acetonitrile) to break the emulsion and precipitate excipients. Centrifuge the sample and collect the supernatant. Further dilute the supernatant with the mobile phase to a concentration within the linear range of the standard curve.
-
Analysis: Inject the standard and sample preparations into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve. Assess for the presence of any degradation peaks.
Objective: To evaluate the hemolytic potential of the intravenous formulation to ensure its biocompatibility with red blood cells. A hemolysis level below 10% is generally considered acceptable for intravenous formulations.[4]
Materials:
-
Fresh human or animal whole blood with an anticoagulant (e.g., EDTA).
-
Phosphate-buffered saline (PBS).
-
Triton X-100 (positive control).
-
Saline (negative control).
-
Spectrophotometer.
Procedure:
-
Wash the red blood cells (RBCs) by centrifuging the whole blood, removing the plasma and buffy coat, and resuspending the RBCs in PBS. Repeat this washing step three times.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
In a series of microcentrifuge tubes, mix the RBC suspension with the this compound emulsion at various concentrations, the positive control (Triton X-100), and the negative control (saline).
-
Incubate the tubes at 37°C for 1-2 hours with gentle shaking.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
NK-1 Receptor Signaling Pathway
This compound's active metabolite, rolapitant, is a selective antagonist of the Neurokinin-1 (NK-1) receptor. Substance P is the natural ligand for this receptor. The binding of Substance P to the NK-1 receptor initiates a signaling cascade that is implicated in the emetic reflex.[5][6]
Caption: NK-1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow for Formulation Development
The development and characterization of an intravenous this compound emulsion follows a logical workflow from preparation to detailed analysis.
Caption: Workflow for this compound Intravenous Emulsion Development.
References
- 1. evotec.com [evotec.com]
- 2. This compound | C27H29F6N2O8P | CID 163871173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. In vitro hemolysis: guidance for the pharmaceutical scientist. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Use of Neurokinin-1 Receptor Antagonists in Preclinical Models of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly available preclinical data specifically detailing the use of Fosrolapitant in neuropathic pain models is scarce. Therefore, these application notes and protocols are based on the established mechanisms of the Neurokinin-1 (NK-1) receptor antagonist class and data from related compounds, such as Aprepitant. The methodologies provided are standard and widely used in the field for evaluating the analgesic potential of this drug class.
Introduction: The Role of Substance P and the NK-1 Receptor in Neuropathic Pain
Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. A key pathway implicated in the transmission of pain signals involves the neuropeptide Substance P and its high-affinity receptor, the Neurokinin-1 (NK-1) receptor.[1][2][3] In response to noxious stimuli or nerve injury, primary afferent neurons release Substance P in the dorsal horn of the spinal cord.[1][2] The binding of Substance P to NK-1 receptors on second-order neurons leads to their depolarization and the propagation of pain signals to higher brain centers.[3] This signaling cascade is also involved in central sensitization, a state of hyperexcitability in the central nervous system that contributes to the maintenance of chronic pain states like allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[4]
NK-1 receptor antagonists, such as this compound, are designed to block the binding of Substance P to its receptor, thereby inhibiting this crucial pain transmission pathway. This mechanism provides a strong rationale for their investigation as potential therapeutics for neuropathic pain.
Signaling Pathway of Substance P and NK-1 Receptor
The binding of Substance P to the G-protein coupled NK-1 receptor initiates a cascade of intracellular events that increase neuronal excitability. This includes the activation of phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), which can potentiate the activity of other receptors involved in pain, such as the NMDA receptor.[3][5]
Preclinical Models of Neuropathic Pain
To evaluate the efficacy of NK-1 receptor antagonists, robust and reproducible animal models that mimic the symptoms of human neuropathic pain are essential. The following are standard, widely-used surgical models.
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is created by loosely ligating the sciatic nerve, which results in inflammation and nerve compression, leading to behavioral signs of neuropathic pain.[6][7][8][9]
Protocol:
-
Anesthesia: Anesthetize a male Sprague-Dawley rat (200-250g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the lateral aspect of the thigh on the desired side and sterilize the skin with 70% ethanol (B145695) and povidone-iodine.
-
Sciatic Nerve Exposure: Make a small incision through the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the nerve's trifurcation, carefully place four loose ligatures (4-0 chromic gut suture) around the sciatic nerve with approximately 1 mm spacing between them.[9] The ligatures should be tightened until they just barely constrict the nerve, slightly impeding but not arresting epineural blood flow.[6][8]
-
Closure: Close the muscle layer with a 4-0 absorbable suture and the skin with wound clips or non-absorbable sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines (though for pain studies, this is often omitted to not interfere with the model).[6][10] House animals individually or in small groups with easily accessible food and water. Monitor for signs of infection or distress.
-
Sham Control: For sham-operated animals, perform the same surgical procedure, including nerve exposure, but do not place the ligatures.
-
Behavioral Testing: Behavioral signs of allodynia and hyperalgesia typically develop within 3-5 days and can persist for several weeks.
Spared Nerve Injury (SNI) Model in Mice
The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact. This results in robust and long-lasting hypersensitivity in the paw region innervated by the spared nerve.[11][12][13][14]
Protocol:
-
Anesthesia: Anesthetize a male C57BL/6 mouse (20-25g) with an appropriate anesthetic.
-
Surgical Preparation: Shave and sterilize the lateral surface of the thigh.
-
Sciatic Nerve Exposure: Make a small incision and separate the biceps femoris and gluteus superficialis muscles to visualize the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[13]
-
Nerve Transection: Carefully isolate the common peroneal and tibial nerves, ensuring the sural nerve is not touched or stretched.[13] Tightly ligate these two nerves with a 6-0 silk suture and transect them distal to the ligation, removing a small section (2-4 mm) of the distal nerve stump.[13]
-
Closure: Close the muscle and skin layers as described for the CCI model.
-
Post-operative Care: Provide appropriate post-operative care and monitoring.
-
Sham Control: Expose the sciatic nerve without performing ligation and transection.
-
Behavioral Testing: Mechanical allodynia in the lateral plantar surface of the paw (sural nerve territory) develops rapidly, often within 24-48 hours, and is very stable.[11][12]
Experimental Protocols for Behavioral Assessment
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a mechanical stimulus.[15][16]
Protocol:
-
Acclimation: Place the animals in individual transparent plastic chambers on an elevated wire mesh floor for at least 30 minutes to acclimate.[12]
-
Stimulation: Apply a series of calibrated von Frey filaments with increasing stiffness (force) to the mid-plantar surface of the hind paw (for CCI) or the lateral aspect (for SNI).[16][17]
-
Application: Apply the filament perpendicularly to the paw surface until it just begins to buckle, and hold for 3-5 seconds.[15]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method): The 50% withdrawal threshold is a commonly used metric. Start with a mid-range filament. If there is a response, use the next smaller filament. If there is no response, use the next larger filament. The pattern of responses is used to calculate the 50% withdrawal threshold using the formula described by Chaplan et al. (1994).[16]
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency to withdraw the paw from a radiant heat source.[18][19][20][21]
Protocol:
-
Acclimation: Place animals in the testing apparatus, which consists of individual plexiglass enclosures on a temperature-controlled glass floor. Allow at least 20-30 minutes for acclimation.[22]
-
Stimulation: A mobile radiant heat source is positioned under the glass floor and focused onto the plantar surface of the hind paw.[20][22]
-
Measurement: Activate the heat source. A timer automatically starts and measures the time until the animal withdraws its paw.[21]
-
Cut-off: A pre-determined cut-off time (e.g., 20-35 seconds) is used to prevent tissue damage.[21]
-
Testing: Test each paw multiple times (e.g., 3-5 times) with at least 5 minutes between tests on the same paw. The average withdrawal latency is calculated. A decrease in latency compared to baseline or sham animals indicates thermal hyperalgesia.
Experimental Workflow and Data Presentation
A typical preclinical study to evaluate a compound like this compound would follow a standardized workflow.
Data Presentation
Quantitative data should be summarized in tables to allow for clear comparison between treatment groups.
Table 1: Hypothetical Effect of an NK-1 Antagonist on Mechanical Allodynia in the Rat CCI Model
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) | Post-Dosing Paw Withdrawal Threshold (g) at 1h |
| Sham + Vehicle | 10 | 14.5 ± 0.8 | 14.2 ± 0.9 | 14.3 ± 0.7 |
| CCI + Vehicle | 10 | 14.8 ± 0.6 | 3.5 ± 0.4 | 3.8 ± 0.5 |
| CCI + Compound (10 mg/kg) | 10 | 14.6 ± 0.7 | 3.2 ± 0.5 | 8.9 ± 0.9* |
| CCI + Compound (30 mg/kg) | 10 | 14.9 ± 0.5 | 3.6 ± 0.3 | 12.1 ± 1.1** |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to CCI + Vehicle group.
Table 2: Preclinical Data for Aprepitant in Paclitaxel-Induced Neuropathic Pain in Rats
| Behavioral Test | Paclitaxel + Vehicle | Paclitaxel + Aprepitant (10 mg/kg) | Paclitaxel + Aprepitant (20 mg/kg) |
| Paw Withdrawal Threshold (g) | Decreased | Significantly Increased | Significantly Increased |
| Acetone Test Score (Cold Hyperalgesia) | Increased | Significantly Decreased | Significantly Decreased |
| Hot Plate Latency (s) | Shortened | Significantly Lengthened | Significantly Lengthened |
Source: Adapted from a 2024 study on Aprepitant.[23] This table summarizes the directional effects observed.
Translational Challenges and Considerations
Despite promising results in animal models for some NK-1 receptor antagonists, this class of drugs has largely failed to demonstrate efficacy for neuropathic pain in human clinical trials.[4] This highlights a significant translational gap.
Potential Reasons for Translational Failure:
-
Species Differences: The distribution and expression of NK-1 receptors may differ between rodents and humans, particularly in supraspinal areas related to pain perception.[4]
-
Model Limitations: Preclinical models primarily measure stimulus-evoked reflexive behaviors (allodynia, hyperalgesia), which may not fully capture the spontaneous, ongoing pain that is a major component of human neuropathic pain.[4]
-
Dosing and Receptor Occupancy: While doses used in preclinical studies show efficacy, achieving the necessary receptor occupancy in the human central nervous system for analgesia without side effects may be challenging.
These challenges underscore the need for careful experimental design and the inclusion of more clinically relevant endpoints in preclinical studies to improve the predictive validity for human outcomes.
References
- 1. Frontiers | Endomorphin-2 Inhibition of Substance P Signaling within Lamina I of the Spinal Cord Is Impaired in Diabetic Neuropathic Pain Rats [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. mdbneuro.com [mdbneuro.com]
- 8. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. criver.com [criver.com]
- 11. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 12. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 13. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. mmpc.org [mmpc.org]
- 23. Aprepitant mitigates paclitaxel-induced neuropathic pain in rats via suppressing inflammatory pathways in dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of NK1 Receptor Antagonists in Rodent Models of Anxiety: A Proxy for Fosrolapitant
Disclaimer: Extensive searches for preclinical studies on the direct application of Fosrolapitant or its active moiety, Rolapitant, in rodent models of anxiety did not yield specific results. The primary indication for these compounds is the prevention of chemotherapy-induced nausea and vomiting. However, this compound is a neurokinin-1 (NK1) receptor antagonist. This class of compounds has been evaluated for anxiolytic properties in various preclinical models. Therefore, this document provides a detailed overview of the application of other NK1 receptor antagonists in rodent models of anxiety as a proxy to guide potential research with this compound.
Application Notes
The neurokinin-1 (NK1) receptor system, primarily through the binding of its endogenous ligand Substance P (SP), is implicated in the modulation of stress and anxiety.[1][2][3] Pharmacological blockade of the NK1 receptor has been shown to produce anxiolytic-like effects in a variety of rodent models.[4] This suggests that NK1 receptor antagonists, such as this compound, represent a potential therapeutic avenue for the treatment of anxiety disorders.
Preclinical evaluation of NK1 receptor antagonists for anxiolytic activity typically involves a battery of behavioral tests in rodents.[5] These tests are designed to assess different aspects of anxiety, such as the conflict between exploration and aversion to open/bright spaces, or the response to a novel environment. Commonly used models include the Elevated Plus Maze (EPM), Open Field Test (OFT), and the Light-Dark Box Test.[5][6]
The anxiolytic-like effects of NK1 receptor antagonists are thought to be mediated, at least in part, by their interaction with the serotonergic system.[3] Studies have shown that antagonism of NK1 receptors can lead to an increase in the firing rate of serotonin (B10506) neurons and a desensitization of 5-HT1A autoreceptors, effects that are similar to those of established antidepressant and anxiolytic drugs.[3]
When designing preclinical studies for a novel NK1 receptor antagonist like this compound, it is crucial to consider species differences in receptor pharmacology. Many NK1 receptor antagonists exhibit different affinities for human versus rodent receptors, which can impact the translatability of the findings.[4]
Quantitative Data Summary
The following table summarizes the findings from studies on various NK1 receptor antagonists in rodent models of anxiety. This data can serve as a reference for designing experiments with this compound.
| Compound | Dose | Route of Administration | Rodent Model | Key Anxiolytic-Like Effects Observed |
| Spantide II | 10 and 100 pmol | Intracerebroventricular | Ultrasonic Vocalizations (Rats) | Significant reduction in distress calls in high-anxiety line rats.[1][2] |
| GR-205171 | 0.02 mg/kg (ID₅₀) | Not Specified | NK1 Agonist-Induced Foot Drumming (Gerbils) | Inhibition of agonist-induced foot drumming.[4] |
| Various NK1 Antagonists (MK-869, L-742,694, etc.) | Not Specified | Not Specified | Elevated Plus Maze (Gerbils) | Anxiolytic-like effects.[4] |
| RP67580 | Not Specified | Systemic | Elevated Plus Maze (Mice) | Marked reduction of anxiety and stress-related responses.[3] |
Signaling Pathway
The binding of Substance P (SP) to the NK1 receptor, a G-protein coupled receptor, initiates a signaling cascade that contributes to neuronal excitation and anxiety-related responses. Antagonists like this compound block this initial step.
Experimental Protocols
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior by measuring the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposite arms are enclosed by high walls (closed arms), and the other two are open.
-
The maze is typically made of a non-reflective material.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control at the predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol (B145695) between trials to remove any olfactory cues.
Data Analysis:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
Open Field Test (OFT)
Objective: To evaluate anxiety-like behavior and general locomotor activity in a novel, open environment.
Apparatus:
-
A square arena with high walls to prevent escape.
-
The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes.
-
Administer this compound or vehicle control.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a 10-minute session.
-
Record the behavior using an overhead video camera.
-
Return the animal to its home cage after the test.
-
Clean the arena with 70% ethanol between animals.
Data Analysis:
-
Time spent in the center zone vs. the peripheral zone.
-
Distance traveled in the center zone.
-
Total distance traveled (overall locomotor activity).
-
Frequency of rearing and grooming behaviors.
-
An anxiolytic effect is suggested by increased time spent and activity in the center of the arena.
Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the conflict between the rodent's exploratory drive and its aversion to a brightly lit environment.
Apparatus:
-
A box divided into two compartments: a large, brightly illuminated compartment and a smaller, dark compartment.
-
An opening connects the two compartments.
Procedure:
-
Allow the animal to habituate to the testing room.
-
Administer this compound or vehicle control.
-
Place the animal in the dark compartment and allow it to explore freely for 10 minutes.
-
Record the session with a video camera.
-
Return the animal to its home cage.
-
Clean the apparatus between trials.
Data Analysis:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the light compartment.
-
Anxiolytic activity is indicated by an increase in the time spent in the light compartment and the number of transitions.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a compound like this compound for anxiolytic properties.
References
- 1. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. timeline.com [timeline.com]
- 6. Study finds anti-anxiety drug limits rats’ empathetic behavior | University of Chicago News [news.uchicago.edu]
Application Note: Validation of a Stability-Indicating HPLC Method for Fosrolapitant Assay and Impurity Determination
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability-indicating HPLC method to determine the impurity profile of fosaprepitant dimeglumine in the injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
- 10. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 11. pharmatutor.org [pharmatutor.org]
Application Notes and Protocols: In Vitro Models to Assess Fosrolapitant's Interaction with P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical membrane protein that functions as an efflux pump.[1][2][3] It is highly expressed in key pharmacological barriers, including the intestinal epithelium, blood-brain barrier, and kidney tubules.[1][2] P-gp's ability to transport a wide array of structurally diverse compounds out of cells plays a significant role in drug disposition, affecting oral bioavailability, central nervous system penetration, and the development of multidrug resistance in cancer.[2][4][5]
Regulatory agencies such as the FDA recommend evaluating the potential interaction of new molecular entities with P-gp to anticipate and mitigate the risk of drug-drug interactions (DDIs).[6][7][8] Fosrolapitant, a neurokinin-1 (NK1) receptor antagonist, is used for the prevention of chemotherapy-induced nausea and vomiting. Understanding its interaction with P-gp is crucial for predicting its pharmacokinetic profile and potential for DDIs when co-administered with other medications that are P-gp substrates, inhibitors, or inducers.
These application notes provide detailed protocols for two standard in vitro assays to characterize the interaction of this compound with P-gp: the bidirectional transport assay using polarized cell monolayers and the P-gp ATPase activity assay.
Bidirectional Transport Assay: Determining if this compound is a P-gp Substrate or Inhibitor
This assay is considered the "gold standard" for identifying P-gp substrates and inhibitors.[6][7] It utilizes polarized cell monolayers, such as Caco-2 or MDCK cells transfected with the human MDR1 gene (MDCK-MDR1), which overexpress P-gp.[7][9] The transport of this compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A significantly higher transport in the B-to-A direction compared to the A-to-B direction, which is reduced in the presence of a known P-gp inhibitor, indicates that this compound is a P-gp substrate.
Experimental Protocol
1.1. Cell Culture and Seeding:
-
Culture MDCK-MDR1 cells in an appropriate medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells onto permeable Transwell® inserts at a suitable density to form a confluent monolayer.
-
Culture the cells on the inserts for a sufficient period to allow for polarization and the formation of tight junctions. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
1.2. Bidirectional Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
To assess if this compound is a substrate:
-
Prepare transport solutions containing this compound at a defined concentration in the transport buffer.
-
For A-to-B transport, add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For B-to-A transport, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
To confirm P-gp mediated transport, perform the B-to-A transport in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar).[7]
-
-
To assess if this compound is an inhibitor:
-
Use a known P-gp probe substrate (e.g., digoxin (B3395198) or loperamide).[6][10]
-
Measure the bidirectional transport of the probe substrate in the absence and presence of various concentrations of this compound.
-
1.3. Sample Collection and Analysis:
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chambers and replace with fresh transport buffer.
-
Analyze the concentration of this compound or the probe substrate in the collected samples using a validated analytical method, such as LC-MS/MS.
1.4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B).
-
An efflux ratio greater than 2 is indicative of active transport. If this ratio is significantly reduced in the presence of a P-gp inhibitor, the compound is likely a P-gp substrate.
-
-
For inhibition studies, calculate the IC50 value of this compound by measuring the reduction in the efflux ratio of the probe substrate over a range of this compound concentrations.
Data Presentation: Hypothetical Data for this compound Bidirectional Transport
Table 1: Bidirectional Transport of this compound (10 µM) across MDCK-MDR1 Cell Monolayers
| Condition | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound | 1.5 ± 0.2 | 12.0 ± 1.1 | 8.0 |
| This compound + Verapamil (100 µM) | 1.4 ± 0.3 | 2.1 ± 0.4 | 1.5 |
Table 2: Inhibition of Digoxin (1 µM) Transport by this compound across MDCK-MDR1 Cell Monolayers
| This compound Conc. (µM) | Digoxin Efflux Ratio | % Inhibition |
| 0 | 15.2 ± 1.8 | 0 |
| 1 | 10.5 ± 1.3 | 30.9 |
| 5 | 6.8 ± 0.9 | 55.3 |
| 10 | 4.1 ± 0.6 | 73.0 |
| 25 | 2.5 ± 0.4 | 83.6 |
| 50 | 1.8 ± 0.3 | 88.2 |
| IC50 (µM) | \multicolumn{2}{c | }{~ 4.5 } |
Visualization: Bidirectional Transport Assay Workflow
Caption: Workflow for the bidirectional transport assay.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp substrates and inhibitors interact with the transporter and modulate its ATPase activity.[11][12] Substrates typically stimulate the basal ATPase activity, while inhibitors can either inhibit the basal activity or the activity stimulated by a known P-gp substrate.[11][13] This assay is a useful secondary screen to confirm interactions observed in the transport assay.
Experimental Protocol
2.1. Reagents and Materials:
-
P-gp-rich membrane vesicles (from insect or mammalian cells overexpressing human P-gp).[13][14]
-
Assay buffer (e.g., Tris-MES buffer, pH 6.8).
-
MgATP solution.
-
Known P-gp substrate/stimulator (e.g., verapamil).[11]
-
Known P-gp inhibitor (e.g., sodium orthovanadate).
-
Phosphate (B84403) detection reagent (e.g., based on malachite green).
2.2. ATPase Activity Measurement:
-
Thaw the P-gp membrane vesicles on ice.
-
For stimulation assay:
-
In a 96-well plate, add the assay buffer, P-gp membranes, and varying concentrations of this compound.
-
Include a positive control with a known stimulator (verapamil) and a negative control with buffer only.
-
-
For inhibition assay:
-
In a 96-well plate, add the assay buffer, P-gp membranes, the stimulating substrate (verapamil), and varying concentrations of this compound.
-
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding MgATP to all wells.
-
Incubate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric detection reagent. The absorbance is read on a plate reader.
2.3. Data Analysis:
-
The P-gp specific ATPase activity is determined by subtracting the activity in the presence of a potent inhibitor (vanadate-sensitive activity).
-
For stimulation: Express the results as a percentage of the basal P-gp ATPase activity.
-
For inhibition: Calculate the percent inhibition of the verapamil-stimulated ATPase activity and determine the IC50 value for this compound.
Data Presentation: Hypothetical Data for this compound P-gp ATPase Assay
Table 3: Effect of this compound on P-gp ATPase Activity
| This compound Conc. (µM) | ATPase Activity (% of Basal) |
| 0 (Basal) | 100 |
| 1 | 125 |
| 5 | 180 |
| 10 | 250 |
| 25 | 230 |
| 50 | 190 |
| Verapamil (100 µM) | 300 |
Table 4: Inhibition of Verapamil-Stimulated P-gp ATPase Activity by this compound
| This compound Conc. (µM) | % Inhibition of Stimulated Activity |
| 0 | 0 |
| 1 | 15.2 |
| 5 | 48.9 |
| 10 | 65.4 |
| 25 | 80.1 |
| 50 | 89.7 |
| IC50 (µM) | ~ 5.2 |
Visualization: P-gp ATPase Assay Workflow
Caption: Workflow for the P-gp ATPase activity assay.
Mechanism of P-glycoprotein Efflux
P-gp utilizes the energy from ATP hydrolysis to actively transport substrates from the intracellular to the extracellular space. The transport cycle involves the binding of the substrate and ATP, leading to a conformational change in the protein that results in the extrusion of the substrate.
Visualization: P-gp Efflux Mechanism
References
- 1. P-glycoprotein transporter in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. mdpi.com [mdpi.com]
- 4. Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of drug interactions with P-glycoprotein in drug discovery: in vitro assessment of the potential for drug-drug interactions with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P-gp Substrate Identification | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. SB MDR1/P-gp PREDEASY™ ATPase Kit - Products - Solvo Biotechnology [solvobiotech.com]
Development of nanoparticle formulations for targeted delivery of rolapitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolapitant (B1662417) is a selective neurokinin-1 (NK-1) receptor antagonist, primarily approved for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] Recent research has explored the repurposing of rolapitant for other indications, including cancer therapy, necessitating the development of advanced drug delivery systems to enhance its therapeutic efficacy and targetability.[3][4] Nanoparticle formulations offer a promising approach to improve the delivery of hydrophobic drugs like rolapitant, enhancing their bioavailability and enabling targeted delivery to specific tissues or cells.[3][5]
This document provides detailed application notes and experimental protocols for the development and characterization of two types of nanoparticle formulations for rolapitant: Lipid Nanovesicles (LNVs) and PEGylated Lipid Nanocapsules (LNCs) . These formulations have shown potential in preclinical studies for the targeted delivery of rolapitant in cancer models.[3][5]
Quantitative Data Summary
The following tables summarize the key physicochemical characteristics of rolapitant-loaded nanoparticle formulations based on published data.
Table 1: Physicochemical Properties of Rolapitant-Loaded Lipid Nanovesicles (LNVs)
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Liposomes | ~225.1 | -24.5 | >90 |
| Ethosomes | < 400 | Positive | >90 |
| Transethosomes | < 400 | Positive | >90 |
Data sourced from preclinical studies on repurposed rolapitant for lung cancer.[3][6]
Table 2: Physicochemical Properties of Rolapitant-Loaded PEGylated Lipid Nanocapsules (LNCs)
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Rolapitant-LNCs | 45.23 ± 3.54 | ~0.20 | +16.6 ± 6.9 |
Data sourced from preclinical studies on repurposed rolapitant for breast cancer.[5]
Signaling Pathway for Targeted Delivery of Rolapitant in Cancer
In the context of its repurposed use in oncology, nanoparticle-delivered rolapitant has been shown to target the deubiquitinase OTUD3. Inhibition of OTUD3 leads to the degradation of GRP78, a key chaperone protein. This disruption of GRP78 function induces endoplasmic reticulum (ER) stress, which in turn activates the C/EBP homologous protein (CHOP)-death receptor 5 (DR5) signaling pathway, ultimately leading to apoptosis in cancer cells.[3][4]
Caption: Signaling pathway of nanoparticle-delivered rolapitant in cancer cells.
Experimental Protocols
Protocol 1: Preparation of Rolapitant-Loaded Lipid Nanovesicles (LNVs) by Thin Film Hydration
This protocol describes a general method for encapsulating the hydrophobic drug rolapitant into LNVs, such as liposomes, ethosomes, or transethosomes.[6][7][8]
Materials:
-
Rolapitant hydrochloride
-
Phospholipids (e.g., soy phosphatidylcholine, DSPC)
-
Cholesterol
-
Ethanol (B145695) (for ethosomes and transethosomes)
-
Edge activator/surfactant (e.g., Tween 80, for transethosomes)
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., phosphate-buffered saline pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Film Formation:
-
Dissolve rolapitant, phospholipids, and cholesterol in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the film further under vacuum for at least 2 hours to remove any residual solvent.[4][9]
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4). For ethosomes, the hydration medium will contain a specific concentration of ethanol. For transethosomes, it will contain both ethanol and a surfactant.
-
Agitate the flask by gentle rotation or vortexing to detach the lipid film and form a suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform vesicles, sonicate the MLV suspension in a bath sonicator.
-
For further size homogenization, extrude the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm).[7]
-
Protocol 2: Preparation of Rolapitant-Loaded PEGylated Lipid Nanocapsules (LNCs) by Phase Inversion Temperature (PIT) Method
This protocol outlines the preparation of LNCs, which are suitable for encapsulating lipophilic drugs like rolapitant.[1][10][11]
Materials:
-
Rolapitant hydrochloride
-
Oil phase (e.g., Labrafac®, medium-chain triglycerides)
-
Lipophilic surfactant (e.g., lecithin)
-
Hydrophilic PEGylated surfactant (e.g., Solutol® HS15, Kolliphor® HS 15)
-
Sodium chloride
-
Deionized water
-
Magnetic stirrer with heating plate
-
Cold water bath (0-2°C)
Procedure:
-
Emulsion Formation:
-
In a beaker, mix the oil phase, lipophilic surfactant, hydrophilic PEGylated surfactant, sodium chloride, and deionized water.
-
Dissolve rolapitant in the oil phase before mixing with the other components.
-
Heat the mixture under magnetic stirring from room temperature to a temperature above the phase inversion temperature (e.g., 85°C). This will form a water-in-oil (W/O) emulsion.
-
-
Phase Inversion Cycles:
-
Cool the emulsion to a temperature below the phase inversion temperature (e.g., 60°C) while stirring to form an oil-in-water (O/W) emulsion.
-
Perform several temperature cycles between the lower and upper temperature limits (e.g., 3 cycles between 60°C and 85°C) to ensure efficient emulsification.[11]
-
-
Nanocapsule Formation:
-
After the final heating cycle, rapidly cool the emulsion by adding a specific volume of cold deionized water (0-2°C) under continuous stirring. This sudden temperature drop induces the irreversible formation of stable LNCs.
-
Continue stirring for a few minutes to ensure the homogeneity of the nanocapsule suspension.
-
Protocol 3: Characterization of Rolapitant Nanoparticles
3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement
These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[10][12][13]
Equipment:
-
Zetasizer or similar DLS/ELS instrument
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension with an appropriate dispersant (e.g., deionized water or the original hydration buffer) to a suitable concentration for measurement. The sample should be slightly turbid.
-
-
Instrument Setup:
-
Set the instrument parameters, including dispersant viscosity and refractive index, and measurement temperature (typically 25°C).
-
-
Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
For particle size and PDI, perform DLS measurements. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.
-
For zeta potential, perform ELS measurements. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.
-
Perform at least three replicate measurements for each sample.
-
3.2. Determination of Entrapment Efficiency (EE%)
The EE% is typically determined indirectly by quantifying the amount of unencapsulated (free) drug in the nanoparticle dispersion.[2][14][15]
Equipment:
-
Ultracentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Separation of Free Drug:
-
Separate the rolapitant-loaded nanoparticles from the aqueous medium containing the free drug by ultracentrifugation.
-
Carefully collect the supernatant containing the free rolapitant.
-
-
Quantification of Free Drug by HPLC:
-
Develop and validate an HPLC method for the quantification of rolapitant. This includes selecting a suitable mobile phase, column, flow rate, and detection wavelength.
-
Prepare a standard calibration curve of rolapitant with known concentrations.
-
Inject the supernatant into the HPLC system and determine the concentration of free rolapitant by comparing its peak area to the calibration curve.
-
-
Calculation of Entrapment Efficiency:
-
Calculate the EE% using the following formula: EE% = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
In Vitro and In Vivo Assessment
Following physicochemical characterization, the developed rolapitant nanoparticle formulations should be evaluated for their biological performance.
-
In Vitro Drug Release: Studies should be conducted to determine the release profile of rolapitant from the nanoparticles under physiological conditions (e.g., pH 7.4, 37°C).
-
In Vitro Cytotoxicity: The cytotoxic effects of rolapitant-loaded nanoparticles should be assessed against relevant cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer).[3][5]
-
In Vivo Biodistribution and Efficacy: Animal models can be used to evaluate the biodistribution of the nanoparticles and their therapeutic efficacy in reducing tumor growth.[3]
These protocols and application notes provide a comprehensive guide for the development and characterization of nanoparticle formulations for the targeted delivery of rolapitant. Researchers should optimize the formulation parameters based on their specific application and desired nanoparticle characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Rolapitant treats lung cancer by targeting deubiquitinase OTUD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 6. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nanopartikel.info [nanopartikel.info]
- 11. US8057823B2 - Lipid nanocapsules, preparation process and use as medicine - Google Patents [patents.google.com]
- 12. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Fosrolapitant Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Fosrolapitant in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of this compound, a prodrug that is rapidly converted to its active form, Rolapitant.
Sample Handling and Stability
Q1: My measured plasma concentrations of this compound are consistently lower than expected, while Rolapitant concentrations are higher. What could be the cause?
A1: This is a common challenge in the analysis of prodrugs like this compound, which are susceptible to ex vivo conversion in the biological matrix. The primary reason is likely the enzymatic degradation of this compound to Rolapitant after the blood sample has been collected.[1] Plasma contains esterases and other enzymes that can hydrolyze the phosphate (B84403) group of this compound.[2]
Troubleshooting Steps:
-
Temperature Control: Immediately place blood samples on ice after collection and process them in a refrigerated centrifuge. Low temperatures slow down enzymatic activity.[3]
-
pH Control: The pH of biological samples can influence analyte stability.[4] Ensure that the pH of your samples is maintained at a level that minimizes degradation. This may involve the use of buffered collection tubes.
-
Enzyme Inhibitors: Consider adding esterase inhibitors, such as sodium fluoride (B91410) or phenylmethanesulfonyl fluoride (PMSF), to the blood collection tubes to prevent enzymatic conversion.[3][5]
-
Rapid Processing: Minimize the time between sample collection, processing to plasma, and freezing.[6] Plasma should be frozen at -80°C as soon as possible.[7][8]
Q2: I am observing significant variability in my quality control (QC) samples, especially after freeze-thaw cycles. What should I investigate?
A2: Analyte instability during storage and handling is a likely cause.[6] this compound, being a prodrug, may be sensitive to degradation during freeze-thaw cycles.
Troubleshooting Steps:
-
Freeze-Thaw Stability Assessment: Conduct a thorough freeze-thaw stability study during your method validation. This involves analyzing QC samples that have undergone multiple freeze-thaw cycles (typically 3-5) to assess the extent of degradation.[7][9]
-
Storage Conditions: Ensure that plasma samples are stored consistently at -80°C.[7][10] Long-term storage at higher temperatures can lead to degradation of various plasma components.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles of the entire sample, consider preparing multiple smaller aliquots of each sample before the initial freezing.
Chromatography and Mass Spectrometry
Q3: I am seeing a signal at the mass transition for Rolapitant even when injecting a pure this compound standard. What is happening?
A3: This phenomenon is likely due to in-source fragmentation . This occurs when the this compound molecule fragments into Rolapitant within the ion source of the mass spectrometer before it reaches the mass analyzer.[11][12][13] This can lead to an overestimation of Rolapitant and an underestimation of this compound.
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Carefully tune the parameters of your electrospray ionization (ESI) source. Reducing the declustering potential (or fragmentor voltage) and the ion source temperature can help minimize in-source fragmentation.[11]
-
Chromatographic Separation: Ensure that your liquid chromatography (LC) method provides good separation between this compound and Rolapitant. This will help to distinguish between the Rolapitant that is present in the sample and the Rolapitant that is formed in the ion source.
Q4: My assay is suffering from ion suppression, leading to poor sensitivity and reproducibility. How can I address this?
A4: Matrix effects , such as ion suppression or enhancement, are a common problem in bioanalysis, especially when using LC-MS/MS.[14] These effects are caused by other components in the sample matrix that co-elute with the analyte and interfere with its ionization.[14]
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids (B1166683) and other sources of matrix effects than simple protein precipitation.
-
Optimize Chromatography: Adjust your LC method to better separate this compound and Rolapitant from the matrix components that are causing ion suppression. This may involve using a different column or modifying the mobile phase gradient.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Q5: I am having difficulty finding a suitable internal standard (IS) for my assay.
A5: The choice of internal standard is critical for a robust bioanalytical method.[15]
Recommendations for IS Selection:
-
Stable Isotope-Labeled (SIL) IS: The ideal choice is a SIL-IS for both this compound and Rolapitant. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring consistent behavior during sample preparation and analysis, and effectively compensating for matrix effects.
-
Structural Analog: If a SIL-IS is not available, a structural analog can be used. The analog should have similar chemical properties (e.g., extraction recovery, chromatographic retention, and ionization response) to the analyte.[15] It is important to ensure that the structural analog is not a metabolite of the drug and does not have any known metabolites that could interfere with the analysis.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound, Rolapitant, and its active metabolite M19 from a clinical study.
| Analyte | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| This compound | Reached at the end of a 1-hour infusion | 1 | Short |
| Rolapitant | 1304.4 | ~0.25 (15 minutes after end of infusion) | 188.2 |
| M19 (active metabolite of Rolapitant) | 150.9 | 166.2 | Not reported |
Data sourced from a Phase I clinical trial of a mixed formulation of this compound and Palonosetron (B1662849).[16][17]
Experimental Protocols
Detailed Methodology for the Quantification of this compound and Rolapitant in Human Plasma by LC-MS/MS
This protocol is a recommended starting point and should be fully validated according to regulatory guidelines.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 10 µL of internal standard working solution (containing stable isotope-labeled this compound and Rolapitant).
-
Vortex mix for 10 seconds.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of pure standards of this compound, Rolapitant, and their respective internal standards. |
| Source Temperature | To be optimized to minimize in-source fragmentation. |
| Declustering Potential | To be optimized to minimize in-source fragmentation. |
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
Caption: Metabolic pathway of this compound.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cbspd.com [cbspd.com]
- 5. DBS sampling can be used to stabilize prodrugs in drug discovery rodent studies without the addition of esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample stabilization strategies: a case study review of unique sample collection and handling procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. owlstonemedical.com [owlstonemedical.com]
- 13. Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC-MS Data Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Analysis of Fosrolapitant and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Fosrolapitant and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the analysis of this compound and its active metabolite, Rolapitant?
A1: A robust starting point for method development is a reversed-phase HPLC (RP-HPLC) method. Based on available literature for the active moiety, Rolapitant, a C18 column is recommended with a mobile phase consisting of an organic solvent and a buffer. A good initial condition would be an isocratic elution with a mobile phase of Acetonitrile (B52724) and a Phosphate buffer.
Q2: How can I improve the separation between this compound, Rolapitant, and its major metabolite, M19?
A2: Achieving good resolution between a parent drug and its metabolites, which are often structurally similar, can be challenging. If you are experiencing poor separation, consider the following optimization strategies:
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Gradient Elution: Employing a gradient elution, where the concentration of the organic solvent is increased over time, can be highly effective in separating compounds with different polarities.
-
pH of the Mobile Phase: The pH of the buffer can significantly impact the retention of ionizable compounds. Experiment with a pH range around the pKa values of your analytes.
-
Column Chemistry: If a standard C18 column does not provide adequate separation, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a column with a different end-capping.
Q3: What are the common causes of peak tailing in the analysis of this compound?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column can interact with basic compounds, causing tailing. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape. Flushing the column with a strong solvent or replacing it may be necessary.
Q4: My retention times are shifting from one injection to the next. What could be the cause?
A4: Retention time instability can be frustrating. Here are some common culprits:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient elution.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Pump Issues: Leaks in the pump, faulty check valves, or air bubbles in the system can cause inconsistent flow rates, leading to retention time variability.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Experimental Protocols
Below are detailed methodologies for a starting HPLC method for the analysis of Rolapitant, the active form of this compound. This can be adapted for the simultaneous analysis of this compound and its metabolites.
Recommended Starting Isocratic RP-HPLC Method for Rolapitant
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | Ambient or 30 °C |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound and its metabolites.
Problem: Poor Resolution Between Analytes
Caption: Decision tree for addressing abnormal peak shapes.
Problem: Unstable Retention Times
dot
Caption: Logical relationships for troubleshooting retention time instability.
Technical Support Center: Troubleshooting Poor Solubility of Fosrolapitant in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Fosrolapitant. While this compound is a water-soluble prodrug of the poorly soluble NK1 receptor antagonist, Rolapitant, issues such as precipitation or incomplete dissolution can arise under certain experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation in my aqueous this compound solution. What is the likely cause?
A1: Precipitation in a this compound solution is often due to the hydrolysis of the water-soluble this compound into its active, but poorly water-soluble, parent drug, Rolapitant. This conversion can be influenced by several factors, including pH, temperature, and the presence of certain enzymes.
Q2: What is the optimal pH range for maintaining this compound solubility?
A2: While specific stability data can be formulation-dependent, maintaining a pH that minimizes the rate of hydrolysis is crucial. For many phosphate (B84403) ester prodrugs, a slightly acidic to neutral pH is often preferred. It is recommended to consult any available product-specific literature for optimal pH ranges. Extreme pH values should be avoided as they can catalyze the cleavage of the phosphate group.[1][2][3][4]
Q3: Can temperature affect the stability and solubility of my this compound solution?
A3: Yes, higher temperatures can accelerate the hydrolysis of this compound to Rolapitant, leading to precipitation. It is advisable to store this compound solutions at recommended temperatures, typically refrigerated (2-8 °C), and to avoid prolonged exposure to elevated temperatures during experiments unless specified by a protocol.
Q4: Are there any incompatible excipients I should avoid when preparing this compound solutions?
A4: While this compound's intravenous formulation is noted for not requiring solubility enhancers that can cause hypersensitivity, care should be taken with excipients in novel formulations.[5] Excipients that can alter the pH to a less stable range or contain enzymatic impurities could promote degradation. It is essential to perform compatibility studies with any new excipients.[3]
Q5: My this compound powder is not dissolving completely. What should I do?
A5: Incomplete dissolution of a supposedly water-soluble compound can be due to several factors. First, verify the purity of the material. If the powder has started to degrade and convert to the less soluble Rolapitant, this could hinder dissolution. Additionally, ensure that the solvent is of high purity and that the correct volume is being used for the intended concentration. Gentle agitation or sonication can aid in dissolution, but avoid excessive heat.
Troubleshooting Guide
Should you encounter issues with this compound solubility, the following guide provides a systematic approach to identify and resolve the problem.
Initial Observation: Cloudiness, Precipitation, or Incomplete Dissolution
Step 1: Characterize the Issue
-
Visually inspect the solution. Is it cloudy, or is there a distinct precipitate?
-
Measure the pH of the solution.
-
Note the temperature at which the issue occurred and the storage conditions.
-
Review the preparation procedure. Were there any deviations from the protocol?
Step 2: Logical Troubleshooting Flow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Summary of Potential Corrective Actions
| Issue | Potential Cause | Recommended Action |
| Precipitation upon standing | Hydrolysis to Rolapitant | Control pH and temperature. Prepare fresh solutions and use them within their stability window. |
| Incomplete initial dissolution | Poor quality material or incorrect solvent volume | Verify the certificate of analysis of the this compound lot. Ensure accurate solvent volume and consider gentle agitation or sonication. |
| Cloudiness after adding other components | Excipient incompatibility | Perform compatibility studies with individual excipients. Evaluate the effect of each excipient on the pH and stability of the this compound solution. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials: this compound powder, high-purity water for injection (or appropriate buffer), calibrated pH meter, sterile containers, magnetic stirrer, and stir bar.
-
Procedure:
-
Tare a sterile container on an analytical balance.
-
Weigh the desired amount of this compound powder.
-
Add approximately 80% of the final volume of the desired solvent.
-
Stir the solution gently at a controlled room temperature until the powder is completely dissolved.
-
Measure the pH of the solution. If necessary, adjust the pH to the desired range using dilute acidic or basic solutions (e.g., 0.1 N HCl or 0.1 N NaOH).
-
Add the solvent to reach the final desired volume.
-
Sterile filter the solution through a 0.22 µm filter into a sterile container.
-
Store the solution at the recommended temperature (typically 2-8 °C) and protected from light.
-
Protocol 2: pH-Dependent Stability Assessment
-
Materials: this compound stock solution, a series of buffers with different pH values (e.g., citrate, phosphate), a temperature-controlled incubator or water bath, and an HPLC system for analysis.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution into the different pH buffers.
-
Incubate the solutions at a specific temperature (e.g., 25 °C or 40 °C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots by a validated HPLC method to quantify the remaining concentration of this compound and the appearance of the Rolapitant peak.
-
Plot the concentration of this compound versus time for each pH to determine the degradation rate.
-
Underlying Mechanism: The Prodrug Conversion
This compound is a phosphate ester prodrug of Rolapitant. This design significantly increases the aqueous solubility of the molecule, allowing for intravenous administration. However, in an aqueous environment, the phosphate group can be cleaved, releasing the poorly soluble parent drug, Rolapitant.
Caption: Conversion of soluble this compound to poorly soluble Rolapitant.
Understanding this conversion is key to troubleshooting. The goal is to maintain conditions that keep this compound in its prodrug form until it is administered.
For further assistance, please contact your supplier's technical support with the lot number of your this compound and a detailed description of the issue encountered.
References
- 1. Manufacture of Parenteral Products and Troubleshooting - Part A | PPTX [slideshare.net]
- 2. pharmanow.live [pharmanow.live]
- 3. contractpharma.com [contractpharma.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize matrix effects in LC-MS/MS analysis of rolapitant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of rolapitant (B1662417).
Troubleshooting Guide
Question: I am observing significant ion suppression for rolapitant in my plasma samples. What are the potential causes and how can I troubleshoot this?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to a decreased signal. Here’s a step-by-step guide to troubleshoot and mitigate this issue:
-
Evaluate Your Sample Preparation Method: The initial and most critical step is to ensure your sample preparation is effectively removing interfering matrix components.[1] Inefficient cleanup is a primary cause of matrix effects.
-
Protein Precipitation (PPT): While fast and simple, PPT is often the least effective method for removing phospholipids (B1166683) and other interfering substances.[2] If you are using PPT (e.g., with acetonitrile (B52724) or methanol), consider optimizing the solvent-to-plasma ratio or switching to a more rigorous technique.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Experiment with different organic solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) and pH adjustments of the aqueous phase to optimize the partitioning of rolapitant and minimize the co-extraction of interfering compounds. For other NK1 receptor antagonists like aprepitant (B1667566), LLE has been used successfully.[3][4]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[2] Consider using a mixed-mode or polymeric SPE sorbent that can provide orthogonal separation to your analytical column. Method development will be required to optimize the wash and elution steps for rolapitant.
-
-
Optimize Chromatographic Separation: If your sample preparation is optimized, the next step is to improve the chromatographic separation of rolapitant from any remaining matrix components.
-
Column Chemistry: Ensure you are using a suitable column. A C18 column is a common starting point for molecules like rolapitant.[3] However, if co-elution is suspected, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) phase.
-
Mobile Phase Gradient: A shallow gradient can improve the resolution between rolapitant and closely eluting matrix components. Experiment with modifying the gradient slope and duration.
-
Flow Rate: Lowering the flow rate can sometimes improve separation and reduce ion suppression, particularly with electrospray ionization (ESI).[5]
-
-
Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression in plasma samples. You can use a phospholipid removal plate or a specific extraction protocol designed to eliminate them.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS for rolapitant. A SIL-IS will co-elute with rolapitant and experience the same degree of ion suppression or enhancement, leading to an accurate analyte-to-IS ratio.
Question: My rolapitant recovery is inconsistent across different plasma lots. What could be the reason and how can I improve it?
Answer:
Inconsistent recovery across different lots of plasma points towards a relative matrix effect, where the composition of the matrix varies between sources.
-
Sample Preparation Robustness: Your chosen sample preparation method may not be robust enough to handle the variability in different plasma lots. Re-evaluate your extraction procedure, focusing on steps that could be sensitive to variations in protein or lipid content. SPE is often more robust to these variations than LLE or PPT.
-
Internal Standard Selection: If you are not using a SIL-IS, your current internal standard may not be adequately tracking the variability in rolapitant recovery. An ideal internal standard should have very similar physicochemical properties to the analyte.
-
Matrix Effect Evaluation: Perform a quantitative assessment of the matrix effect using multiple lots of plasma. This involves comparing the peak area of rolapitant spiked into extracted blank plasma from different sources with the peak area of rolapitant in a neat solution at the same concentration. If the coefficient of variation (%CV) of the internal standard-normalized matrix factor across the lots is high (typically >15%), it indicates a significant relative matrix effect that needs to be addressed.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for rolapitant?
A1: While the "best" technique can be application-specific, Solid-Phase Extraction (SPE) is generally considered the most effective for minimizing matrix effects in complex biological fluids like plasma.[2] It provides a cleaner extract compared to protein precipitation and liquid-liquid extraction. For analogous compounds like other NK1 receptor antagonists, both LLE and SPE have been successfully used.[3][6] The choice will depend on the required sensitivity and throughput of the assay.
Q2: How can I quantitatively assess the matrix effect for my rolapitant assay?
A2: The most common method is the post-extraction spike method .[7] This involves:
-
Extracting blank plasma from at least six different sources.
-
Spiking the extracted blank matrix with rolapitant and its internal standard at a known concentration (typically low and high QC levels).
-
Preparing a neat solution of rolapitant and its internal standard in the reconstitution solvent at the same concentration.
-
Calculating the matrix factor (MF) for each lot: MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solution)
-
The internal standard-normalized matrix factor is then calculated. The %CV of the normalized MF across the different lots should be less than 15%.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) for rolapitant mandatory?
A3: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for quantitative bioanalysis by LC-MS/MS.[8] A SIL-IS co-elutes with the analyte and experiences the same ionization effects, thus providing the most accurate compensation for matrix effects and improving the precision and accuracy of the data.
Q4: Can I use an analogue of rolapitant as an internal standard?
A4: If a SIL-IS is not available, a structural analogue can be used. However, it is crucial to demonstrate that the analogue's chromatographic behavior and ionization response closely mimic that of rolapitant in the presence of matrix. The analogue must be able to track and compensate for any variability in extraction recovery and matrix effects.
Q5: What are the typical LC-MS/MS parameters for the analysis of NK1 receptor antagonists like rolapitant?
A5: Based on published methods for other NK1 receptor antagonists like aprepitant and netupitant (B1678218), here are some typical starting parameters:
| Parameter | Typical Conditions |
| LC Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Acetate buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A suitable gradient from low to high organic percentage |
| Flow Rate | 0.3 - 0.6 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Note: These are general guidelines and should be optimized for your specific instrument and rolapitant assay.
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Rolapitant in Plasma
This protocol is based on methods for similar compounds and should be optimized for rolapitant.
-
To 100 µL of plasma sample, add 25 µL of internal standard solution.
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex to mix and inject onto the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Aliquot 100 µL of blank plasma from six different sources into separate tubes.
-
Perform the LLE procedure as described in Protocol 1 on these blank samples.
-
After evaporation, reconstitute the dried extracts with 100 µL of a solution containing rolapitant and its internal standard at the desired concentration (e.g., LQC or HQC).
-
Prepare a neat standard solution by adding 100 µL of the same rolapitant and internal standard solution to an empty tube.
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor and assess the variability.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for rolapitant analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and validation of aprepitant in rat plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues in long-term storage of Fosrolapitant samples
This technical support center provides guidance on addressing stability issues related to the long-term storage of Fosrolapitant samples. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and analysis of this compound samples.
| Issue | Potential Cause | Recommended Action |
| Low or no detectable this compound in freshly collected samples. | Rapid enzymatic degradation in the biological matrix (e.g., plasma). | - Immediately cool samples to 2-8°C after collection. - Process samples (e.g., centrifuge to separate plasma) as quickly as possible, preferably under refrigerated conditions. - Consider the use of esterase inhibitors if compatible with downstream analysis. |
| Decreasing this compound concentration over time in frozen storage. | - Hydrolysis: this compound, a phosphate (B84403) ester prodrug, is susceptible to hydrolysis, which can be influenced by pH and temperature fluctuations. - Improper Storage Temperature: Storage at temperatures warmer than -70°C may not halt all enzymatic and chemical degradation processes.[1] - Freeze-thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation.[1][2] | - Store samples at ultra-low temperatures (-80°C) or in the vapor phase of liquid nitrogen (-150°C) for long-term storage.[3][4][5][6][7] - Minimize freeze-thaw cycles by aliquoting samples into single-use volumes before initial freezing.[6] - Ensure the pH of the sample matrix is controlled, as phosphate ester hydrolysis can be pH-dependent.[8] |
| Variable or inconsistent analytical results between sample aliquots. | - Non-homogenous sample: The analyte may not be evenly distributed if the sample was not mixed properly after thawing. - Inconsistent handling: Differences in thawing time or temperature between aliquots. | - Gently vortex or mix thawed samples thoroughly before analysis. - Standardize the thawing procedure for all samples (e.g., thaw on ice for a consistent duration). |
| Presence of unexpected peaks in chromatograms. | Degradation Products: The additional peaks are likely Rolapitant (the active drug) and other hydrolysis byproducts. | - Develop a stability-indicating analytical method that can separate this compound from its potential degradation products.[9] - Use reference standards for this compound and Rolapitant to confirm peak identities. |
| Poor peak shape or retention time shifts in HPLC analysis. | - Column degradation: Due to the polar nature of this compound. - Mobile phase issues: Incorrect preparation or degradation of the mobile phase. - Sample solvent incompatibility: The solvent used to dissolve the sample may be too different from the mobile phase.[10][11] | - Use a robust HPLC column suitable for polar compounds. - Prepare fresh mobile phase for each analytical run. - Whenever possible, dissolve samples in the initial mobile phase.[10] |
Frequently Asked Questions (FAQs)
1. What are the optimal long-term storage conditions for this compound plasma samples?
For long-term stability, it is recommended to store plasma samples containing this compound at ultra-low temperatures, such as -80°C or in the vapor phase of liquid nitrogen (approximately -150°C).[3][5][7] Storage at these temperatures minimizes both enzymatic and chemical degradation.[3] Short-term storage (less than 24 hours) can be at 2-8°C.
2. How many freeze-thaw cycles can this compound samples tolerate?
It is best to minimize freeze-thaw cycles. Each cycle can potentially accelerate the degradation of this compound.[1][2] For quantitative analysis, it is strongly recommended to aliquot samples into single-use tubes after the initial processing and before the first freeze. This avoids the need for repeated thawing of the entire sample.
3. What is the primary degradation pathway for this compound in stored samples?
As a phosphate ester prodrug, the primary degradation pathway for this compound ex vivo is expected to be hydrolysis of the phosphate ester bond.[12][13][14] This hydrolysis can be catalyzed by enzymes present in biological matrices (like plasma) or can occur chemically, influenced by factors such as pH and temperature. The main degradation product is the active drug, Rolapitant.
4. What type of analytical method is suitable for monitoring this compound stability?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[9] This method should be capable of separating this compound from its primary degradant, Rolapitant, and any other potential impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common starting point for method development.
5. How should I prepare this compound samples for analysis after storage?
Samples should be thawed uniformly, for example, on ice or at room temperature, and for a consistent period. Once thawed, it is crucial to vortex the samples gently to ensure homogeneity before taking an aliquot for analysis.
Quantitative Data on Stability
While specific public data on the long-term stability of this compound in analytical samples is limited, the following table provides an illustrative example of expected stability based on the principles of phosphate ester prodrug degradation.
| Storage Condition | Time Point | This compound Concentration (% of Initial) | Rolapitant Concentration (% of Initial this compound) |
| -80°C | 1 month | >98% | <2% |
| 6 months | >95% | <5% | |
| 12 months | >90% | <10% | |
| -20°C | 1 month | ~90% | ~10% |
| 6 months | ~75% | ~25% | |
| 12 months | ~60% | ~40% | |
| 4°C | 24 hours | >95% | <5% |
| 1 week | ~80% | ~20% | |
| Room Temperature (25°C) | 8 hours | ~85% | ~15% |
| 24 hours | ~65% | ~35% |
Note: This data is illustrative and intended to demonstrate expected trends. Actual stability will depend on the specific sample matrix, pH, and handling procedures. It is essential to conduct your own stability studies under your specific experimental conditions.
Experimental Protocols
Protocol for Long-Term Stability Assessment
-
Sample Preparation: Pool a sufficient volume of the biological matrix (e.g., human plasma). Spike with a known concentration of this compound.
-
Aliquoting: Immediately aliquot the spiked matrix into multiple single-use cryovials.
-
Baseline Analysis (T=0): Analyze a set of aliquots immediately to determine the initial concentration.
-
Storage: Place the remaining aliquots at the desired storage conditions (e.g., -80°C, -20°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 6, 12, 24 months), retrieve a set of aliquots from each storage condition.
-
Sample Analysis: Thaw the samples under controlled conditions, process if necessary (e.g., protein precipitation), and analyze using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the concentration of this compound at each time point to the baseline concentration to determine the percentage of degradation.
Protocol for Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare a set of aliquots as described in the long-term stability protocol.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze all aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours. Thaw a subset of aliquots to room temperature, and analyze.
-
Subsequent Cycles: Refreeze the thawed aliquots for at least 12 hours. Repeat the thawing and analysis process for the desired number of cycles (e.g., up to 5 cycles).
-
-
Data Evaluation: Compare the this compound concentration after each freeze-thaw cycle to the concentration after the first thaw.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for long-term stability testing.
References
- 1. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]
- 4. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 5. biocompare.com [biocompare.com]
- 6. Biological Sample Storage Considerations | PHCbi | PHCbi [phchd.com]
- 7. usalab.com [usalab.com]
- 8. Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. hplc.eu [hplc.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Fosrolapitant synthesis reactions
Disclaimer: The synthesis of active pharmaceutical ingredients such as Fosrolapitant is proprietary and detailed information is not publicly available. This guide provides general knowledge and best practices for the synthesis of complex molecules involving similar chemical transformations, particularly phosphorylation and the purification of polar compounds. The experimental protocols and quantitative data are illustrative and based on analogous reactions reported in the chemical literature. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiment.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of complex phosphorylated molecules, presented in a question-and-answer format.
Q1: My phosphorylation reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yield in the phosphorylation step is a frequent challenge, often stemming from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, or ³¹P NMR). If the starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature.
-
Reagent Stoichiometry: The ratio of the phosphorylating agent, base, and catalyst to your substrate (the Rolapitant precursor) is critical. An excess of the phosphorylating agent can sometimes lead to side reactions, while insufficient amounts will result in incomplete conversion. It is advisable to perform small-scale optimization experiments to determine the ideal stoichiometry.
-
Solvent Choice: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate and yield. Solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM) are often used. A solvent screen can identify the optimal medium for your specific reagents.
-
Base Selection: The choice of base is crucial for deprotonating the alcohol and facilitating the nucleophilic attack. Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often effective. The strength and steric hindrance of the base can impact the reaction's success.
-
Catalyst Activity: If using a catalytic method, ensure the catalyst is active and used at the correct loading. Deactivated or insufficient catalyst will lead to poor conversion.
Q2: I am observing significant formation of impurities during the phosphorylation step. What are they and how can I minimize them?
A2: Impurity generation is a common problem. Potential side products in a phosphorylation reaction include:
-
Di- or Tri-phosphorylated Products: Over-phosphorylation can occur if the reaction conditions are too harsh or if an excessive amount of phosphorylating agent is used. To minimize this, carefully control the stoichiometry of your reagents and consider adding the phosphorylating agent slowly to the reaction mixture.
-
N-Phosphorylation: If the substrate contains other nucleophilic sites, such as amines, N-phosphorylation can compete with the desired O-phosphorylation. Using a chemoselective phosphorylation method can mitigate this issue.
-
Elimination Products: Under basic conditions, particularly with secondary or tertiary alcohols, elimination to form an alkene can be a competing side reaction. Using milder bases or lower reaction temperatures can help reduce elimination byproducts.
-
Decomposition: The starting material or product may be unstable under the reaction conditions. Ensure the temperature is not too high and the reaction time is not excessively long.
Q3: The purification of the final this compound product is difficult, and I am experiencing significant product loss. What purification strategies are recommended?
A3: this compound, being a phosphate (B84403) prodrug, is a highly polar and potentially ionic molecule, which makes purification by traditional normal-phase silica (B1680970) gel chromatography challenging.
-
Recommended Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for purifying very polar compounds. HILIC uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of an aqueous modifier. This allows for the retention and separation of polar analytes that would otherwise elute in the solvent front in reversed-phase chromatography.
-
Product Loss: Significant product loss during purification can be due to irreversible adsorption onto the stationary phase or decomposition. Using a well-chosen HILIC method with appropriate mobile phase modifiers (e.g., buffers like ammonium (B1175870) formate) can improve recovery. Ensure the crude material is properly prepared and filtered before loading onto the column to prevent clogging and improve separation efficiency.
Frequently Asked Questions (FAQs)
Q: What is the role of a catalyst in the phosphorylation reaction?
A: In many modern phosphorylation methods, a catalyst is used to increase the reaction rate and improve yield under milder conditions. For example, in some protocols, a Brønsted acid catalyst can activate the phosphorylating agent, making it more susceptible to nucleophilic attack by the alcohol.
Q: Why is it important to use anhydrous solvents for the phosphorylation step?
A: Many phosphorylating agents are sensitive to moisture and can be hydrolyzed by water. This not only consumes the reagent, leading to lower yields, but can also generate acidic byproducts that may cause decomposition of the starting material or product. Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for success.
Q: How can I effectively monitor the progress of my phosphorylation reaction?
A: Thin-Layer Chromatography (TLC) can be a quick and easy way to monitor the disappearance of the starting material. However, since the phosphorylated product is very polar, it may not move from the baseline. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more powerful tool for monitoring both the consumption of starting material and the formation of the desired product. For reactions involving phosphorus, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent method to directly observe the formation of the new phosphate ester and quantify its formation relative to the starting phosphorus reagent.
Data Presentation: Optimizing Phosphorylation Reaction Conditions
The following tables summarize quantitative data from studies on analogous phosphorylation reactions, illustrating the impact of various parameters on product yield.
Table 1: Effect of Catalyst and Solvent on Phosphorylation Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | H₂SO₄ (30) | MeCN | 80 | < 5 |
| 2 | p-TsOH (30) | MeCN | 80 | < 5 |
| 3 | TBAHS (10) | MeCN | 80 | 35 |
| 4 | TBAHS (30) | MeCN | 80 | 45 |
| 5 | TBAHS (30) | Dioxane | 80 | 50 |
| 6 | TBAHS (30) | DMF | 80 | 80 |
| 7 | TBAHS (30) | DMF | 100 | 88 |
Data adapted from a study on the phosphorylation of 3-phenyl-1-propanol (B195566) using PEP-K as the phosphoryl donor and various Brønsted acid catalysts. TBAHS = Tetrabutylammonium hydrogen sulfate. This data illustrates that both catalyst choice and solvent have a profound impact on the reaction outcome, with TBAHS in DMF providing the best results, which are further improved by increasing the temperature.[1][2][3]
Table 2: Influence of Base and Solvent on a Catalytic Phosphorylation Reaction
| Entry | Solvent | Base (mol%) | Product Yield (%) |
| 1 | THF | DBU (100) | < 5 |
| 2 | THF | t-BuOK (5) | 68 |
| 3 | THF | t-BuONa (5) | 48 |
| 4 | THF | t-BuOK (7.5) | 79 |
| 5 | Me-THF | t-BuOK (7.5) | 81 |
| 6 | 1,4-Dioxane | t-BuOK (7.5) | 80 |
| 7 | CPME | t-BuOK (7.5) | 52 |
Data adapted from a study on the phosphorylation of 1-butanol (B46404) using dimethyl isopropenyl phosphate. This table highlights the critical role of the base, with catalytic amounts of a strong base like potassium tert-butoxide (t-BuOK) being far more effective than stoichiometric amounts of a weaker base like DBU. It also shows that various ether solvents can be effective.[4]
Experimental Protocols
General Protocol for Chemoselective Phosphorylation of a Complex Alcohol
This protocol is based on a mild and chemoselective method and should be adapted for the specific substrate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the Ψ-reagent (1.5 equivalents) to a flame-dried round-bottom flask.
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the reagent.
-
Substrate Addition: Add the complex alcohol (e.g., Rolapitant precursor, 1.0 equivalent).
-
Base Addition: Stir the mixture for 2 minutes, then add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) dropwise.
-
Reaction: Stir the reaction at ambient temperature for 1-2 hours, monitoring by LC-MS or TLC.
-
Hydrolysis: Upon completion, add a pre-mixed solution of water (5 equivalents) in acetonitrile, followed by an additional portion of DBU (3.0 equivalents). Stir for 15 minutes.
-
Workup: Concentrate the reaction mixture in vacuo. The crude material is now ready for purification.
General Protocol for HILIC Purification
-
Column Selection: Choose a HILIC stationary phase (e.g., bare silica, or phases bonded with amide or diol groups).
-
Mobile Phase Preparation: Prepare a binary mobile phase system.
-
Solvent A: Acetonitrile (or another suitable organic solvent).
-
Solvent B: Aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted).
-
-
Column Equilibration: Equilibrate the column with a high percentage of Solvent A (e.g., 95% A) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.
-
Sample Preparation: Dissolve the crude product in a solvent that is as weak as or weaker than the initial mobile phase (e.g., 95:5 acetonitrile/water). Filter the sample through a 0.45 µm filter.
-
Chromatography: Inject the sample and run a gradient, typically starting from a high organic percentage and increasing the aqueous component (Solvent B) to elute the polar compounds. For example, a gradient from 5% to 50% Solvent B over 20 minutes.
-
Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure. Lyophilization may be necessary to remove final traces of water.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield in phosphorylation reactions.
References
- 1. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02293E [pubs.rsc.org]
Technical Support Center: Optimization of Dosing Regimens for Fosrolapitant in Animal Models
Disclaimer: Publicly available preclinical data on Fosrolapitant in animal models is limited. The information provided in this technical support center is based on general principles of pharmacology, data from related neurokinin-1 (NK-1) receptor antagonists, and clinical data for this compound in humans. Researchers are strongly advised to conduct their own dose-finding and pharmacokinetic studies for this compound in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is rapidly converted in the body to its active form, Rolapitant. Rolapitant is a selective neurokinin-1 (NK-1) receptor antagonist.[1][2][3] The NK-1 receptor is a key component in the vomiting reflex pathway in the brain. By blocking the NK-1 receptor, Rolapitant prevents substance P (a natural neuropeptide) from binding and initiating the signaling cascade that leads to nausea and vomiting.[4]
Q2: I cannot find any published preclinical dosing information for this compound in animal models. Where should I start?
Q3: What are the common animal models used to study the antiemetic effects of NK-1 receptor antagonists?
A3: Ferrets and dogs are the most common animal models for studying emesis because they have a vomiting reflex that is similar to humans. Rodents like rats and mice do not vomit, but they exhibit pica (the eating of non-nutritive substances), which can be used as an indicator of nausea.
Q4: this compound is poorly soluble in aqueous solutions. How can I formulate it for in vivo administration?
A4: For poorly water-soluble compounds like many NK-1 receptor antagonists, various formulation strategies can be employed to improve solubility and bioavailability for in vivo studies.[5][6][7][8][9] These can include:
-
Co-solvent systems: Using a mixture of solvents, such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol, to dissolve the compound.
-
Surfactant-based formulations: Employing surfactants to create micelles or emulsions that can encapsulate the drug.
-
Lipid-based formulations: Dissolving the compound in oils or lipids.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.
It is essential to test the tolerability of any formulation in a small group of animals before proceeding with a large-scale study.
Troubleshooting Guides
Issue 1: Low or no observable efficacy after administration.
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | The administered dose may be too low to achieve a therapeutic concentration at the target site. Conduct a dose-escalation study to determine the effective dose range in your animal model. |
| Poor Bioavailability | The formulation may not be optimal, leading to poor absorption of the drug. Consider reformulating the compound using different solubilization techniques.[5][6][7][8][9] |
| Rapid Metabolism | The drug may be rapidly metabolized and cleared in the specific animal model. Conduct a pharmacokinetic study to determine the half-life of this compound in your model and adjust the dosing frequency accordingly. |
| Species-Specific Differences | The efficacy of NK-1 receptor antagonists can vary between species. Ensure that the chosen animal model is appropriate for studying the intended pharmacological effect. |
Issue 2: Adverse events or toxicity observed in animals.
| Potential Cause | Troubleshooting Step |
| High Dose | The administered dose may be too high, leading to off-target effects and toxicity. Reduce the dose and carefully monitor for any adverse reactions. |
| Vehicle Toxicity | The formulation vehicle itself may be causing toxicity. Administer the vehicle alone to a control group of animals to assess its tolerability. |
| Injection Site Reactions | For parenteral administration, improper injection technique or a non-physiologically compatible formulation can cause local irritation. Ensure proper injection technique and consider reformulating to adjust the pH or osmolarity. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Rolapitant (Active Metabolite of this compound) and Palonosetron (B1662849) in Humans (Phase I Clinical Trial)
| Parameter | Rolapitant | Palonosetron |
| Time to Maximum Concentration (Tmax) | ~15 minutes post-infusion | End of infusion |
| Maximum Concentration (Cmax) | 1304.4 ng/mL | 0.9 ng/mL |
| Elimination Half-life (t1/2) | 188.2 hours | 51.5 hours |
Table 2: Representative Dosing Regimens of Other NK-1 Receptor Antagonists in Animal Models of Emesis
| Compound | Animal Model | Emetic Stimulus | Route of Administration | Effective Dose Range |
| Aprepitant | Ferret | Cisplatin | Oral | 2 - 16 mg/kg |
| Maropitant | Dog | Doxorubicin | Intravenous | Not specified |
| CP-99,994 | Dog | Copper Sulfate | Intravenous | 1 mg/kg |
Note: This table provides examples from the literature and should be used for guidance only.[10][11]
Experimental Protocols
Protocol 1: General Procedure for Intravenous (IV) Administration in Rats
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent.
-
Catheterization (Optional but Recommended for Repeat Dosing): For long-term studies, surgically implant a catheter into the jugular or femoral vein.
-
Injection Site Preparation: If not using a catheter, place the rat in a restrainer and warm the tail to dilate the lateral tail veins. Clean the injection site with an alcohol swab.
-
Needle Insertion: Using a 27-30 gauge needle, carefully insert the needle into the vein at a shallow angle. A flash of blood in the needle hub indicates successful placement.
-
Injection: Slowly inject the formulated this compound solution. The maximum injection volume should not exceed 5 mL/kg.
-
Post-Injection Monitoring: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any signs of distress or adverse reactions.
Protocol 2: Formulation of a Poorly Soluble Compound for In Vivo Studies (Example using a Co-solvent System)
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable solvents (e.g., PEG400, propylene glycol, ethanol, DMSO).
-
Vehicle Selection: Based on the solubility data, select a primary solvent and one or more co-solvents to create a vehicle that can dissolve the desired concentration of this compound. A common starting point is a mixture of PEG400 and saline.
-
Formulation Preparation:
-
Weigh the required amount of this compound.
-
Add the primary solvent (e.g., PEG400) and vortex or sonicate until the compound is fully dissolved.
-
Gradually add the co-solvent (e.g., saline) while continuously mixing to avoid precipitation.
-
-
Final Formulation Check: Inspect the final formulation for any signs of precipitation. The solution should be clear. If necessary, adjust the solvent ratios.
-
Tolerability Study: Before use in the main study, administer the final formulation to a small group of animals to ensure it is well-tolerated.
Mandatory Visualizations
Caption: Mechanism of action of this compound in preventing emesis.
References
- 1. bioscmed.com [bioscmed.com]
- 2. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The anti-emetic action of the neurokinin(1) receptor antagonist CP-99,994 does not require the presence of the area postrema in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vitro-In Vivo Maze: A Technical Support Center for Fosrolapitant Studies
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the in vitro to in vivo correlation (IVIVC) for studies involving Fosrolapitant. This compound, a neurokinin-1 (NK1) receptor antagonist, is a prodrug that is converted in vivo to its active moiety, Rolapitant. Understanding and predicting the in vivo performance of this compound from in vitro data is critical for efficient drug development. This guide offers troubleshooting advice for common experimental hurdles and detailed FAQs to address potential discrepancies between laboratory and clinical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when trying to establish a robust IVIVC for this compound.
Q1: We are observing a disconnect between our in vitro dissolution profiles and the in vivo absorption of this compound. What are the likely causes?
A1: This is a common challenge, particularly for compounds like Rolapitant, the active form of this compound, which is likely a Biopharmaceutics Classification System (BCS) Class II compound. This means it has high permeability but low solubility. The in vivo absorption of such drugs is often limited by the dissolution rate. Several factors can contribute to a poor IVIVC:
-
Inappropriate Dissolution Method: The selected in vitro dissolution medium and apparatus may not accurately reflect the conditions in the gastrointestinal (GI) tract. For poorly soluble drugs, the use of biorelevant media that mimic fasted or fed states can be crucial.
-
Prodrug Conversion: The in vivo conversion of this compound to Rolapitant is a critical step that is not fully captured by standard in vitro dissolution tests of the prodrug itself. The rate and extent of this conversion can influence the overall absorption profile.
-
Complex In Vivo Environment: Factors in the GI tract such as pH, presence of bile salts, and gut motility can significantly impact the dissolution and absorption of Rolapitant in ways that are difficult to replicate in vitro.
Q2: How can we improve our in vitro dissolution testing to be more predictive of in vivo performance for this compound/Rolapitant?
A2: To enhance the predictive power of your dissolution studies, consider the following:
-
Biorelevant Media: Employ dissolution media that simulate the composition of gastrointestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). This is particularly important for a low-solubility compound like Rolapitant.
-
pH Profile: Since Rolapitant's solubility is pH-dependent, conduct dissolution testing across a range of pH values that mimic the transit through the stomach and small intestine (e.g., pH 1.2, 4.5, and 6.8).
-
Inclusion of Surfactants: For very poorly soluble drugs, the addition of a surfactant to the dissolution medium may be necessary to achieve sink conditions. The type and concentration of the surfactant should be carefully chosen and justified.
-
Agitation and Apparatus: The choice of dissolution apparatus (e.g., USP Apparatus I or II) and the agitation speed can influence the dissolution rate. These should be selected to best represent the hydrodynamic conditions in the GI tract.
Q3: Our in vitro permeability data from Caco-2 assays doesn't seem to align with the observed high in vivo absorption of Rolapitant. What could be the issue?
A3: While Rolapitant is a high-permeability compound, discrepancies between Caco-2 data and in vivo absorption can arise. Here are some troubleshooting tips:
-
Monolayer Integrity: Ensure the integrity of the Caco-2 cell monolayer. This can be verified by measuring the transepithelial electrical resistance (TEER) and checking the permeability of a low-permeability marker like Lucifer Yellow.
-
Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp). If Rolapitant is a substrate for these transporters, its apparent permeability in the absorptive direction (apical to basolateral) will be underestimated. To investigate this, conduct bidirectional permeability assays and consider the use of P-gp inhibitors. Rolapitant is known to inhibit P-gp, which could also play a role in its own transport.
-
Metabolism in Caco-2 Cells: Although primarily a model for permeability, Caco-2 cells have some metabolic capacity. Assess the stability of this compound and Rolapitant during the assay to ensure that metabolism is not confounding the permeability results.
Q4: What is the role of Physiologically Based Pharmacokinetic (PBPK) modeling in improving the IVIVC for this compound?
**
Technical Support Center: Refining Animal Models for Predictive CINV Studies with Fosrolapitant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study Chemotherapy-Induced Nausea and Vomiting (CINV) with a focus on the novel NK-1 receptor antagonist, Fosrolapitant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action in preventing CINV?
This compound is a prodrug that is converted in vivo to its active form, rolapitant (B1662417). Rolapitant is a highly selective neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor is a key component in the emetic reflex pathway, activated by substance P. By blocking this receptor in the central and peripheral nervous system, rolapitant inhibits the signaling cascade that leads to nausea and vomiting induced by chemotherapy agents.
Q2: Which are the most common animal models for CINV studies, and what are their primary endpoints?
The most established animal models for CINV research include the ferret, dog, and musk shrew, as they possess an emetic reflex. For species that do not vomit, like rats, pica behavior (the consumption of non-nutritive substances like kaolin) is used as an indicator of nausea.[1][2][3][4]
| Animal Model | Primary Endpoints |
| Ferret | Number of retches and vomits, latency to first emetic episode.[5][6] |
| Dog | Number of emetic episodes, cardiovascular changes. |
| Musk Shrew | Number of emetic episodes, latency to emesis, behavioral changes (e.g., sniffing, body contractions).[3][4] |
| Rat | Kaolin (B608303) consumption (pica), reduction in food and water intake, body weight loss.[1][7][8] |
Q3: How does the biphasic nature of CINV in humans translate to animal models?
In humans, CINV often presents in two phases: an acute phase (within 24 hours of chemotherapy) and a delayed phase (24-120 hours post-chemotherapy). Animal models, particularly the ferret model using a lower dose of cisplatin (B142131) (e.g., 5 mg/kg), can replicate this biphasic pattern.[6] This is crucial for evaluating drugs like this compound, which has a long half-life and is designed to cover both phases.
Troubleshooting Guides
Ferret Model: Cisplatin-Induced Emesis
Issue 1: High variability in emetic response to cisplatin.
-
Possible Cause: Inconsistent cisplatin administration, variability in ferret age, weight, or health status.
-
Troubleshooting Steps:
-
Standardize Cisplatin Administration: Ensure consistent intravenous (IV) administration route and a precise, weight-adjusted dosage. A common dose for inducing acute emesis is 10 mg/kg, while 5 mg/kg can be used to model a biphasic response.[6]
-
Animal Selection: Use healthy, young adult ferrets of a consistent weight range. Acclimatize animals to the housing and handling procedures before the experiment to reduce stress-related variability.
-
Environmental Controls: Maintain a controlled environment with consistent light-dark cycles, temperature, and humidity.
-
Issue 2: Difficulty in distinguishing between retching and vomiting.
-
Possible Cause: Subjective observational scoring.
-
Troubleshooting Steps:
-
Clear Definitions: Establish and adhere to strict, unambiguous definitions for retching (rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents) and vomiting (forceful expulsion of gastric contents).
-
Video Recording: Record all experimental sessions to allow for blinded, independent scoring by multiple observers. This enhances the reliability of the data.
-
Automated Detection Systems: Consider using computerized systems that can track and analyze body shape changes to automatically detect and characterize emetic episodes.
-
Rat Model: Kaolin Intake (Pica) for Nausea Assessment
Issue 1: Low or inconsistent kaolin intake after cisplatin administration.
-
Possible Cause: Palatability of kaolin, stress, or insufficient dose of the emetic agent.
-
Troubleshooting Steps:
-
Kaolin Preparation: Ensure the kaolin pellets are prepared consistently and are palatable to the rats. Allow for a period of adaptation where rats are exposed to kaolin before the experiment begins.[7]
-
Cisplatin Dosage: A typical dose of cisplatin to induce pica is 6 mg/kg, administered intraperitoneally (i.p.).[1][7] Verify the concentration and administration of the cisplatin solution.
-
Stress Reduction: Handle rats gently and minimize environmental stressors, as stress can influence feeding behaviors.
-
Issue 2: Difficulty in correlating kaolin intake directly with nausea.
-
Possible Cause: Pica is an indirect measure, and its physiological basis is not fully understood.
-
Troubleshooting Steps:
-
Multi-Endpoint Analysis: Do not rely solely on kaolin intake. Concurrently measure changes in food and water consumption, body weight, and general activity levels to build a more comprehensive picture of the animal's well-being.[1][8]
-
Behavioral Analysis: Incorporate detailed behavioral scoring to look for other signs of sickness, such as lethargy or postural changes.
-
Experimental Protocols
Protocol 1: Evaluation of this compound in the Ferret Model of Cisplatin-Induced Emesis
-
Animals: Male ferrets (1-1.5 kg).
-
Acclimatization: House individually for at least 7 days before the experiment.
-
Groups:
-
Vehicle control + Saline
-
Vehicle control + Cisplatin (5 mg/kg, IV)
-
This compound (dose range) + Cisplatin (5 mg/kg, IV)
-
-
Procedure:
-
Administer this compound or its vehicle intravenously 1 hour before cisplatin.
-
Administer cisplatin (5 mg/kg, IV).
-
Observe and record the number of retches and vomits continuously for the first 8 hours, and then at regular intervals for up to 72 hours to assess both acute and delayed emesis.
-
-
Data Analysis: Compare the total number of emetic episodes and the latency to the first episode between the treatment and control groups.
Protocol 2: Assessment of this compound in the Rat Pica Model
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: House individually and provide access to pre-weighed kaolin pellets and standard chow for 3 days.
-
Groups:
-
Vehicle control + Saline
-
Vehicle control + Cisplatin (6 mg/kg, i.p.)
-
This compound (dose range) + Cisplatin (6 mg/kg, i.p.)
-
-
Procedure:
-
Administer this compound or its vehicle orally or intravenously at an appropriate time before cisplatin.
-
Administer cisplatin (6 mg/kg, i.p.).
-
Measure the consumption of kaolin, food, and water, as well as body weight, at 24, 48, and 72 hours post-cisplatin administration.
-
-
Data Analysis: Compare the amount of kaolin consumed and the changes in food intake and body weight between the groups.
Quantitative Data Summary
The following table summarizes representative data on the efficacy of NK-1 receptor antagonists in animal models of CINV. While specific data for this compound in these models is not publicly available, the data for aprepitant (B1667566) (a related NK-1 receptor antagonist) provides a relevant benchmark.
| Animal Model | Emetic Agent | NK-1 RA Treatment | % Reduction in Emesis/Pica (vs. Control) | Reference |
| Ferret | Cisplatin (8 mg/kg, i.p.) | Aprepitant (1 mg/kg, p.o.) | Significant reduction in acute and delayed emesis | [9][10] |
| Rat | Cisplatin (6 mg/kg, i.p.) | Aprepitant/Ondansetron | No significant reversal of pica | [9][10] |
Note: The efficacy of NK-1 receptor antagonists can vary depending on the specific drug, dose, and experimental conditions.
Signaling Pathways and Experimental Workflows
CINV Signaling Pathway and this compound's Mechanism of Action
References
- 1. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]
- 5. GIP receptor agonism blocks chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 8. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. daneshyari.com [daneshyari.com]
Technical Support Center: Mitigating Variability in Fosrolapitant Pharmacokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in Fosrolapitant pharmacokinetic (PK) studies.
I. Troubleshooting Guides
High Inter-Individual Variability in Pharmacokinetic Parameters
Issue: Significant and unexpected variability is observed in key pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) across study subjects.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Genetic Polymorphisms | While specific data on this compound is emerging, its active metabolite, Rolapitant, is primarily metabolized by CYP3A4. Genetic variations in the CYP3A4 gene can lead to differences in enzyme activity, potentially altering drug exposure. Consider genotyping subjects for common CYP3A4 variants to assess their potential impact on metabolism. |
| Drug-Drug Interactions (DDIs) | Co-administration of drugs that are substrates, inducers, or inhibitors of CYP3A4 can significantly alter Rolapitant's metabolism. Review and document all concomitant medications. For potent CYP3A4 inducers (e.g., rifampin), expect decreased Rolapitant exposure. For strong CYP3A4 inhibitors (e.g., ketoconazole), a modest increase in exposure may occur.[1] |
| Patient-Related Factors | Factors such as age, sex, body weight, and underlying disease state can contribute to PK variability. A population pharmacokinetic analysis of Rolapitant identified body weight as a covariate influencing the volume of distribution. Ensure consistent and accurate recording of demographic and clinical data for subgroup analysis. |
| Hepatic Function | Impaired liver function can affect drug metabolism. However, studies in patients with mild to moderate hepatic impairment showed no clinically significant changes in Rolapitant pharmacokinetics that would necessitate a dose adjustment. For subjects with severe hepatic impairment, use with caution as pharmacokinetic data is limited.[2] |
| Renal Function | Mild to moderate renal impairment does not appear to substantially affect Rolapitant's pharmacokinetics. Data for severe renal impairment is insufficient.[2] |
| Formulation & Administration | Inconsistencies in the preparation and administration of the intravenous this compound formulation can lead to variability. Ensure standardized procedures for reconstitution and infusion are strictly followed. |
Inconsistent or Unexpected Bioanalytical Results
Issue: The bioanalytical assay for this compound and its active metabolite, Rolapitant, shows poor precision, accuracy, or yields unexpected concentrations.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Sample Collection and Handling | Improper sample collection, processing, or storage can lead to analyte degradation. Ensure strict adherence to the sample collection and handling protocol. Use appropriate anticoagulants (e.g., K2EDTA) and process samples promptly. Store plasma samples at -70°C until analysis. |
| Matrix Effects | Endogenous components in the biological matrix (plasma) can interfere with the ionization of the analyte and internal standard in LC-MS/MS analysis, leading to ion suppression or enhancement. Evaluate matrix effects during method validation by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution. If significant matrix effects are observed, optimize the sample preparation method (e.g., use a different extraction technique like liquid-liquid extraction instead of protein precipitation) or chromatographic separation to better resolve the analyte from interfering components. |
| Analyte Stability | This compound is a prodrug that is rapidly converted to Rolapitant in vivo. It is crucial to handle samples in a way that prevents ex vivo conversion. This includes rapid processing of blood samples to plasma and immediate freezing. Evaluate the stability of this compound and Rolapitant in the biological matrix under various conditions (freeze-thaw cycles, bench-top stability, long-term storage). |
| Internal Standard (IS) Issues | An inappropriate or impure internal standard can lead to inaccurate quantification. Use a stable isotope-labeled internal standard for both this compound and Rolapitant if available. Ensure the IS is added at a consistent concentration to all samples and standards. |
| Chromatographic Issues | Poor peak shape, shifting retention times, or carryover can affect the accuracy and precision of the assay. Optimize the HPLC/UPLC method, including the mobile phase composition, gradient, and column chemistry. Implement a robust column washing procedure to prevent carryover. |
| Mass Spectrometer Performance | Suboptimal mass spectrometer settings can lead to poor sensitivity and reproducibility. Ensure the instrument is properly tuned and calibrated. Optimize the ionization source parameters and collision energies for both this compound and Rolapitant. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary sources of pharmacokinetic variability for this compound?
A1: The primary sources of pharmacokinetic variability for this compound, which is rapidly converted to its active metabolite Rolapitant, include:
-
Drug-Drug Interactions: Co-administration with drugs that affect the CYP3A4 metabolic pathway can alter Rolapitant concentrations.[1]
-
Patient-Specific Factors: Body weight has been identified as a factor influencing the volume of distribution of Rolapitant.[3] Other factors such as age and the patient's underlying health status can also contribute to variability.
-
Genetic Polymorphisms: Variations in the CYP3A4 gene may influence the rate of Rolapitant metabolism, although specific clinical studies on this are limited.
-
Hepatic Function: While mild to moderate hepatic impairment does not appear to have a clinically significant impact, severe impairment could potentially alter the pharmacokinetic profile.[4][2]
Q2: How does food intake affect the pharmacokinetics of this compound?
A2: this compound is administered intravenously, so food intake is not expected to affect its absorption. For the oral formulation of Rolapitant, studies have shown that it can be administered without regard to meals.
Q3: What is the recommended bioanalytical method for quantifying this compound and Rolapitant in plasma?
A3: A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying this compound and Rolapitant in plasma due to its high sensitivity and selectivity. A detailed example of such a method is provided in the "Experimental Protocols" section below.
Q4: Are there any special considerations for sample handling and storage?
A4: Yes. Due to the rapid in vivo conversion of this compound to Rolapitant, it is critical to minimize any potential for ex vivo conversion after sample collection. Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA), immediately placed on ice, and centrifuged in a refrigerated centrifuge as soon as possible to separate the plasma. The resulting plasma should be immediately frozen and stored at -70°C or lower until analysis.
Q5: How can I control for variability introduced during the pre-analytical phase (sample collection and processing)?
A5: To minimize pre-analytical variability, it is essential to have a well-defined and standardized protocol for sample collection, handling, and storage that is strictly followed at all clinical sites. This includes:
-
Using the same type of collection tubes for all subjects.
-
Defining precise timings for sample processing after collection.
-
Ensuring all personnel involved in sample handling are properly trained.
-
Maintaining a consistent cold chain from collection to analysis.
III. Data Presentation
Table 1: Pharmacokinetic Parameters of this compound, Rolapitant, and its Metabolite M19 (Example Data)
| Parameter | This compound | Rolapitant | M19 (Active Metabolite) |
| Tmax (h) | End of infusion | ~1.25 | ~168 |
| Cmax (ng/mL) | Highly variable (dependent on infusion rate) | ~1300 | ~150 |
| t1/2 (h) | Short (rapidly converted) | ~180 | Long |
| Metabolism | Rapidly hydrolyzed to Rolapitant | Primarily via CYP3A4 | - |
Note: The values presented are approximate and for illustrative purposes. Actual values will vary depending on the study population and design.
IV. Experimental Protocols
Example Protocol: HPLC-MS/MS Method for the Quantification of this compound and Rolapitant in Human Plasma
This protocol is a representative example based on methods used for similar neurokinin-1 receptor antagonists and should be fully validated before implementation.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., stable isotope-labeled this compound and Rolapitant in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (50:50, v/v).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for injection.
2. HPLC-MS/MS Conditions
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
This compound: [Precursor ion > Product ion]
-
Rolapitant: [Precursor ion > Product ion]
-
IS-Fosrolapitant: [Precursor ion > Product ion]
-
IS-Rolapitant: [Precursor ion > Product ion]
-
(Note: Specific mass transitions must be optimized for the instrument used).
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, Bench-top, Long-term)
V. Mandatory Visualizations
Caption: Experimental workflow for a this compound pharmacokinetic study.
Caption: Metabolic pathway of this compound and potential drug interactions.
References
- 1. Pharmacokinetic Interactions of Rolapitant With Cytochrome P450 3A Substrates in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and rapid liquid chromatography-tandem mass spectrometry method for the quantification of the novel neurokinin-1R antagonist aprepitant in rhesus macaque plasma, and cerebral spinal fluid, and human plasma with application in translational NeuroAIDs research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for Fosrolapitant formulation and administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fosrolapitant.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and administration of this compound in a research setting.
Question: My this compound solution is cloudy or shows precipitation after preparation. What could be the cause and how can I resolve it?
Answer:
Potential Causes:
-
Poor Solubility: this compound, as a prodrug, may have specific solubility characteristics. The issue could be an inappropriate solvent or concentration.
-
pH Shift: The pH of your final solution might be affecting the solubility of the compound.
-
Temperature Effects: The temperature at which you are preparing or storing the solution could be causing the compound to fall out of solution.
Troubleshooting Steps:
-
Solvent Selection: While specific solubility data for research-grade this compound is not widely published, consider solvents appropriate for intravenous formulations if that is the intended route of administration. For in vitro studies, high-purity DMSO is often a starting point, followed by dilution in an appropriate aqueous buffer.
-
pH Adjustment: Check the pH of your vehicle and final formulation. Adjusting the pH with dilute acids or bases might be necessary to achieve and maintain solubility.
-
Sonication: Use of a sonicator can help to break down aggregates and improve dissolution.
-
Warming: Gently warming the solution may help to dissolve the compound. However, be cautious about potential degradation at elevated temperatures. It is crucial to have stability data to support this step.
-
Filtration: After achieving a clear solution, sterile filtering through a 0.22 µm filter is recommended for intravenous administration to remove any remaining particulates.
Question: I am observing inconsistent results in my animal studies. Could this be related to the this compound formulation or administration?
Answer:
Potential Causes:
-
Incomplete Conversion to Active Metabolite: this compound is a prodrug that is rapidly and completely converted to its active metabolite, Rolapitant, in vivo.[1][2] Inconsistent results could stem from factors affecting this conversion.
-
Formulation Instability: The formulation may not be stable over the duration of your experiment, leading to a decrease in the effective concentration of the administered drug.
-
Administration Route and Rate: The rate of infusion can affect the pharmacokinetic profile of the drug.[1][2]
Troubleshooting Steps:
-
Confirm Complete Dissolution: Ensure your formulation is a clear solution before administration. Any undissolved compound will lead to inconsistent dosing.
-
Fresh Preparation: Prepare the formulation fresh for each experiment to minimize the risk of degradation.
-
Standardize Administration: Use a consistent and controlled method of administration, such as an intravenous infusion pump, to ensure a reproducible administration rate.[1][2] The clinical protocol for the mixed formulation of this compound and Palonosetron (B1662849) (HR20013) involves a 1-hour intravenous infusion.[1][2]
-
Pharmacokinetic Analysis: If feasible, conduct a small-scale pharmacokinetic study in your animal model to determine the plasma concentrations of this compound and its active metabolite, Rolapitant.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a neurokinin-1 (NK-1) receptor antagonist.[3] It functions as a prodrug, being completely converted in vivo to its active form, Rolapitant.[1][2] Rolapitant then exerts its effect by blocking the binding of substance P to the NK-1 receptor, which is a key step in the signaling pathway for nausea and vomiting.[4]
Why is this compound often combined with Palonosetron?
This compound is frequently formulated with Palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[5][6] This combination provides a dual-targeted approach to prevent nausea and vomiting by blocking two different pathways involved in the emetic reflex.[7] This is particularly effective in preventing chemotherapy-induced nausea and vomiting (CINV).[5][7]
What are the key pharmacokinetic parameters of this compound and its active metabolite?
In human clinical trials, after intravenous administration of a fixed-dose combination of this compound (218 mg) and Palonosetron (0.25 mg), this compound reaches its maximum plasma concentration (Cmax) at the end of the 1-hour infusion and is then rapidly converted to Rolapitant.[1][2][8]
Pharmacokinetic Data from Human Clinical Trials
| Parameter | This compound | Rolapitant (active metabolite) | Palonosetron | M19 (major active metabolite of Rolapitant) |
| Time to Cmax | End of 1-hour infusion[1][2][8] | ~15 minutes post-infusion[2] | N/A | ~166.2 hours[1][8] |
| Mean Elimination Half-life (t½) | Short[1][8] | ~188.2 hours[1][8] | ~51.5 hours[1][8] | N/A |
Data is derived from studies on the mixed formulation HR20013.[1][2][8]
What is a typical experimental protocol for administering this compound?
Based on clinical trial protocols, a research protocol for intravenous administration in an animal model could be adapted as follows. This should be adjusted based on the specific experimental needs and animal model.
Experimental Protocol: Intravenous Infusion of this compound
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in a suitable vehicle to the desired concentration. Ensure the final solution is clear.
-
Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.
-
-
Animal Preparation:
-
Anesthetize the animal according to your institution's approved protocol.
-
Surgically place a catheter in a suitable vein (e.g., jugular, femoral).
-
-
Administration:
-
Post-Administration:
-
Monitor the animal for any adverse reactions.
-
Proceed with the experimental challenge (e.g., administration of an emetogenic agent).
-
Visualizations
Caption: Experimental workflow for the preparation and intravenous administration of a this compound formulation.
Caption: Dual-target mechanism of this compound and Palonosetron in blocking CINV signaling pathways.
References
- 1. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial | springermedizin.de [springermedizin.de]
- 2. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound/Palonosetron - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ascopubs.org [ascopubs.org]
- 7. dengyuemed.com [dengyuemed.com]
- 8. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storage of Fosrolapitant
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling, storage, and use of Fosrolapitant in a research setting. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
A specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. The handling and safety information provided below is primarily based on the SDS for Fosaprepitant, a structurally related neurokinin-1 (NK-1) receptor antagonist prodrug.[1][2] Researchers should handle this compound with caution and adhere to all institutional safety protocols. The storage and stability information is based on data for its active metabolite, Rolapitant, and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phosphorylated prodrug that is rapidly and completely converted in vivo to its active form, Rolapitant.[3][4][5] Rolapitant is a selective and competitive antagonist of the human substance P/neurokinin-1 (NK-1) receptor.[6][7] The NK-1 receptor is a key component in the emesis (vomiting) reflex pathway.[8][9] By blocking the binding of Substance P to this receptor in the central nervous system, Rolapitant inhibits emetic signaling.[7][9]
Q2: What is the primary application of this compound in a research context?
A2: In clinical settings, this compound is used in combination with other antiemetics (like 5-HT3 receptor antagonists and dexamethasone) for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3][5] In a research context, it is a valuable tool for studying the NK-1 receptor signaling pathway, the mechanisms of emesis, and for the preclinical development of new antiemetic therapies.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: Based on guidelines for the related compound Fosaprepitant, it is recommended to wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1][2] If you are handling the powdered form and there is a risk of generating dust, use of respiratory protection (e.g., a dust mask or respirator) and working in a ventilated hood is advised.[1][10]
Q4: How should I store this compound powder and its solutions?
A4: For the active metabolite, Rolapitant, storage at a controlled room temperature of 20-25°C (68-77°F) is recommended.[11] Therefore, it is prudent to store this compound powder under similar conditions in a tightly sealed container, away from heat, moisture, and direct light. Stability studies on the related compound Fosaprepitant show that reconstituted solutions are stable for extended periods when refrigerated (2-8°C) and protected from light.[12][13] For best results, prepare solutions fresh for each experiment. If storage is necessary, store aliquots at 2-8°C for short-term use (days) or consider freezing for long-term storage, pending specific stability studies.
Q5: Is this compound compatible with other compounds?
A5: this compound is clinically administered with a 5-HT3 receptor antagonist (palonosetron) and dexamethasone (B1670325).[5] Studies on its active metabolite, Rolapitant, confirm its physical and chemical stability when admixed with palonosetron (B1662849) and dexamethasone in specific containers and infusion sets.[14][15] However, the compatibility of this compound with other research compounds or solvents is not widely documented. It is incompatible with solutions containing divalent cations (e.g., Ringer's solution).[13] It is crucial to perform small-scale compatibility tests before preparing large-volume experimental mixtures.
Quantitative Data
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of intravenously administered this compound and its active metabolite, Rolapitant, as observed in human clinical trials.
| Parameter | This compound | Rolapitant (from this compound) | M19 (Active Metabolite of Rolapitant) |
| Time to Cmax (Tmax) | End of 1-hour infusion[3] | ~1.25 hours (15 min post-infusion)[3] | ~166.2 hours[3][5] |
| Mean Cmax | Not specified, rapidly declines | ~1304.4 ng/mL[3] | ~150.9 ng/mL[3] |
| Elimination Half-life (t½) | Short, rapidly hydrolyzed[3] | ~188.2 hours[3][5] | Not specified |
| Notes | Plasma concentrations drop to <2% of Cmax within 1 hour post-infusion.[3] | Exhibits a long terminal half-life.[3] | M19 is also pharmacologically active.[3] |
Storage Condition Summary
| Compound Form | Recommended Storage Temperature | Light/Moisture Protection |
| This compound (Powder) | 20°C to 25°C (68°F to 77°F) | Store in a tightly sealed, opaque container. Protect from moisture. |
| Rolapitant (Active Form) | 20°C to 25°C (68°F to 77°F)[11] | Store away from heat, moisture, and direct light. |
| Reconstituted Solution | 2°C to 8°C (Refrigerated)[12][13] | Protect from light for maximum stability.[12][13] |
Experimental Protocols & Methodologies
General Protocol for Reconstitution of this compound Powder
Disclaimer: This is a general guideline. The ideal solvent and concentration should be determined based on the specific experimental requirements. This compound is a prodrug designed for intravenous administration and may have limited solubility in aqueous buffers without appropriate formulation.
-
Preparation : Work in a clean, designated area, such as a laminar flow hood or a chemical fume hood, to minimize contamination and exposure.
-
Solvent Selection : For initial stock solutions, consider using a small amount of a biocompatible organic solvent like DMSO or Ethanol before further dilution into an aqueous buffer. Always check the solubility information provided by the supplier.
-
Reconstitution :
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Aseptically add the desired volume of the primary solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex or sonicate gently until the powder is completely dissolved.
-
-
Working Solution :
-
Further dilute the concentrated stock solution into your final experimental buffer (e.g., PBS, saline).
-
Add the stock solution dropwise to the buffer while gently vortexing to prevent precipitation.
-
Be aware that high concentrations in purely aqueous buffers may lead to precipitation.
-
-
Storage : Use the freshly prepared solution immediately. If short-term storage is required, store the solution at 2-8°C, protected from light. For longer-term storage, aliquot and freeze at -20°C or -80°C, but perform stability tests to confirm integrity upon thawing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve | - Incorrect solvent.- Compound concentration is too high.- Low temperature of the solvent. | - Consult the supplier's data sheet for recommended solvents.- Try gentle warming (to 37°C) or sonication.- Prepare a more dilute solution.- Use a co-solvent system (e.g., DMSO/PBS). |
| Precipitation observed in solution | - Poor solubility in the final aqueous buffer.- Change in pH or temperature.- Supersaturated solution. | - Decrease the final concentration of the compound.- Increase the percentage of organic co-solvent (if experimentally permissible).- Ensure the pH of the buffer is compatible with the compound.- Filter the solution through a 0.22 µm syringe filter before use. |
| Inconsistent experimental results | - Degradation of the compound.- Inaccurate pipetting or concentration calculation.- Adsorption to plasticware. | - Prepare fresh solutions for each experiment.- Protect solutions from light and store at the recommended temperature (2-8°C).- Calibrate pipettes and double-check calculations.- Consider using low-adhesion microcentrifuge tubes or glassware. |
| Skin or eye irritation after handling | - Direct contact with the compound. | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2]- Remove contaminated clothing.- Seek medical attention if irritation persists.[1][2]- Review handling procedures and ensure proper PPE is used. |
Visualizations
Mechanism of Action: NK-1 Receptor Antagonism
The diagram below illustrates the simplified signaling pathway of emesis involving Substance P and the inhibitory action of Rolapitant (the active form of this compound).
Caption: Simplified signaling pathway for emesis and the inhibitory site of action for Rolapitant.
Experimental Workflow: Preparation and Use
This diagram outlines the logical workflow for handling this compound from receipt to experimental use.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Roles of substance P and NK(1) receptor in the brainstem in the development of emesis. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. msd.com [msd.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. omicsonline.org [omicsonline.org]
- 14. Compatibility and Stability of Rolapitant Injectable Emulsion Admixed with Intravenous Palonosetron Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Compatibility and Stability of Rolapitant Injectable Emulsion Admixed with Dexamethasone Sodium Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Characterizing Degradation Products of Fosrolapitant
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of Fosrolapitant. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary route of degradation?
This compound is a prodrug that is designed to be converted into its active form, Rolapitant, in the body.[1][2][3] The primary degradation pathway is hydrolysis, where this compound is completely converted to Rolapitant.[1][2][3] Rolapitant itself can be further metabolized, with M19 being one of its major active metabolites.[1][2][3]
Q2: Why is it important to study the degradation products of this compound?
Forced degradation studies are essential to understand the chemical stability of a drug substance.[4][5] These studies help in:
-
Identifying potential degradation products that may form under various stress conditions.[4][6]
-
Establishing degradation pathways.[4]
-
Developing and validating stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) without interference from impurities or degradation products.[4][7]
-
Ensuring the safety and efficacy of the drug product by identifying and controlling impurities.[8]
Q3: What are the typical stress conditions used in forced degradation studies of this compound?
Based on studies of similar compounds like Fosaprepitant, forced degradation studies for this compound would typically involve exposure to the following conditions:
-
Acidic hydrolysis: Using acids like hydrochloric acid (HCl).[9][10]
-
Basic hydrolysis: Using bases like sodium hydroxide (B78521) (NaOH).[9][10]
-
Oxidative degradation: Using oxidizing agents like hydrogen peroxide (H₂O₂).[9][10]
-
Thermal degradation: Exposing the drug substance to high temperatures.[9][10]
-
Photolytic degradation: Exposing the drug substance to UV and visible light.[9][10]
Fosaprepitant, a similar prodrug, was found to be susceptible to degradation under acidic, basic, oxidative, and thermal conditions, but stable under photolytic and humidity stress.[9]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the HPLC Chromatogram
-
Potential Cause:
-
Formation of unknown degradation products.
-
Presence of process-related impurities in the starting material.
-
Contamination from solvents, glassware, or the HPLC system itself.
-
Interaction between the analyte and excipients (if analyzing a formulation).
-
-
Troubleshooting Steps:
-
Blank Injection: Run a blank injection (mobile phase only) to check for system contamination.
-
Placebo Analysis: If analyzing a formulation, analyze a placebo sample to identify peaks originating from excipients.
-
Review Synthesis Route: Examine the synthetic pathway of this compound to identify potential process-related impurities.
-
Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown peak, which can help in its identification.[11]
-
Forced Degradation Comparison: Compare the chromatogram with those from forced degradation studies to see if the unknown peak corresponds to a known degradant.
-
Issue 2: Poor Peak Shape or Resolution
-
Potential Cause:
-
Inappropriate mobile phase pH or composition.
-
Column degradation or contamination.
-
Co-elution of the analyte with an impurity or degradation product.
-
Sample overload.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the pH and organic modifier concentration of the mobile phase. For ionizable compounds, buffering the mobile phase is crucial.
-
Column Washing/Replacement: Wash the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions.
-
Gradient Modification: If using a gradient method, adjust the gradient slope to improve separation.
-
Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to check for overloading effects.
-
Issue 3: Inconsistent Mass Spectrometry (MS) Signal
-
Potential Cause:
-
Ion suppression or enhancement from the matrix or mobile phase components.
-
Instability of the analyte in the MS source.
-
Incorrect MS source parameters (e.g., temperature, gas flow).
-
-
Troubleshooting Steps:
-
Mobile Phase Additives: Use volatile mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) that are compatible with MS. Avoid non-volatile buffers like phosphate.
-
Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components.
-
Optimize MS Parameters: Systematically optimize the source parameters to maximize the signal for the analytes of interest.
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard to compensate for signal variations.
-
Experimental Protocols
Protocol: Forced Degradation Study and Analysis of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound and analyzing the resulting samples using HPLC-UV and LC-MS.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Degradation (Solid State): Keep 10 mg of solid this compound in an oven at 80°C for 24 hours. Dissolve in the solvent to get a 1 mg/mL solution.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.
3. HPLC-UV Analysis:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent drug from its degradation products (e.g., start with 95% A, decrease to 5% A over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. LC-MS Analysis for Identification:
-
Use the same HPLC conditions as above.
-
Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Analyze the samples in both positive and negative ion modes to get comprehensive information.
-
Use MS/MS (tandem mass spectrometry) to fragment the ions of interest and obtain structural information.
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Product | Stress Condition | Expected Molecular Weight (Monoisotopic) |
| Rolapitant | Hydrolysis (Acidic, Basic) | 598.19 |
| Phosphoric Acid | Hydrolysis (Acidic, Basic) | 97.98 |
| Oxidized Products | Oxidation | Varies (e.g., +16 for N-oxides) |
| Thermal Degradants | Thermal | Varies |
Visualizations
Caption: Experimental workflow for forced degradation of this compound.
Caption: Troubleshooting logic for unexpected chromatographic peaks.
References
- 1. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. youtube.com [youtube.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Optimization of Solid-Phase Extraction for Rolapitant from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of solid-phase extraction (SPE) of rolapitant (B1662417) from plasma samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low rolapitant recovery during solid-phase extraction?
A1: Low recovery of rolapitant is often due to an inappropriate choice of SPE sorbent or suboptimal elution conditions. Rolapitant is a relatively non-polar compound, making a reverse-phase sorbent (like C8 or C18) a suitable choice. If recovery is low, the elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Increasing the organic solvent concentration in the elution step can improve recovery.
Q2: How can I reduce matrix effects when analyzing rolapitant in plasma by LC-MS/MS after SPE?
A2: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis. To minimize these effects for rolapitant analysis, ensure that the wash steps in your SPE protocol are effective at removing endogenous plasma components like phospholipids. A wash solution with a higher aqueous content can help remove polar interferences while retaining rolapitant on a reverse-phase sorbent. Additionally, optimizing the elution solvent to be as selective as possible for rolapitant can also reduce the co-elution of interfering substances.
Q3: What should I do if I observe high variability between replicate samples?
A3: High variability in results can stem from several factors in the SPE workflow. Inconsistent sample loading or elution flow rates can lead to variable analyte retention and recovery. Ensure a consistent and slow flow rate during these steps. Another potential cause is the incomplete drying of the sorbent bed after the wash step, which can affect the elution process. Applying a vacuum for a sufficient duration to thoroughly dry the sorbent is crucial.
Q4: Can the plasma sample pre-treatment affect the SPE efficiency for rolapitant?
A4: Yes, sample pre-treatment is a critical step. For plasma samples, protein precipitation is often performed prior to SPE to prevent clogging of the cartridge and improve analyte binding to the sorbent. A common approach is to precipitate proteins with a solvent like acetonitrile (B52724) or methanol (B129727). The choice of precipitation solvent and the ratio of solvent to plasma should be optimized to ensure complete protein removal without causing premature elution of rolapitant.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Rolapitant Recovery | Sorbent choice is not optimal for rolapitant's polarity. | Use a reverse-phase sorbent such as C8 or C18, which are suitable for retaining non-polar compounds like rolapitant from a polar matrix like plasma. |
| Elution solvent is too weak to fully desorb rolapitant. | Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solution. A stepwise gradient elution could also be tested. | |
| Sample loading flow rate is too high, leading to breakthrough. | Decrease the flow rate during sample application to allow for adequate interaction between rolapitant and the sorbent. | |
| Incomplete elution due to insufficient solvent volume. | Increase the volume of the elution solvent to ensure complete desorption of the analyte from the sorbent bed. | |
| High Matrix Effects | Inadequate removal of endogenous plasma components. | Optimize the wash step by using a solvent mixture that effectively removes interferences without eluting rolapitant. A wash with a higher aqueous composition is often effective for reverse-phase SPE. |
| Co-elution of interfering substances with rolapitant. | Adjust the composition of the elution solvent to be more selective for rolapitant. | |
| Poor Reproducibility | Inconsistent flow rates during sample loading and elution. | Utilize a vacuum manifold with a flow control system or an automated SPE system to maintain consistent flow rates across all samples. |
| Sorbent bed is not completely dried before elution. | Ensure the sorbent is thoroughly dried under vacuum after the wash step to remove any residual aqueous solvent, which can interfere with the elution of the non-polar analyte with an organic solvent. | |
| Inconsistent sample pre-treatment. | Standardize the protein precipitation procedure, including the type and volume of solvent, vortexing time, and centrifugation conditions. | |
| SPE Cartridge Clogging | Presence of precipitated proteins or particulates in the sample. | Centrifuge the plasma sample at a higher speed or for a longer duration after protein precipitation to ensure complete removal of solids. Consider using a pre-filter before loading the sample onto the SPE cartridge. |
Experimental Protocols
General Solid-Phase Extraction Protocol for Rolapitant from Plasma
Disclaimer: This is a general protocol and should be optimized and validated for your specific laboratory conditions and analytical instrumentation.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 1 mL of acetonitrile (or methanol) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Use a reverse-phase C18 SPE cartridge (e.g., 100 mg, 3 mL).
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Dry the sorbent bed completely by applying a vacuum for 5-10 minutes.
-
-
Elution:
-
Elute rolapitant from the cartridge with 1 mL of methanol (or a mixture of methanol and acetonitrile) into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables present hypothetical data from a method validation study for the SPE of rolapitant from plasma. These values are for illustrative purposes and should be determined experimentally in your laboratory.
Table 1: Recovery of Rolapitant from Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Mean Peak Area (Extracted) | Mean Peak Area (Unextracted) | Recovery (%) |
| Rolapitant | 5 | 12,345 | 14,000 | 88.2 |
| 50 | 125,678 | 141,000 | 89.1 | |
| 500 | 1,289,012 | 1,430,000 | 90.1 |
Table 2: Matrix Effect Evaluation for Rolapitant
| Analyte | Spiked Concentration (ng/mL) | Mean Peak Area (Post-extraction Spike) | Mean Peak Area (Neat Solution) | Matrix Effect (%) |
| Rolapitant | 5 | 13,500 | 14,000 | 96.4 |
| 500 | 1,390,000 | 1,430,000 | 97.2 |
Visualizations
Caption: Workflow for the solid-phase extraction of rolapitant from plasma.
Caption: Troubleshooting flowchart for low rolapitant recovery in SPE.
Validation & Comparative
A Comparative Analysis of Fosrolapitant and Fosaprepitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting
A detailed guide for researchers and drug development professionals on the efficacy, safety, and experimental protocols of two leading neurokinin-1 receptor antagonists.
In the landscape of supportive care for oncology patients, the prevention of chemotherapy-induced nausea and vomiting (CINV) remains a critical priority to ensure treatment adherence and maintain quality of life. Neurokinin-1 (NK1) receptor antagonists have emerged as a cornerstone of antiemetic therapy, particularly for highly and moderately emetogenic chemotherapy regimens. This guide provides a detailed comparison of two key intravenous NK1 receptor antagonists: fosrolapitant and fosaprepitant (B1673561).
Fosaprepitant, a water-soluble prodrug of aprepitant (B1667566), has been a standard of care in CINV prevention for a number of years.[1][2] More recently, this compound, a prodrug of rolapitant, has been developed, offering another option in this therapeutic class. Both drugs are administered intravenously as a single dose prior to chemotherapy, providing coverage for both the acute (0-24 hours post-chemotherapy) and delayed (24-120 hours post-chemotherapy) phases of CINV. While direct head-to-head clinical trials are limited, this guide synthesizes available data from comparative studies against other agents to provide a comprehensive overview for the scientific community.
Mechanism of Action: Targeting the NK1 Receptor Pathway
Both this compound and fosaprepitant exert their antiemetic effects by blocking the binding of substance P to the neurokinin-1 (NK1) receptor in the central nervous system. Substance P is a key neurotransmitter involved in the emetic reflex. By antagonizing the NK1 receptor, these drugs interrupt the signaling pathway that leads to nausea and vomiting.
Caption: Signaling pathway of NK1 receptor antagonists in CINV.
Efficacy in Preventing CINV
The primary measure of efficacy in CINV trials is the rate of Complete Response (CR), defined as no emetic episodes and no use of rescue medication.
Comparative Efficacy Data
While a direct comparative study between this compound and fosaprepitant is not available, data from trials comparing them to other NK1 receptor antagonists or standard antiemetic regimens provide valuable insights.
| Study Phase / Comparison | Drug Regimen | Patient Population | Efficacy Endpoint | Acute Phase (0-24h) | Delayed Phase (24-120h) | Overall Phase (0-120h) |
| Phase III | Fosnetupitant (B607539) 235 mg + PALO + DEX | HEC (Cisplatin-based) | Complete Response | 93.9% | 77.0% | 75.5% |
| (JapicCTI-194611)[3] | Fosaprepitant 150 mg + PALO + DEX | HEC (Cisplatin-based) | Complete Response | 92.6% | 72.8% | 71.0% |
| Phase III | Fosaprepitant 150 mg + PALO + DEX | HEC (Cisplatin-based) | Complete Response | 90.97% | 75.08% | 71.96% |
| (Zhang et al.)[4][5] | Aprepitant (3-day) + PALO + DEX | HEC (Cisplatin-based) | Complete Response | 86.69% | 73.07% | 69.35% |
| Phase I | This compound 218 mg + Palonosetron (B1662849) 0.25 mg (HR20013) + DEX | HEC (Cisplatin-based) | Complete Response | - | - | 90.9% |
| (HR20013 Study)[6] | - | - | - | - | - | - |
HEC: Highly Emetogenic Chemotherapy; PALO: Palonosetron; DEX: Dexamethasone (B1670325).
In an exploratory analysis of a phase 3 study, fosnetupitant showed numerically higher complete response rates compared to fosaprepitant across all time intervals in patients receiving highly emetogenic chemotherapy.[3] Another study demonstrated that a single intravenous dose of fosaprepitant was non-inferior to a standard 3-day oral aprepitant regimen for the prevention of CINV in patients undergoing cisplatin-based chemotherapy.[4][5] A phase I trial of a fixed-dose combination of this compound and palonosetron (HR20013) reported a high complete response rate in the overall phase for patients receiving highly emetogenic cisplatin-based chemotherapy.[6]
Safety and Tolerability
Both this compound and fosaprepitant are generally well-tolerated. The most commonly reported adverse events in clinical trials are mild to moderate in intensity.
| Drug | Common Adverse Events |
| This compound | Neutropenia, febrile neutropenia, constipation, dizziness, fatigue (as rolapitant)[7] |
| Fosaprepitant | Hiccups, asthenia/fatigue, increased ALT/AST, dyspepsia, constipation, headache[1][2][4] |
In comparative studies, the safety profiles of fosaprepitant and aprepitant were found to be similar.[4][8]
Experimental Protocols
The following provides a generalized experimental workflow for a typical phase III clinical trial comparing intravenous NK1 receptor antagonists for CINV prevention.
Caption: Generalized workflow of a CINV clinical trial.
Key Methodological Considerations:
-
Patient Population: Patients scheduled to receive their first course of highly or moderately emetogenic chemotherapy. Key exclusion criteria often include concurrent radiation therapy to the abdomen or pelvis, and use of other antiemetic medications within a specified period.
-
Study Design: Typically randomized, double-blind, active-controlled, parallel-group studies are conducted to establish non-inferiority or superiority.
-
Intervention: The investigational drug (e.g., this compound) is administered as a single intravenous infusion prior to chemotherapy, in combination with a 5-HT3 receptor antagonist (e.g., palonosetron) and a corticosteroid (dexamethasone). The comparator arm would receive the active control (e.g., fosaprepitant) with the same background antiemetic therapy.
-
Endpoints:
-
Primary Endpoint: Complete Response (no emesis and no rescue medication) in the overall phase (0-120 hours).
-
Secondary Endpoints: Complete Response in the acute (0-24 hours) and delayed (24-120 hours) phases; proportion of patients with no vomiting; proportion of patients with no significant nausea; time to first emetic event; and safety and tolerability.
-
-
Data Collection: Patient diaries are crucial for recording episodes of nausea and vomiting, and the use of any rescue medications. Quality of life is often assessed using validated instruments such as the Functional Living Index-Emesis (FLIE).
Conclusion
Both this compound and fosaprepitant are effective intravenous options for the prevention of CINV in patients receiving emetogenic chemotherapy. Fosaprepitant is a well-established agent with a large body of clinical evidence supporting its use. This compound, as a prodrug of the long-acting NK1 receptor antagonist rolapitant, offers a promising therapeutic alternative. The choice between these agents may be influenced by factors such as institutional formularies, cost-effectiveness, and specific patient characteristics. Further direct comparative studies will be beneficial in delineating the relative efficacy and safety of these two important antiemetic agents.
References
- 1. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Exploratory Analysis Comparing Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosaprepitant versus aprepitant in the prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based chemotherapy: a multicenter, randomized, double-blind, double-simulated, positive-controlled phase III trial - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 5. Fosaprepitant versus aprepitant in the prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based chemotherapy: a multicenter, randomized, double-blind, double-simulated, positive-controlled phase III trial - Zhang- Annals of Translational Medicine [atm.amegroups.org]
- 6. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
Efficacy of Fosrolapitant in Cisplatin-Induced Emesis: A Comparative Analysis
Fosrolapitant, a neurokinin-1 (NK1) receptor antagonist, demonstrates significant efficacy in controlling cisplatin-induced emesis, positioning it as a potent antiemetic agent. This guide provides a comparative analysis of this compound's preclinical performance against other NK1 receptor antagonists, supported by experimental data from established animal models of chemotherapy-induced nausea and vomiting.
Cisplatin (B142131), a highly emetogenic chemotherapeutic agent, triggers nausea and vomiting through complex signaling pathways involving the release of various neurotransmitters. A key player in this process is Substance P, which binds to NK1 receptors in the brain's vomiting center. This compound, and its active metabolite Rolapitant, act by selectively blocking this interaction, thereby preventing the transmission of the emetic signal.
Comparative Efficacy of NK1 Receptor Antagonists in Cisplatin-Induced Emesis Models
Preclinical studies, primarily in ferret models, are the gold standard for evaluating the antiemetic potential of new therapeutic agents. These models allow for the direct quantification of emetic episodes (retching and vomiting) following the administration of emetogenic agents like cisplatin. The following tables summarize the quantitative data on the efficacy of this compound (via its active metabolite Rolapitant) and other commercially available NK1 receptor antagonists in these models.
Table 1: Efficacy of NK1 Receptor Antagonists Against Cisplatin-Induced Acute Emesis in Ferrets
| Drug | Dose (mg/kg) | Route of Administration | Cisplatin Dose (mg/kg, i.p.) | Observation Period (hours) | Reduction in Retching and Vomiting (%) |
| Rolapitant | 0.3 | p.o. | 10 | 4 | ~85% |
| Aprepitant | 1 | p.o. | 8 | 72 | Significant antagonism (quantitative % not specified)[1] |
| Netupitant | 0.3 | p.o. | 10 | 8 | 95.2% |
Table 2: Efficacy of NK1 Receptor Antagonists Against Cisplatin-Induced Delayed Emesis in Ferrets
| Drug | Dose (mg/kg) | Route of Administration | Cisplatin Dose (mg/kg, i.p.) | Observation Period (hours) | Reduction in Retching and Vomiting (%) |
| Rolapitant | 1 | p.o. | 5 | 24-72 | ~70% |
| Netupitant | 3 | p.o. | 5 | 24-72 | 94.6% |
Experimental Protocols
The evaluation of antiemetic efficacy in preclinical models follows standardized protocols to ensure the reliability and reproducibility of the findings. The ferret model of cisplatin-induced emesis is widely used due to the ferret's emetic reflex, which is similar to that in humans.
Cisplatin-Induced Emesis in Ferrets: A General Protocol
-
Animal Model: Male ferrets are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: The test compound (e.g., Rolapitant, Aprepitant, Netupitant) or vehicle is administered orally (p.o.) or intravenously (i.v.) at a specified time before the cisplatin challenge.
-
Induction of Emesis: Cisplatin is administered intraperitoneally (i.p.) at a dose known to reliably induce emesis (typically 5-10 mg/kg).
-
Observation: Following cisplatin administration, the animals are observed for a defined period (e.g., 4-8 hours for acute emesis, and up to 72 hours for delayed emesis).
-
Data Collection: The number of retches and vomits for each animal is recorded. A complete response is often defined as no emetic episodes.
-
Analysis: The efficacy of the antiemetic agent is determined by comparing the number of emetic episodes in the treated group to the vehicle-control group.
Mechanism of Action and Signaling Pathways
Cisplatin administration leads to the release of neurotransmitters, such as serotonin (B10506) and Substance P, both peripherally in the gastrointestinal tract and centrally in the brainstem.[2] These neurotransmitters activate their respective receptors (5-HT3 and NK1) on vagal afferent nerves and in the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS), which in turn stimulate the vomiting center in the medulla oblongata.[3] NK1 receptor antagonists, including this compound, competitively block the binding of Substance P to its receptor, thereby inhibiting the downstream signaling cascade that leads to emesis.[4][5]
References
- 1. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the mechanism of Rolapitant Hydrochloride? [synapse.patsnap.com]
- 5. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
Comparative Pharmacokinetics of Fosrolapitant and other NK-1 Antagonists
This guide provides a detailed comparison of the pharmacokinetic profiles of Fosrolapitant and other prominent neurokinin-1 (NK-1) receptor antagonists, including Aprepitant, Fosaprepitant (B1673561), Rolapitant, and Netupitant. The information is intended for researchers, scientists, and drug development professionals, with supporting data presented in tabular format and key processes visualized using diagrams.
Introduction to NK-1 Receptor Antagonists
Neurokinin-1 (NK-1) receptor antagonists are a class of drugs that prevent nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV). They function by blocking the binding of Substance P, a neuropeptide, to NK-1 receptors located in the central and peripheral nervous system, which are key components of the emetic reflex pathway.[1][2][3] The first approved drug in this class was Aprepitant. Newer agents like Rolapitant and Netupitant, and their respective intravenous prodrugs this compound and Fosnetupitant, have since been developed, offering different pharmacokinetic characteristics.[1][2]
This compound is an intravenous prodrug that is rapidly and completely converted to its active form, Rolapitant, after administration.[4][5] This guide focuses on comparing the pharmacokinetic properties of Rolapitant (from this compound) with other key NK-1 antagonists.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of major NK-1 receptor antagonists.
Table 1: Pharmacokinetic Properties of Primary NK-1 Antagonists
| Parameter | Rolapitant (from this compound) | Aprepitant (from Fosaprepitant) | Netupitant |
| Prodrug(s) | This compound (IV) | Fosaprepitant (IV) | Fosnetupitant (IV) |
| Terminal Half-Life (t½) | ~180 hours[5][6][7] | 9 - 13 hours[8][9] | ~80 - 94 hours[10][11] |
| Time to Peak (Tmax) | ~4 hours (oral Rolapitant)[6] | ~4 hours (oral Aprepitant)[9][12] | ~5 hours (oral)[10] |
| Volume of Distribution (Vd) | 387 - 460 L[13] | ~70 L[14][15] | 1656 - 2257 L[11] |
| Plasma Protein Binding | >99%[6][13] | >95%[9][14] | >99%[10][11] |
| Bioavailability (Oral) | Nearly 100%[6] | ~60-65%[2] | High (63-87%)[11] |
Table 2: Metabolism and Excretion of NK-1 Antagonists
| Drug | Primary Metabolizing Enzyme(s) | Active Metabolite(s) | Primary Route of Excretion | CYP3A4 Interaction |
| Rolapitant | CYP3A4[6][13] | M19 (C4-pyrrolidine-hydroxylated rolapitant)[6][13] | Feces (52-89%)[6] | Substrate; not a significant inhibitor or inducer[5][7] |
| Aprepitant | CYP3A4 (major), CYP1A2, CYP2C19[14][15] | Seven weakly active metabolites identified[15] | Metabolites excreted in urine (50%) and feces (50%)[14] | Substrate, moderate inhibitor, and inducer[8][16] |
| Netupitant | CYP3A4[11] | M1, M2, M3[11] | Hepatic/Biliary[11] | Substrate and moderate inhibitor[17] |
Pharmacokinetic Profile Summary:
-
Rolapitant , the active form of this compound, is distinguished by its exceptionally long terminal half-life of approximately 180 hours, allowing a single dose to provide coverage for the entire 5-day at-risk period for delayed CINV.[5][6] Unlike Aprepitant and Netupitant, it does not significantly inhibit or induce CYP3A4, which minimizes the need for dose adjustments of co-administered drugs metabolized by this enzyme, such as dexamethasone (B1670325).[5][7]
-
Aprepitant , and its IV prodrug Fosaprepitant, has a much shorter half-life of 9-13 hours.[8][9] Its interaction with the CYP3A4 enzyme as both an inhibitor and inducer necessitates careful consideration of drug-drug interactions.[8][16]
-
Netupitant has a long half-life of about 80-94 hours and is a moderate inhibitor of CYP3A4.[10][11][17] It is co-formulated with the 5-HT3 antagonist palonosetron (B1662849).[10]
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials, typically Phase I studies, conducted in healthy volunteers or cancer patients. A general methodology for these studies is outlined below.
Typical Pharmacokinetic Study Protocol:
-
Study Design: Studies are often open-label, single-dose, or multiple-dose trials. Crossover designs may be used to compare different formulations (e.g., intravenous vs. oral) or to assess drug-drug interactions.[12][17]
-
Subject Population: Participants are typically healthy adult volunteers or patients scheduled to receive emetogenic chemotherapy.[18][19] Key demographic data, as well as renal and hepatic function, are recorded.
-
Drug Administration: The NK-1 antagonist is administered as a single dose, either orally or as an intravenous infusion over a specified period (e.g., 30-90 minutes).[18][20] For CINV studies, the drug is given prior to the start of chemotherapy.[18]
-
Blood Sampling: Serial blood samples are collected at predetermined time points. Sampling is frequent around the expected Tmax and extends for a duration sufficient to characterize the elimination phase, often spanning several half-lives. For a drug with a long half-life like Rolapitant, this can be over 500 hours.[21]
-
Bioanalytical Method: Plasma concentrations of the parent drug and its major metabolites are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).[11][12]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NK-1 receptor signaling pathway and a typical experimental workflow for a pharmacokinetic study.
Caption: NK-1 Receptor Signaling Pathway in Chemotherapy-Induced Emesis.
Caption: Typical Experimental Workflow for a Clinical Pharmacokinetic Study.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 4. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial | springermedizin.de [springermedizin.de]
- 5. HR20013, a fixed-dose intravenous combination of this compound and palonosetron, for the prevention of cisplatin-induced nausea and vomiting: putting the PROFIT trial into perspective - Celio - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Rolapitant - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Aprepitant - WikiAnesthesia [wikianesthesia.org]
- 9. medicine.com [medicine.com]
- 10. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Effect of netupitant, a highly selective NK₁ receptor antagonist, on the pharmacokinetics of midazolam, erythromycin, and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fosaprepitant (Professional Patient Advice) - Drugs.com [drugs.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
A Guide to Cross-Validation of Analytical Methods for Fosrolapitant Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the accurate quantification of drug candidates like Fosrolapitant in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] The reliability of the data generated from these studies hinges on the robustness and validity of the analytical methods employed.[2][3] When multiple analytical methods are used within a study or across different studies, cross-validation becomes a critical step to ensure the consistency and comparability of the results.[1][4] This guide provides an objective comparison of hypothetical High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantification of this compound, supported by illustrative experimental data and detailed protocols.
The Imperative of Cross-Validation
Cross-validation is the process of comparing the results from two or more bioanalytical methods to demonstrate that they provide equivalent quantitative data.[4] This is essential when:
-
Data from different laboratories or sites need to be compared.[5]
-
A new or modified analytical method is introduced to replace a previously validated one.[4]
-
Different analytical technologies are used to generate data for the same drug candidate within a regulatory submission.[4]
The core objective is to establish inter-laboratory or inter-method reliability, ensuring that any observed differences in drug concentrations are due to physiological factors and not analytical discrepancies.
Comparative Analysis of Analytical Methods
While specific cross-validation studies for this compound are not publicly available, this guide presents a hypothetical comparison between a traditional HPLC method with UV detection and a more modern UPLC-MS/MS method. UPLC-MS/MS is often favored for its higher sensitivity, selectivity, and speed.[6]
Quantitative Data Summary
The following tables summarize the hypothetical performance data for the two methods during a cross-validation study.
Table 1: Method Performance Characteristics
| Parameter | HPLC with UV Detection | UPLC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL | 1000 ng/mL | Within 15% of nominal |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 5.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 10.2% | ≤ 6.8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -7.8% to 9.5% | -4.3% to 5.1% | Within ±15% (±20% at LLOQ) |
Table 2: Cross-Validation of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | HPLC Mean Conc. (ng/mL) | UPLC-MS/MS Mean Conc. (ng/mL) | % Difference |
| Low | 30 | 28.9 | 30.5 | -5.3% |
| Medium | 300 | 308.1 | 295.5 | +4.3% |
| High | 1500 | 1465.5 | 1522.5 | -3.7% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following are hypothetical protocols for the quantification of this compound.
Sample Preparation (for both methods)
-
Thawing: Frozen human plasma samples are thawed at room temperature.
-
Aliquoting: 100 µL of plasma is transferred to a clean microcentrifuge tube.
-
Internal Standard Addition: 10 µL of an internal standard solution (e.g., a structurally similar compound) is added.
-
Protein Precipitation: 300 µL of acetonitrile (B52724) is added to precipitate plasma proteins.
-
Vortexing and Centrifugation: The samples are vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: The clear supernatant is transferred to an injection vial for analysis.
Method 1: HPLC with UV Detection
-
Instrumentation: Agilent 1200 Series HPLC system with a UV detector.
-
Column: Agilent Zorbax Eclipse XDB-C8, 250 x 4.6 mm, 5 µm.[7]
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.[8]
-
Column Temperature: 30°C.
Method 2: UPLC-MS/MS
-
Instrumentation: Waters ACQUITY UPLC I-Class system coupled with a XEVO TQD triple quadrupole mass spectrometer.[9]
-
Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.[9]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study between two different analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
This guide underscores the importance of cross-validation in ensuring data integrity for drug development programs. By following structured protocols and predefined acceptance criteria, researchers can confidently compare and pool data from different analytical methods, ultimately accelerating the journey of promising drug candidates like this compound to the market.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. japsonline.com [japsonline.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the safety profile of Fosrolapitant with first-generation NK-1 antagonists
A new generation of neurokinin-1 (NK-1) receptor antagonists is redefining the safety landscape of chemotherapy-induced nausea and vomiting (CINV) prevention. This guide offers a detailed comparison of the safety profile of rolapitant (B1662417), a second-generation NK-1 antagonist, with first-generation agents like aprepitant (B1667566) and its intravenous prodrug, fosaprepitant (B1673561).
While the user initially inquired about "Fosrolapitant," a novel formulation in early clinical development, this comparison focuses on the more established rolapitant. This compound is a prodrug that is completely hydrolyzed into rolapitant in vivo.[1][2] Therefore, the safety data for rolapitant is directly relevant. This analysis is intended for researchers, scientists, and drug development professionals, providing objective data and experimental context to inform research and clinical decisions.
Key Safety Differences and Drug Interactions
A primary distinction in the safety profiles of rolapitant and first-generation NK-1 antagonists lies in their interaction with the cytochrome P450 enzyme system, particularly CYP3A4.[3] Aprepitant is a moderate inhibitor and an inducer of CYP3A4, leading to a higher potential for drug-drug interactions with various medications, including some chemotherapeutic agents.[4][5][6][7] This can necessitate dose adjustments for co-administered drugs like dexamethasone (B1670325).[6]
In contrast, rolapitant does not induce or inhibit CYP3A4, which simplifies its use with substrates of this enzyme.[3][8][9] However, rolapitant is a moderate inhibitor of another enzyme, CYP2D6, and its inhibitory effects can persist for at least seven days.[10][11][12] This necessitates caution when co-administered with CYP2D6 substrates that have a narrow therapeutic index, such as thioridazine (B1682328) and pimozide, where its use is contraindicated.[10][13] Rolapitant is also an inhibitor of the BCRP and P-gp transporters, which may increase the plasma concentrations of substrates for these transporters.[10][12]
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common adverse events reported in clinical trials for rolapitant and aprepitant/fosaprepitant.
Table 1: Common Adverse Events with Rolapitant in Patients Receiving Highly Emetogenic Chemotherapy (HEC)
| Adverse Event | Rolapitant Group (%) | Control Group (%) |
| Neutropenia | 9 | 8 |
| Hiccups | 5 | 4 |
| Abdominal Pain | 3 | 2 |
| Source:[11] |
Table 2: Common Adverse Events with Rolapitant in Patients Receiving Moderately Emetogenic Chemotherapy (MEC)
| Adverse Event | Rolapitant Group (%) | Control Group (%) |
| Decreased Appetite | 9 | 7 |
| Neutropenia | 7 | 6 |
| Dizziness | 6 | 4 |
| Dyspepsia | 4 | 2 |
| Urinary Tract Infection | 4 | 3 |
| Stomatitis | 4 | 2 |
| Anemia | 3 | 2 |
| Source:[11] |
Table 3: Common Adverse Events with Aprepitant/Fosaprepitant
| Adverse Event | Incidence |
| Asthenia/Fatigue | Most Common[14] |
| Anorexia | >10%[15] |
| Constipation | >10%[15] |
| Diarrhea | >10%[15] |
| Nausea | >10%[15] |
| Hiccups | >10%[15] |
| Infusion-site AEs (Fosaprepitant) | Higher incidence than with oral aprepitant[16] |
| Source:[14][15][16] |
A recent phase III trial of a fixed-dose combination of this compound and palonosetron (B1662849) reported constipation (10.7%) and hiccups (7.5%) as the most common treatment-related adverse events.[17]
Experimental Protocols
The safety and efficacy data for these NK-1 antagonists are derived from rigorous, randomized, double-blind, active-controlled, phase III clinical trials. A common design for these studies is as follows:
Patient Population: Adult cancer patients scheduled to receive either highly emetogenic chemotherapy (HEC), often cisplatin-based, or moderately emetogenic chemotherapy (MEC).[18][19]
Treatment Arms:
-
Experimental Arm: Oral rolapitant (e.g., 180 mg) or intravenous fosaprepitant administered 1-2 hours before chemotherapy, in combination with a 5-HT3 receptor antagonist (e.g., granisetron (B54018) or ondansetron) and dexamethasone.[16][18]
-
Control Arm: Placebo or active control (e.g., aprepitant) in combination with a 5-HT3 receptor antagonist and dexamethasone.[16][18]
Primary Endpoint: Typically, the proportion of patients achieving a complete response, defined as no emetic episodes and no use of rescue medication, in the delayed phase (24-120 hours) after chemotherapy.[18][20]
Safety Assessment: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and treatment-emergent adverse events (TEAEs). Laboratory tests and vital signs are also monitored throughout the study.[8][18]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the signaling pathway of NK-1 receptor antagonists and a typical workflow for a clinical trial evaluating these agents.
Caption: NK-1 Receptor Antagonist Signaling Pathway.
Caption: Typical Clinical Trial Workflow for NK-1 Antagonists.
References
- 1. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. The safety of rolapitant for the treatment of nausea and vomiting associated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. njmonline.nl [njmonline.nl]
- 5. Article: Drug-drug interactions with aprepitant in antiemetic prophylaxis for chemotherapy (full text) - April 2018 - NJM [njmonline.nl]
- 6. Aprepitant: drug-drug interactions in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integrated safety analysis of rolapitant with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by rolapitant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Rolapitant for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 12. Rolapitant: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Aprepitant: a review of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. physiciansweekly.com [physiciansweekly.com]
- 18. Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of cisplatin-based highly emetogenic chemotherapy in patients with cancer: two randomised, active-controlled, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of moderately emetogenic chemotherapy or anthracycline and cyclophosphamide regimens in patients with cancer: a randomised, active-controlled, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enduring Efficacy of Fosrolapitant: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fosrolapitant, a prodrug of the potent and highly selective neurokinin-1 (NK1) receptor antagonist rolapitant (B1662417), has demonstrated a remarkably long duration of action in in vivo studies. This guide provides a comprehensive comparison of this compound (evaluated as its active moiety, rolapitant) with other NK1 receptor antagonists, supported by experimental data, to validate its extended therapeutic window.
Superior Pharmacokinetic Profile and Receptor Occupancy
The prolonged action of this compound is fundamentally attributed to the pharmacokinetic properties of its active form, rolapitant. A key differentiator is its exceptionally long terminal half-life compared to other approved NK1 receptor antagonists.
Table 1: Comparative Pharmacokinetics of NK1 Receptor Antagonists [1][2][3][4]
| NK1 Receptor Antagonist | Half-life (hours) |
| Rolapitant | ~180 |
| Netupitant | ~96 |
| Aprepitant | 9-13 |
This extended half-life translates to sustained plasma concentrations of rolapitant, ensuring prolonged engagement with its target, the NK1 receptor. This has been directly visualized and quantified in human studies using Positron Emission Tomography (PET).
Table 2: In Vivo NK1 Receptor Occupancy (PET Studies) [1][2][3]
| NK1 Receptor Antagonist | Dose | Brain NK1 Receptor Occupancy | Time Point |
| Rolapitant | 180 mg (oral) | >90% | 120 hours |
| Netupitant | 300 mg (oral) | ≥ 90% | 6 hours (declining thereafter, sustained for 96 hours) |
| Aprepitant | 125 mg (oral) | Not specified in direct comparison | |
| Fosaprepitant (IV) | 150 mg | ~60% | Day 5 |
These data clearly indicate that a single dose of rolapitant results in high and sustained occupancy of NK1 receptors in the brain for at least 120 hours, a duration significantly longer than that observed for its competitors.
Preclinical In Vivo Validation of Long-Lasting Efficacy
The long duration of action of rolapitant has been further substantiated in preclinical animal models of emesis and NK1 receptor activation.
Ferret Model of Chemotherapy-Induced Emesis
The ferret is a well-established model for studying the emetic and anti-emetic properties of drugs. In studies of cisplatin-induced emesis, rolapitant demonstrated efficacy in both the acute (first 24 hours) and delayed (24-72 hours) phases of vomiting, indicating a sustained anti-emetic effect.
Gerbil Foot-Tapping Model
The gerbil foot-tapping model is a behavioral assay used to assess the central activity of NK1 receptor antagonists. Administration of an NK1 receptor agonist induces a characteristic foot-tapping behavior, which can be inhibited by centrally-acting antagonists. In this model, rolapitant demonstrated a durable effect, reversing agonist-induced foot-tapping for up to 24 hours following a single administration.
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the efficacy of NK1 receptor antagonists in preventing acute and delayed emesis induced by the chemotherapeutic agent cisplatin.
Animals: Male ferrets are typically used. They are housed individually and allowed to acclimate to the laboratory conditions.
Procedure:
-
Baseline Observation: Animals are observed to ensure they are in good health and free from any signs of illness.
-
Drug Administration: Test compounds (e.g., rolapitant, aprepitant, netupitant) or vehicle are administered via the appropriate route (e.g., oral gavage, intravenous injection) at a predetermined time before the emetic challenge.
-
Emetic Challenge: Cisplatin (typically 5-10 mg/kg) is administered intraperitoneally to induce emesis.
-
Observation Period: The animals are continuously observed for a period of up to 72 hours. The number of retches and vomits are recorded.
-
Data Analysis: The efficacy of the test compound is determined by comparing the number of emetic episodes in the treated groups to the vehicle control group for both the acute (0-24 hours) and delayed (24-72 hours) phases.
NK1 Agonist-Induced Foot Tapping in Gerbils
Objective: To assess the central nervous system activity and duration of action of NK1 receptor antagonists.
Animals: Male gerbils are commonly used.
Procedure:
-
Acclimation: Animals are acclimated to the testing environment.
-
Drug Administration: The NK1 receptor antagonist being tested is administered systemically (e.g., orally or intraperitoneally) at various time points before the agonist challenge to assess the duration of action.
-
Agonist Challenge: A selective NK1 receptor agonist (e.g., GR73632) is administered via intracerebroventricular (i.c.v.) injection to induce the foot-tapping response.
-
Behavioral Observation: Immediately after the agonist injection, the number of hind paw foot taps (B36270) is counted for a defined period (e.g., 5-10 minutes).
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in foot taps compared to the vehicle-treated control group at each pre-treatment time point.
Visualizing the Mechanism and Workflow
NK1 Receptor Signaling Pathway
Substance P, the natural ligand for the NK1 receptor, plays a crucial role in the emetic reflex. The binding of Substance P to the NK1 receptor on neurons in the brainstem initiates a signaling cascade that leads to the sensation of nausea and the act of vomiting. NK1 receptor antagonists, such as rolapitant, block this interaction.
Figure 1: NK1 Receptor Signaling Pathway and the inhibitory action of Rolapitant.
Experimental Workflow for In Vivo Validation
The in vivo validation of this compound's long duration of action follows a structured experimental workflow, from preclinical modeling to clinical confirmation.
Figure 2: Workflow for validating the long duration of action of this compound.
Conclusion
References
- 1. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving role of neurokinin 1-receptor antagonists for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
A Comparative Review of Clinical Trial Data for Fosrolapitant and Fosnetupitant in Preventing Chemotherapy-Induced Nausea and Vomiting
A deep dive into the clinical profiles of two next-generation neurokinin-1 receptor antagonists for researchers and drug development professionals.
Fosrolapitant and fosnetupitant (B607539) are intravenous prodrugs of neurokinin-1 (NK-1) receptor antagonists, designed to prevent both acute and delayed chemotherapy-induced nausea and vomiting (CINV). Both agents are administered as part of a combination antiemetic regimen, typically including a 5-HT3 receptor antagonist and dexamethasone (B1670325). This guide provides a comparative analysis of their clinical trial data, focusing on pharmacokinetics, efficacy, and safety to support research and development in oncology supportive care.
Mechanism of Action: Targeting the NK-1 Receptor Pathway
Both this compound and fosnetupitant are converted in the body to their active metabolites, rolapitant (B1662417) and netupitant, respectively.[1][2] These active molecules function as selective antagonists of the substance P/neurokinin-1 (NK-1) receptor.[3][4] Substance P, a neuropeptide found in the central and peripheral nervous systems, plays a crucial role in the vomiting reflex, particularly in the delayed phase of CINV.[5][6] By blocking substance P from binding to NK-1 receptors in the brain, particularly in the area postrema and nucleus tractus solitarius, these drugs inhibit the downstream signaling cascade that leads to emesis.[3][5][6]
The NK-1 receptor is a G-protein coupled receptor. Its activation by substance P initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7] This ultimately results in calcium mobilization and activation of downstream pathways that trigger the vomiting reflex.[8] NK-1 receptor antagonists competitively block this initial binding step.[6]
Pharmacokinetic Profiles
This compound and fosnetupitant are designed for intravenous administration, after which they are rapidly and completely converted to their active forms. A key differentiator is the significantly longer half-life of rolapitant compared to netupitant, which may contribute to sustained efficacy.
| Parameter | This compound (Active: Rolapitant) | Fosnetupitant (Active: Netupitant) |
| Prodrug | This compound (218 mg)[1] | Fosnetupitant (235 mg)[3] |
| Active Metabolite | Rolapitant[1] | Netupitant[2] |
| Time to Max. Concentration (Cmax) of Prodrug | Immediately at end of infusion[1][9] | At the end of 30-minute infusion[3] |
| Time to Max. Concentration (Cmax) of Active Metabolite | ~15 minutes after end of infusion[1] | ~30 minutes (end of infusion)[3] |
| Half-life (t½) of Active Metabolite | ~188 hours[1][9] | ~90-144 hours[2][10] |
| Plasma Protein Binding (Active) | >99% (Netupitant)[3] | >99% (Netupitant)[11] |
| Metabolism | Primarily by CYP3A4 to active metabolite M19[1][12] | Primarily by CYP3A4 to three active metabolites[3][11] |
Data compiled from multiple clinical trials.[1][2][3][9][10][11][12]
Clinical Efficacy
The primary endpoint in CINV trials is typically Complete Response (CR), defined as no emetic episodes and no use of rescue medication.[1][13] Data is collected over different phases: acute (0-24 hours post-chemotherapy), delayed (24-120 hours), and overall (0-120 hours).
A direct head-to-head trial between this compound and fosnetupitant has not been conducted. However, the CONSOLE Phase 3 trial compared fosnetupitant directly with fosaprepitant (B1673561) (the prodrug of aprepitant, another NK-1 antagonist). The results showed fosnetupitant was non-inferior to fosaprepitant and suggested a trend towards higher response rates in the delayed and overall phases.[10][14][15]
| Clinical Trial | Drug Regimen | Patient Population (Chemotherapy) | Complete Response (CR) Rate (Overall: 0-120h) |
| Phase I (this compound) [1][9] | This compound 218 mg + Palonosetron (B1662849) + Dexamethasone | Highly Emetogenic (Cisplatin-based) | 90.9% |
| Phase II (Fosnetupitant) [13] | Fosnetupitant 235 mg + Palonosetron + Dexamethasone | Highly Emetogenic (Cisplatin-based) | 76.8% |
| Phase III CONSOLE (Fosnetupitant vs. Fosaprepitant) [14][15] | Fosnetupitant 235 mg + Palonosetron + Dexamethasone | Highly Emetogenic (Cisplatin-based) | 75.2% |
| Phase III CONSOLE (Fosnetupitant vs. Fosaprepitant) [14][15] | Fosaprepitant 150 mg + Palonosetron + Dexamethasone | Highly Emetogenic (Cisplatin-based) | 71.0% |
Note: Efficacy rates should be compared with caution due to differences in study design and patient populations.
In the CONSOLE study, fosnetupitant also showed numerically higher CR rates in the acute (93.9% vs 92.6%), delayed (76.8% vs 72.8%), and "beyond delayed" (120-168 hours) phases compared to fosaprepitant.[14][15]
Safety and Tolerability
Both drugs are generally well-tolerated. The most common treatment-related adverse events are mild to moderate in intensity. A notable finding from the CONSOLE trial was a significantly lower incidence of injection site reactions with fosnetupitant compared to fosaprepitant.
| Adverse Event Profile | This compound (Phase I data)[1][9] | Fosnetupitant (Phase III CONSOLE data)[14][15] |
| Treatment-Related Adverse Events (TRAEs) | 54.5% of patients experienced TRAEs | 22.2% of patients experienced TRAEs |
| Most Common TRAEs | Constipation (22.7%), Increased blood pressure (18.2%), Abdominal distension (13.6%)[1] | Headache and constipation were noted as common AEs in a Phase 1 study.[16] The CONSOLE trial reported overall TRAEs. |
| Injection Site Reactions (Treatment-Related) | Injection site reaction (9.1%)[1] | 0.3% (vs. 3.6% for Fosaprepitant, p<0.001)[14][15] |
Experimental Protocols: A Typical CINV Clinical Trial Design
Clinical trials for antiemetic drugs like this compound and fosnetupitant follow a structured protocol to assess efficacy and safety against CINV.
Study Design: The trials are often multicenter, randomized, double-blind, and placebo-controlled or active-comparator controlled.[13][14]
Patient Population: Eligible patients are typically chemotherapy-naïve adults scheduled to receive single-day highly emetogenic chemotherapy (HEC), such as high-dose cisplatin (B142131) (≥70 mg/m²), or moderately emetogenic chemotherapy (MEC).[1][13][17]
Treatment Regimen:
-
Day 1: Patients receive the investigational drug (e.g., this compound or Fosnetupitant) via intravenous infusion, typically 30 minutes before the start of chemotherapy.[1][18]
-
This is administered in combination with a 5-HT3 receptor antagonist (e.g., palonosetron) and dexamethasone.[13][17]
-
Days 2-4: Patients may continue to receive oral dexamethasone.[9]
Endpoints:
-
Primary Endpoint: The proportion of patients achieving a Complete Response (CR) during the overall phase (0-120 hours after chemotherapy). CR is defined as no vomiting or retching and no use of rescue medication.[13][14]
-
Secondary Endpoints: Include CR rates during the acute (0-24 hours) and delayed (24-120 hours) phases, time to first emesis, and patient-reported outcomes on nausea.[14][19] Safety and tolerability are assessed by monitoring adverse events.[13]
Conclusion
Both this compound and fosnetupitant represent significant advancements in the management of CINV, offering intravenous options with high efficacy. This compound's active metabolite, rolapitant, is distinguished by its very long half-life of approximately 188 hours.[1][9] Fosnetupitant has been proven non-inferior to fosaprepitant in a large Phase 3 trial and demonstrates a significantly lower risk of injection site reactions.[14][15] The choice between these agents may be influenced by factors including their pharmacokinetic profiles, safety considerations such as injection site reactions, and long-term efficacy data as it becomes available. Further head-to-head comparative studies would be invaluable to the research community to delineate the specific advantages of each agent in different clinical scenarios.
References
- 1. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fosnetupitant? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. Fosnetupitant | C31H35F6N4O5P | CID 71544786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploratory Analysis Comparing Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicenter, placebo-controlled, double-blind, randomized study of fosnetupitant in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting in patients receiving highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploratory Analysis Comparing Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is Fosnetupitant used for? [synapse.patsnap.com]
- 19. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Fosrolapitant in the Management of Chemotherapy-Induced Nausea and Vomiting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of chemotherapy-induced nausea and vomiting (CINV) is a critical component of supportive care in oncology. The introduction of novel antiemetics continues to refine treatment paradigms, with a focus on improving efficacy while considering economic implications. This guide provides a comparative analysis of Fosrolapitant, a neurokinin-1 (NK-1) receptor antagonist, against other commonly used antiemetic agents. The evaluation is based on available clinical trial data, with a focus on efficacy, safety, and the broader considerations of cost-effectiveness.
Comparative Efficacy and Safety of Antiemetic Regimens
The efficacy of antiemetic regimens is primarily evaluated based on the complete response (CR) rate, defined as no emetic episodes and no use of rescue medication. The following table summarizes the key efficacy and safety data from the pivotal Phase III PROFIT trial, which compared a fixed-dose combination of this compound and palonosetron (B1662849) (a 5-HT3 receptor antagonist) with a standard of care regimen in patients receiving highly emetogenic chemotherapy (HEC).
Table 1: Efficacy of this compound-Based Regimen vs. Standard Therapy in HEC
| Efficacy Endpoint | This compound + Palonosetron + Dexamethasone (B1670325) | Fosaprepitant (B1673561) + Palonosetron + Dexamethasone |
| Overall Phase (0-120h) CR Rate (Cycle 1) | 77.7% | 78.2% |
| Acute Phase (0-24h) CR Rate (Cycle 1) | Non-inferior to control | - |
| Delayed Phase (24-120h) CR Rate (Cycle 1) | Non-inferior to control | - |
CR: Complete Response (no emesis and no rescue therapy). Data from the PROFIT trial.
Table 2: Safety Profile of this compound-Based Regimen vs. Standard Therapy
| Adverse Event | This compound + Palonosetron + Dexamethasone | Fosaprepitant + Palonosetron + Dexamethasone |
| Treatment-Related Adverse Events (Overall) | 42.1% | 44.0% |
| Most Common Events | Constipation, Hiccups | Constipation, Hiccups |
Data from the PROFIT trial.
Experimental Protocols
A thorough understanding of the methodologies employed in clinical trials is essential for the critical appraisal of new therapeutic agents.
PROFIT Trial: A Phase III Non-Inferiority Study
The "PROFIT" trial was a randomized, double-blind, active-controlled, phase III non-inferiority study designed to evaluate the efficacy and safety of a fixed-dose combination of this compound and palonosetron (HR20013) plus dexamethasone compared to a standard triple-drug regimen for the prevention of CINV in patients receiving HEC.
Inclusion Criteria:
-
Adult patients with a confirmed diagnosis of a malignant solid tumor.
-
Scheduled to receive their first course of a single-day, high-dose cisplatin-based chemotherapy regimen.
-
Naïve to chemotherapy.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
Treatment Arms:
-
Investigational Arm: A single intravenous infusion of the fixed-dose combination of this compound and palonosetron (HR20013) administered on Day 1 prior to chemotherapy, in combination with oral dexamethasone on Days 1-4.
-
Active Comparator Arm: A standard intravenous regimen of fosaprepitant and palonosetron on Day 1 prior to chemotherapy, in combination with oral dexamethasone on Days 1-4.
Primary Endpoint:
-
The primary efficacy endpoint was the proportion of patients achieving a Complete Response (CR), defined as no vomiting and no use of rescue medication, during the overall phase (0 to 120 hours) after the initiation of chemotherapy in the first cycle.
Secondary Endpoints:
-
CR rates in the acute (0-24 hours) and delayed (24-120 hours) phases.
-
Incidence and severity of nausea.
-
Time to first emesis or use of rescue medication.
-
Patient-reported outcomes on the impact of CINV on daily life.
-
Safety and tolerability of the treatment regimens.
Statistical Analysis:
-
The primary analysis was a non-inferiority comparison of the CR rates in the overall phase between the two treatment arms.
Mechanism of Action: Signaling Pathways in CINV
The prevention of CINV involves targeting key signaling pathways in the central and peripheral nervous systems. The following diagram illustrates the mechanisms of action for different classes of antiemetic drugs.
Caption: Mechanisms of action for 5-HT3 and NK-1 receptor antagonists in CINV.
Experimental Workflow: A Comparative Clinical Trial
The following diagram outlines the typical workflow of a randomized controlled trial designed to compare the efficacy of a new antiemetic agent against the standard of care.
Caption: Standard workflow for a randomized controlled trial of antiemetics.
Cost-Effectiveness Considerations
A comprehensive cost-effectiveness analysis for this compound is not yet publicly available. However, several key factors should be considered when evaluating the economic impact of any new antiemetic.
-
Drug Acquisition Cost: Newer agents, particularly NK-1 receptor antagonists, generally have a higher acquisition cost compared to older 5-HT3 receptor antagonists and corticosteroids.
-
Efficacy in Preventing CINV: A more effective antiemetic regimen can lead to significant downstream cost savings by reducing the need for:
-
Rescue medications.
-
Intravenous hydration for dehydration due to vomiting.
-
Emergency room visits or hospitalizations.
-
Physician and nursing time for managing uncontrolled CINV.
-
-
Impact on Quality of Life and Treatment Adherence: Poorly controlled CINV can significantly impair a patient's quality of life and may lead to dose reductions or delays in chemotherapy, potentially compromising treatment outcomes.
-
Pharmacoeconomic Models: Future analyses should employ models that consider the total cost of care, including both direct medical costs and indirect costs such as lost productivity, to provide a holistic view of the value of newer antiemetic therapies. The incremental cost-effectiveness ratio (ICER) will be a crucial metric in these evaluations.
The following diagram illustrates the interplay of factors influencing the cost-effectiveness of an antiemetic.
Caption: Key determinants of the cost-effectiveness of antiemetic therapies.
Conclusion
This compound, in a fixed-dose combination with palonosetron, has demonstrated non-inferior efficacy and a comparable safety profile to the standard of care in preventing CINV in patients undergoing highly emetogenic chemotherapy. While direct cost-effectiveness data for this compound is not yet available, the evaluation of its economic value should extend beyond the initial drug acquisition cost. A comprehensive assessment must consider its high efficacy in preventing both acute and delayed CINV, which can translate into substantial savings in overall healthcare resource utilization and improvements in patient quality of life and adherence to cancer therapy. As more data becomes available, a clearer picture of the cost-effectiveness of this compound will emerge, further informing its optimal placement in clinical practice.
A Systematic Review of Fosrolapitant in Preventing Chemotherapy-Induced Nausea and Vomiting
A detailed analysis of clinical trial data on Fosrolapitant, a neurokinin-1 (NK-1) receptor antagonist, for the management of chemotherapy-induced nausea and vomiting (CINV), offering a comparative perspective for researchers and drug development professionals.
This compound, a prodrug of the NK-1 receptor antagonist Rolapitant, has emerged as a significant therapeutic agent in the prevention of both acute and delayed CINV. This guide provides a systematic overview of its clinical trial performance, primarily focusing on its co-formulation with the 5-HT3 receptor antagonist Palonosetron (B1662849) (HR20013), and compares its efficacy and safety with other standard antiemetic regimens.
Comparative Efficacy of Antiemetic Regimens
The primary measure of efficacy in the reviewed clinical trials is the Complete Response (CR) rate, defined as no emesis and no use of rescue medication. The following tables summarize the CR rates for this compound-based regimens compared to other standard treatments in patients undergoing highly emetogenic chemotherapy (HEC).
Table 1: Overall Complete Response (0-120 hours) in Cycle 1 of Highly Emetogenic Chemotherapy
| Treatment Regimen | N | Overall CR Rate (%) | 95% Confidence Interval |
| HR20013 + Dexamethasone (B1670325) | 373 | 77.7 | Not Reported |
| Fosaprepitant (B1673561) + Palonosetron + Dexamethasone | 377 | 78.2 | -6.7 to 5.0 (Difference) |
Data from the PROFIT Phase III Trial.[1][2][3][4]
Table 2: Complete Response in Beyond Delayed Phase (120-168 hours) in Cycle 1 of HEC
| Treatment Regimen | N | Beyond Delayed CR Rate (%) | p-value (Superiority) |
| HR20013 + Dexamethasone | 373 | 90.3 | 0.11 |
| Fosaprepitant + Palonosetron + Dexamethasone | 377 | 86.5 | Not Applicable |
Data from the PROFIT Phase III Trial.[1][2][4]
Table 3: Efficacy of HR20013 plus Dexamethasone in a Phase I Trial
| Efficacy Endpoint | Complete Response Rate (%) |
| Overall Phase (0-120 h) | 90.9 |
| Beyond Delayed Phase (120-168 h) | 86.4 |
Data from a Phase I trial in patients receiving cisplatin-based HEC.[5][6][7]
Comparative Safety and Tolerability
The safety profile of this compound, primarily evaluated as the fixed-dose combination HR20013, is comparable to other standard antiemetic regimens. The most frequently reported treatment-related adverse events are summarized below.
Table 4: Incidence of Treatment-Related Adverse Events (TRAEs) in the PROFIT Phase III Trial (Cycle 1)
| Adverse Event | HR20013 + Dexamethasone (N=373) | Fosaprepitant + Palonosetron + Dexamethasone (N=377) |
| Any TRAE | 35.7% | 38.2% |
| Constipation | Not Reported | Not Reported |
| Increased Blood Pressure | Not Reported | Not Reported |
| Abdominal Distension | Not Reported | Not Reported |
| Injection Site Reaction | Not Reported | Not Reported |
| Neutrophil Count Increased | Not Reported | Not Reported |
The overall incidence of TRAEs was similar between the two groups.[2][4]
Table 5: Common Treatment-Related Adverse Events in a Phase I Trial of HR20013
| Adverse Event | Incidence (%) |
| Constipation | 22.7 |
| Increased Blood Pressure | 18.2 |
| Abdominal Distension | 13.6 |
| Injection Site Reaction | 9.1 |
| Increased Neutrophil Count | 9.1 |
Data from a Phase I trial (N=22).[5][6][7]
Experimental Protocols
The clinical trials assessing this compound have followed rigorous methodologies to ensure the validity of their findings. Below are the detailed protocols for the key Phase III and Phase I studies.
PROFIT Phase III Non-Inferiority Trial (NCT05509634)
-
Objective: To evaluate the efficacy and safety of a fixed-dose combination of this compound and Palonosetron (HR20013) plus dexamethasone compared to fosaprepitant plus palonosetron and dexamethasone for the prevention of CINV in patients receiving cisplatin-based HEC.[1][2]
-
Study Design: A multicenter, randomized, double-blind, double-dummy, positive-controlled, non-inferiority Phase III trial conducted at 67 centers.[1]
-
Patient Population: Chemotherapy-naïve adult patients scheduled to receive cisplatin-based HEC.[2]
-
Treatment Arms:
-
Experimental Arm: A single intravenous infusion of HR20013 (containing this compound) on Day 1 before chemotherapy, plus oral dexamethasone on Days 1-4.[2]
-
Control Arm: A single intravenous infusion of fosaprepitant and palonosetron on Day 1 before chemotherapy, plus oral dexamethasone on Days 1-4.[2]
-
-
Primary Endpoint: The complete response (no emesis and no rescue therapy) rate during the overall phase (0-120 hours) in the first cycle of chemotherapy.[2]
-
Secondary Endpoints: Included the complete response rate at the beyond delayed phase (120-168 hours) in cycle 1.[2]
Phase I Pharmacokinetics, Safety, and Efficacy Trial (NCT05465681)
-
Objective: To assess the pharmacokinetics, safety, and preliminary efficacy of a single dose of HR20013 in combination with dexamethasone in patients with malignant solid tumors.[5][6]
-
Patient Population: Patients with solid tumors who were naïve to and scheduled to receive single-day cisplatin-based chemotherapy.[5][6]
-
Treatment: A single intravenous infusion of HR20013 on Day 1 prior to chemotherapy, along with oral dexamethasone (12 mg on Day 1, and 3.75 mg twice daily on Days 2-4).[5][6]
-
Primary Endpoints: Pharmacokinetic parameters of this compound, its active metabolite rolapitant, M19 (a major active metabolite of rolapitant), palonosetron, and dexamethasone.[5][6]
-
Secondary Endpoints: Safety and efficacy, including complete response rates in the overall (0-120 hours) and beyond delayed (120-168 hours) phases.[6]
Visualized Mechanisms and Workflows
To further elucidate the context of this compound's application, the following diagrams illustrate its mechanism of action and the general workflow of the clinical trials.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Randomized, Phase III Trial of Mixed Formulation of this compound and Palonosetron (HR20013) in Preventing Cisplatin-Based Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: PROFIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, safety, and efficacy of mixed formulation of this compound and palonosetron (HR20013) in combination with dexamethasone in patients with solid tumors scheduled for highly emetogenic cisplatin-based chemotherapy: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preclinical Validation: Fosrolapitant's Superiority in Delayed Chemotherapy-Induced Nausea and Vomiting
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of Fosrolapitant, a potent neurokinin-1 (NK-1) receptor antagonist, with other agents in the management of delayed chemotherapy-induced nausea and vomiting (CINV). This compound is a prodrug that is rapidly converted to its active metabolite, Rolapitant (B1662417), in the body. The data presented herein focuses on the preclinical efficacy of Rolapitant and other NK-1 receptor antagonists in validated animal models of CINV, providing a basis for understanding its potential clinical superiority, particularly in the challenging delayed phase of this condition.
Comparative Efficacy of NK-1 Receptor Antagonists in Preclinical Models
The ferret model of cisplatin-induced emesis is a well-established and predictive model for evaluating antiemetic drugs. The delayed phase of CINV, occurring 24 to 120 hours after chemotherapy, is primarily mediated by the activation of NK-1 receptors in the brain by Substance P. The following table summarizes the preclinical efficacy of Rolapitant, Aprepitant, and Netupitant in mitigating delayed emesis in this model.
| Drug | Dose | Route of Administration | Cisplatin (B142131) Dose | Duration of Observation | Efficacy in Delayed Phase (>24 hours) |
| Rolapitant | 1 mg/kg | Not Specified | Not Specified | Delayed Phase | Demonstrated activity in a delayed emesis model.[1] |
| Aprepitant | 1 mg/kg | p.o. | 8 mg/kg i.p. | 72 hours | Antagonized emetic events; cisplatin alone induced 371.8±47.8 emetic events over 72h.[2] |
| Aprepitant | 0.03 mg/kg | p.o. | 8 mg/kg i.p. | 18-72 hours | Reduced total emetic events by 32% (in combination with ondansetron, reduction was 75% in the 24-54h period).[3] |
| Netupitant | 3 mg/kg | p.o. | 5 mg/kg i.p. | 24-72 hours | Reduced the 24-72h emetic response by 94.6%. |
Note: Direct head-to-head preclinical studies under identical conditions are limited. The data presented is compiled from separate studies and should be interpreted with consideration of the variations in experimental protocols.
Experimental Protocols
The following provides a generalized methodology for the cisplatin-induced emesis model in ferrets, based on the reviewed literature.
Animal Model: Male ferrets are commonly used as they exhibit a biphasic emetic response to cisplatin, mimicking the acute and delayed phases of CINV in humans.
Chemotherapy Induction: Cisplatin is administered intraperitoneally (i.p.) at a dose typically ranging from 5 mg/kg to 8 mg/kg to induce a robust and delayed emetic response.[2]
Drug Administration: The test articles (e.g., Rolapitant, Aprepitant, Netupitant) are typically administered orally (p.o.) or intravenously (i.v.) prior to the cisplatin challenge.
Emesis Assessment: The primary endpoint is the number of retches and vomits (emetic events) observed over a defined period, usually up to 72 hours post-cisplatin administration to cover both the acute and delayed phases.[2] Automated telemetry systems can be used for continuous monitoring of abdominal pressure changes to quantify emetic events.[3]
Data Analysis: The efficacy of the antiemetic agent is determined by comparing the number of emetic events in the treated group to a vehicle-control group. The percentage inhibition of emesis is a common metric for reporting efficacy.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: CINV Signaling Pathway and this compound's Mechanism of Action.
Caption: Preclinical Experimental Workflow for CINV Studies.
Caption: Rationale for this compound's Superiority in Delayed CINV.
Discussion and Conclusion
The preclinical data strongly suggest that NK-1 receptor antagonists are highly effective in mitigating delayed CINV. While direct comparative studies are limited, the available evidence indicates that Rolapitant, the active metabolite of this compound, is a potent antiemetic in the ferret model.
The key differentiating factor for this compound's potential superiority in delayed CINV lies in its pharmacokinetic profile. Rolapitant has a significantly longer plasma half-life (approximately 180 hours) compared to other NK-1 receptor antagonists like Aprepitant (9-13 hours) and Netupitant (around 90 hours).[3] This prolonged half-life allows for sustained blockade of NK-1 receptors throughout the entire at-risk period for delayed CINV with a single dose, which may translate to improved and more consistent protection for patients.
References
- 1. Effects of rolapitant administered orally on the pharmacokinetics of dextromethorphan (CYP2D6), tolbutamide (CYP2C9), omeprazole (CYP2C19), efavirenz (CYP2B6), and repaglinide (CYP2C8) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential clinical pharmacology of rolapitant in delayed chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Unveiling the Binding Landscape: A Comparative Analysis of NK-1 Receptor Occupancy by Rolapitant and Other Antagonists
A deep dive into the receptor occupancy profiles of neurokinin-1 (NK-1) receptor antagonists reveals significant differences in their duration of action and binding characteristics. This comparative guide synthesizes key experimental data for rolapitant (B1662417), aprepitant (B1667566), fosaprepitant (B1673561), and netupitant, providing researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and clinical applications.
The therapeutic efficacy of NK-1 receptor antagonists in preventing chemotherapy-induced nausea and vomiting (CINV) is closely linked to their ability to engage and block the NK-1 receptor in the brain. Positron Emission Tomography (PET) imaging has emerged as a critical tool, allowing for the in vivo quantification of receptor occupancy and providing invaluable insights into the pharmacodynamics of these agents.
Comparative Receptor Occupancy Data
The following table summarizes the available quantitative data on the brain NK-1 receptor occupancy for rolapitant and other key antagonists. These studies, primarily conducted in healthy volunteers, utilize PET imaging to measure the extent of receptor binding at various time points after drug administration.
| Drug | Dose | Brain Region | Receptor Occupancy (%) | Time Post-Dose | PET Tracer |
| Rolapitant | 180 mg (oral) | Cortex | >90% | 120 hours | [¹¹C]GR205171 |
| 180 mg (oral) | Striatum | 73% | 120 hours | [¹¹C]GR205171 | |
| 200 mg (oral) | Cortex | >90% (predicted for plasma concentrations >348 ng/mL) | 120 hours | [¹¹C]GR205171 | |
| Aprepitant | 100 mg/day (oral) | Striatum | ≥90% | 24 hours | [¹⁸F]SPA-RQ |
| 165 mg (oral) | Striatum | ≥97% | 48 hours | [¹⁸F]MK-0999 | |
| 165 mg (oral) | Striatum | 37-76% | 120 hours | [¹⁸F]MK-0999 | |
| Fosaprepitant | 150 mg (IV) | Striatum | 100% | 24 hours | [¹⁸F]MK-0999 |
| 150 mg (IV) | Striatum | ≥97% | 48 hours | [¹⁸F]MK-0999 | |
| 150 mg (IV) | Striatum | 41-75% | 120 hours | [¹⁸F]MK-0999 | |
| Netupitant | 300 mg (oral) | Striatum | >90% | 6 hours | [¹¹C]GR205171 |
| 300 mg (oral) | Striatum | 62-94% | 96 hours | [¹¹C]GR205171 | |
| 100-450 mg (oral) | Various | ≥90% | 6 hours | [¹¹C]GR205171 |
Note: Receptor occupancy can vary based on the specific brain region analyzed, the PET tracer used, and the timing of the scan. The data presented is a synthesis from multiple studies and should be interpreted within the context of the specific experimental conditions.
Rolapitant distinguishes itself with a remarkably long duration of high receptor occupancy, maintaining over 90% occupancy in the cortex for at least 120 hours (5 days) after a single oral dose.[1][2] This prolonged engagement with the NK-1 receptor is a key differentiator from other antagonists like aprepitant and its intravenous prodrug fosaprepitant, which show a more rapid decline in receptor occupancy after 48 hours.[3][4] Netupitant also demonstrates high initial receptor occupancy, which is sustained for a considerable duration, though direct long-term comparative data with rolapitant is limited.[1][5][6]
Experimental Methodologies
The determination of NK-1 receptor occupancy in the human brain is predominantly achieved through Positron Emission Tomography (PET) imaging. This non-invasive technique allows for the quantitative assessment of the binding of a radiolabeled ligand (tracer) to its target receptor.
Key Experimental Protocol: PET Imaging for NK-1 Receptor Occupancy
-
Subject Selection and Baseline Scan: Healthy volunteers are typically recruited for these studies. A baseline PET scan is performed prior to the administration of the NK-1 antagonist. This involves the intravenous injection of a specific PET radiotracer, such as [¹⁸F]SPA-RQ, [¹¹C]GR205171, or [¹⁸F]MK-0999, which has a high affinity for the NK-1 receptor.[3][7][8] The distribution and binding of the tracer in the brain are measured over time.
-
Drug Administration: Following the baseline scan, a single dose of the NK-1 receptor antagonist (e.g., rolapitant, aprepitant) is administered to the subject.
-
Post-Dosing Scans: A second (and sometimes subsequent) PET scan is conducted at specific time points after drug administration (e.g., 24, 48, 96, 120 hours). The same radiotracer is injected, and its binding to the NK-1 receptors is measured again.
-
Image Analysis and Occupancy Calculation: The PET images from the baseline and post-dosing scans are analyzed. The receptor occupancy is calculated by comparing the binding potential of the radiotracer in specific brain regions (e.g., striatum, cortex) before and after the administration of the antagonist. The reduction in tracer binding in the post-dosing scan is attributed to the displacement of the tracer by the unlabeled drug, thus providing a measure of receptor occupancy. The formula for calculation is typically:
Receptor Occupancy (%) = [(Baseline Binding Potential - Post-Dose Binding Potential) / Baseline Binding Potential] x 100
-
Pharmacokinetic Sampling: Throughout the study, blood samples are often collected to measure the plasma concentration of the administered drug. This allows for the correlation of receptor occupancy levels with drug exposure.[7]
Visualizing the Molecular Mechanisms
To better understand the context of this comparative study, the following diagrams illustrate the NK-1 receptor signaling pathway and the general workflow of a PET receptor occupancy experiment.
Caption: NK-1 Receptor Signaling Pathway.
Caption: PET Receptor Occupancy Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantification of central substance P receptor occupancy by aprepitant using small animal positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equivalent dynamic human brain NK1-receptor occupancy following single-dose i.v. fosaprepitant vs. oral aprepitant as assessed by PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fosrolapitant: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for Fosrolapitant, a neurokinin-1 (NK1) receptor antagonist. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. Given the nature of this compound, which is used in settings with other potent pharmaceutical agents, a cautious approach to waste management is imperative.
Understanding this compound and its Disposal Considerations
Quantitative Data and Physicochemical Properties
While specific ecotoxicity data such as persistence, bioaccumulation, and toxicity (PBT) for this compound are not publicly available, the following table summarizes key information about the compound and its active form, which should inform handling and disposal decisions. The lack of comprehensive environmental data underscores the need for a conservative disposal approach.
| Property | This compound | Rolapitant (Active Metabolite) | Aprepitant (Similar NK1 Antagonist) |
| Drug Class | Neurokinin-1 (NK1) Receptor Antagonist (Prodrug) | Neurokinin-1 (NK1) Receptor Antagonist | Neurokinin-1 (NK1) Receptor Antagonist |
| Mechanism of Action | Prodrug of Rolapitant. | Selective antagonist of human substance P/neurokinin-1 (NK1) receptors.[3] | Selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors.[4] |
| Metabolism | Rapidly and completely hydrolyzed to rolapitant.[1] | Primarily metabolized by CYP3A4. | Primarily metabolized by CYP3A4.[5] |
| Half-Life | Short (as it converts to rolapitant).[1] | Approximately 180 hours. | Approximately 9 to 13 hours.[5] |
| Excretion | Not directly excreted in significant amounts. | Primarily metabolized. | Primarily eliminated through metabolism; not renally excreted.[4] |
| Environmental Fate Data (PBT) | Data not publicly available. | Data not publicly available. | An environmental risk assessment was not deemed necessary for a generic version due to no expected increase in environmental exposure.[5] |
Experimental Protocols: Decontamination Procedure
In the absence of specific inactivation protocols for this compound, a general decontamination procedure for surfaces and equipment that may have come into contact with the compound should be followed. This is based on standard practices for handling potentially hazardous pharmaceutical agents.
Materials:
-
Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-tested gloves, disposable gown, eye protection, and a respirator (if handling powders).
-
Low-lint wipes.
-
Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate).
-
70% Isopropyl Alcohol (IPA).
-
Sterile water.
-
Appropriately labeled hazardous waste containers.
Procedure:
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the designated hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues. Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of pharmaceutical waste, particularly for agents used in a chemotherapy context. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and state regulations.
1. Waste Identification and Segregation:
-
Hazardous vs. Non-Hazardous: Due to its intended use and the lack of comprehensive environmental safety data, all waste containing this compound should be managed as hazardous pharmaceutical waste. This includes unused or expired drug product, vials, and any materials used in its preparation and administration.
-
Segregation: At the point of generation, segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste, biohazardous waste, or other chemical waste unless explicitly permitted by your institution's EHS guidelines.
2. Containerization:
-
Primary Containers: Unused or partially used vials of this compound should remain in their original containers if possible.
-
Waste Containers: Place all this compound-contaminated materials (e.g., gloves, wipes, vials, syringes) into a designated, properly labeled hazardous waste container. These are typically black containers for RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste. The container must be leak-proof, rigid, and have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste - Pharmaceuticals" and include the name "this compound."
3. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
Ensure the storage area is secure and away from general laboratory traffic.
4. Disposal:
-
Do Not Sewer: Under no circumstances should this compound or materials contaminated with it be disposed of down the drain. The EPA has banned the sewering of hazardous pharmaceutical waste.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste contractor.
-
Incineration: The preferred method of disposal for hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.
Mandatory Visualizations
The following diagrams illustrate the key decision points and workflows for the proper handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
Caption: Mechanism of action of this compound in preventing emesis.
References
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
Personal protective equipment for handling Fosrolapitant
Essential Safety and Handling Guide for Fosrolapitant
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling potent pharmaceutical compounds and draw upon safety data for similar molecules, such as Fosaprepitant, in the absence of a specific Material Safety Data Sheet (MSDS) for this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The recommended PPE for handling this compound is outlined below.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face Protection | Face shield | Required when there is a risk of splashing.[3] |
| Body Protection | Laboratory coat or disposable gown | To protect skin and clothing.[1][2] |
| Respiratory Protection | Fit-tested N95 or higher respirator | Necessary when handling the powder form to avoid inhalation.[1] |
Emergency Procedures: First Aid
Immediate action is critical in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[4][5] |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and ensure personnel safety.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form.
-
Avoid generating dust.[5]
-
Use appropriate PPE at all times.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Increase ventilation in the area.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste.[5]
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
All contaminated materials, including gloves, gowns, and absorbent materials, should be placed in a sealed, labeled hazardous waste container.[4][6]
-
Do not dispose of down the drain or in regular trash.
Visual Guides
The following diagrams illustrate the standard operational workflow for handling this compound and the decision-making process in the event of an emergency.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
